Product packaging for 2-Hydroxybutanamide(Cat. No.:CAS No. 1113-58-2; 206358-12-5)

2-Hydroxybutanamide

Cat. No.: B2969942
CAS No.: 1113-58-2; 206358-12-5
M. Wt: 103.121
InChI Key: UUXHICUVBOTXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxybutanamide is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.121. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B2969942 2-Hydroxybutanamide CAS No. 1113-58-2; 206358-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHICUVBOTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-58-2
Record name 2-hydroxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanamide, a simple amide derivative of 2-hydroxybutanoic acid, serves as a valuable building block in organic synthesis, particularly in the development of chiral molecules and specialty polymers. While its direct biological activity is not extensively documented, its structural motif is a key component of more complex molecules, notably N-hydroxybutanamide derivatives that exhibit significant biological effects as inhibitors of matrix metalloproteinases (MMPs). This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound, along with an illustrative synthetic workflow and a conceptual signaling pathway.

Chemical Properties and Structure

This compound, also known as 2-hydroxybutyramide, is a chemical compound with the molecular formula C4H9NO2[1][2]. It is characterized by a hydroxyl group on the alpha-carbon relative to the amide functionality.

Identifiers and Descriptors

A summary of the key identifiers and structural descriptors for this compound is presented in Table 1.

Identifier/DescriptorValueReference
IUPAC Name This compound[3]
Molecular Formula C4H9NO2[1][2][3]
Molecular Weight 103.12 g/mol [3]
Canonical SMILES CCC(C(=O)N)O[3]
InChI Key UUXHICUVBOTXQS-UHFFFAOYSA-N[3]
CAS Number 1113-58-2[3]
Physicochemical Properties
PropertyValueReference
XLogP3 -0.6[3]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 103.063328530 Da[3]
Topological Polar Surface Area 63.3 Ų[3]
Solubility Soluble in water, ethanol, and acetone.[1][2]

Experimental Protocols

While various synthetic routes to this compound exist, a common and efficient method involves the hydration of 2-hydroxybutanenitrile.

Synthesis via Catalytic Hydration of 2-Hydroxybutanenitrile

A plausible experimental workflow for the synthesis of this compound is outlined below, based on the catalytic hydration of nitriles.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Vessel Schlenk Tube Reactants 2-Hydroxybutanenitrile Water Reaction_Vessel->Reactants Add Catalyst [RuCl2(η3:η3-C10H16){PMe2(OH)}] Reactants->Catalyst Add Conditions 20 °C, 72h Inert Atmosphere Catalyst->Conditions Subject to Extraction Solvent Extraction Conditions->Extraction Proceed to Purification Column Chromatography Extraction->Purification Purify by Analysis_Techniques NMR, Mass Spectrometry Purification->Analysis_Techniques Analyze by

Illustrative workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A Schlenk tube is charged with 2-hydroxybutanenitrile and water under an inert atmosphere.

  • Catalyst Addition: The ruthenium catalyst, [RuCl2(η3:η3-C10H16){PMe2(OH)}], is added to the reaction mixture.

  • Reaction: The reaction is stirred at 20°C for 72 hours.

  • Work-up: The reaction mixture is subjected to a standard aqueous work-up, typically involving extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Analysis: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Relevance and Signaling Pathways

While this compound itself is not prominently featured in biological signaling pathways, its N-hydroxy derivatives are a well-established class of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In the context of cancer, the overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis[1][4][5][6].

The diagram below illustrates the general mechanism of MMP-driven cancer cell invasion and how N-hydroxybutanamide-based inhibitors can interfere with this process.

MMP_Inhibition_Pathway cluster_cancer_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) Growth_Factors Growth Factors (e.g., TGF-β, EGF) Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Cascade MMP_Gene_Expression ↑ MMP Gene Expression Signaling_Cascade->MMP_Gene_Expression Pro_MMP Pro-MMP (inactive) MMP_Gene_Expression->Pro_MMP Transcription & Translation Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Components ECM Components (e.g., Collagen, Laminin) Active_MMP->ECM_Components Degrades Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Invasion_Metastasis Cell Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Inhibitor N-Hydroxybutanamide Derivative (MMP Inhibitor) Inhibitor->Active_MMP Inhibits

Inhibition of MMP-mediated cancer progression.

This pathway highlights how growth factors can stimulate signaling cascades within a cancer cell, leading to the increased expression and activation of MMPs. These active MMPs then degrade the surrounding ECM, facilitating cancer cell invasion and metastasis. N-hydroxybutanamide derivatives, acting as MMP inhibitors, can block the activity of these enzymes, thereby impeding the degradation of the ECM and potentially halting the metastatic process.

Conclusion

This compound is a foundational molecule with well-defined chemical properties and structure. While its direct biological applications are limited, it serves as a critical precursor for the synthesis of biologically active compounds, particularly N-hydroxybutanamide-based MMP inhibitors. The development of efficient synthetic routes and a deeper understanding of the structure-activity relationships of its derivatives are promising avenues for future research in drug discovery and development, especially in the context of anti-cancer therapies.

References

(R)-2-Hydroxybutanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxybutanamide is a chiral organic compound that serves as a valuable building block in synthetic chemistry. Its stereospecific structure makes it a significant precursor in the development of more complex chiral molecules, particularly in the pharmaceutical industry where enantiomeric purity is often critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on (R)-2-Hydroxybutanamide, including its chemical identity, physicochemical properties, synthesis methodologies, and its role in research and development.

Chemical Identity and Synonyms

The primary identifier for the (R)-enantiomer of 2-hydroxybutanamide is CAS number 206358-12-5. The racemic mixture is identified by CAS number 1113-58-2. A comprehensive list of synonyms is provided in Table 1 for ease of reference in literature and chemical databases.

Table 1: Chemical Identification and Synonyms

IdentifierValue
CAS Number 206358-12-5[1]
Racemic CAS Number 1113-58-2
Molecular Formula C₄H₉NO₂[1]
IUPAC Name (2R)-2-hydroxybutanamide
Synonyms (R)-2-Hydroxybutanamide, Butanamide, 2-hydroxy-, (R)-, (2R)-2-hydroxybutanamide

Physicochemical Properties

Table 2: Physicochemical Data for (R)-2-Hydroxybutanamide

PropertyValueSource
Molecular Weight 103.12 g/mol PubChem
XLogP3 -0.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 103.063329 g/mol PubChem
Topological Polar Surface Area 63.3 ŲPubChem

Synthesis of (R)-2-Hydroxybutanamide

The enantiomerically pure synthesis of (R)-2-Hydroxybutanamide is crucial for its application as a chiral building block. Several synthetic strategies have been described, primarily focusing on the use of chiral precursors or enzymatic methods to ensure high stereoselectivity.

General Synthetic Approaches
  • From (R)-2-Hydroxybutyric Acid: The most direct method involves the amidation of enantiomerically pure (R)-2-hydroxybutyric acid. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or an active ester, followed by reaction with ammonia.

  • Enzymatic Synthesis: Biocatalytic methods offer a green and highly selective alternative. Nitrile hydratase enzymes can catalyze the hydration of a corresponding nitrile to the amide.[2] Additionally, lipases can be employed for the kinetic resolution of racemic this compound or its precursors.

The following section provides a detailed, representative experimental protocol for the synthesis of (R)-2-Hydroxybutanamide from (R)-2-hydroxybutyric acid.

Experimental Protocol: Synthesis from (R)-2-Hydroxybutyric Acid

This protocol is a representative procedure for the amidation of a chiral hydroxy acid.

Objective: To synthesize (R)-2-Hydroxybutanamide from (R)-2-hydroxybutyric acid.

Materials:

  • (R)-2-Hydroxybutyric acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonia (gas or solution in a suitable solvent like dioxane or methanol)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-hydroxybutyric acid (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude (R)-2-chlorobutanoyl chloride is used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous diethyl ether and cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane/methanol dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.

    • Continue the addition of ammonia until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with a small amount of cold diethyl ether.

    • Combine the filtrate and washings.

  • Work-up and Purification:

    • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude (R)-2-Hydroxybutanamide.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram of Synthetic Workflow:

SynthesisWorkflow Synthetic Workflow for (R)-2-Hydroxybutanamide cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_purification Work-up & Purification R_HBA (R)-2-Hydroxybutyric Acid SOCl2 Thionyl Chloride (SOCl₂) in DCM R_HBA->SOCl2 Reaction AcylChloride Crude (R)-2-chlorobutanoyl chloride SOCl2->AcylChloride Ammonia Ammonia (NH₃) AcylChloride->Ammonia Reaction CrudeProduct Crude (R)-2-Hydroxybutanamide Ammonia->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct Pure (R)-2-Hydroxybutanamide Purification->FinalProduct

Caption: Synthetic workflow for (R)-2-Hydroxybutanamide from (R)-2-hydroxybutyric acid.

Biological Activity and Applications in Drug Development

There is currently a lack of published scientific literature detailing the specific biological activity or the direct involvement of (R)-2-Hydroxybutanamide in any signaling pathways. Its primary role in the context of drug development is that of a chiral building block .[3] The stereocenter at the C2 position is a key feature that is incorporated into larger, more complex molecules to impart specific three-dimensional structures required for biological recognition and activity.

While (R)-2-Hydroxybutanamide itself may not be biologically active, derivatives of the closely related N-hydroxybutanamide scaffold have been investigated as inhibitors of matrix metalloproteinases (MMPs).[4][5][6] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and arthritis. This suggests that the butanamide scaffold can be a starting point for the design of bioactive compounds.

The logical relationship for its use in drug development can be visualized as follows:

DrugDevLogic Role of (R)-2-Hydroxybutanamide in Drug Development R_HBAmide (R)-2-Hydroxybutanamide (Chiral Building Block) Synth Chemical Synthesis (Derivatization) R_HBAmide->Synth Derivatives Bioactive Derivatives (e.g., MMP Inhibitors) Synth->Derivatives DrugCandidate Potential Drug Candidate Derivatives->DrugCandidate Lead Optimization

Caption: Logical flow of the application of (R)-2-Hydroxybutanamide in drug discovery.

Conclusion

(R)-2-Hydroxybutanamide is a valuable chiral intermediate in organic synthesis. While comprehensive experimental data on its physical properties and direct biological activity are limited, its utility as a precursor for more complex chiral molecules is well-established. The synthetic routes, particularly those employing chiral starting materials or enzymatic catalysis, are key to obtaining the enantiomerically pure compound required for applications in drug discovery and development. Future research may explore the latent biological activities of this molecule, but its current significance lies in its role as a fundamental chiral building block.

References

(S)-2-Hydroxybutanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (S)-2-Hydroxybutanamide

(S)-2-Hydroxybutanamide is a chiral organic compound of interest in various scientific domains, including synthetic chemistry and drug discovery. This guide provides a concise overview of its fundamental properties, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental molecular properties of (S)-2-Hydroxybutanamide are summarized in the table below.

PropertyValueSource
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name (2S)-2-hydroxybutanamide
CAS Number 206358-12-5
Canonical SMILES CCC(C(=O)N)O[1]

Experimental Protocols

Enantioselective Synthesis of (S)-2-Hydroxybutanamide

A common and effective method for the enantioselective synthesis of (S)-2-Hydroxybutanamide involves the biocatalytic kinetic resolution of racemic 2-aminobutanamide. This approach utilizes an enzyme that selectively acts on one enantiomer, allowing for the isolation of the desired (S)-enantiomer.

Materials:

  • Racemic 2-aminobutanamide

  • Recombinant Escherichia coli whole cells expressing a D-aminopeptidase (e.g., from Brucella sp.)[2]

  • Buffer solution (e.g., phosphate buffer, pH 8.0)[2]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of racemic 2-aminobutanamide in the appropriate buffer.[2]

  • Introduce the recombinant E. coli cells expressing the D-aminopeptidase to the solution. The enzyme will selectively hydrolyze the (R)-enantiomer.[2]

  • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved, indicating that the majority of the (R)-enantiomer has been consumed.[2]

  • Upon completion, terminate the reaction and separate the biomass (the E. coli cells) from the reaction mixture, for example, by centrifugation.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate to isolate the unreacted (S)-2-aminobutanamide.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (S)-2-Hydroxybutanamide.

  • Further purification can be achieved by techniques such as column chromatography or recrystallization.

Chiral HPLC Analysis for Enantiomeric Purity

The enantiomeric purity of (S)-2-Hydroxybutanamide can be determined using chiral High-Performance Liquid Chromatography (HPLC). The following is a representative method based on protocols for structurally similar compounds.[3][4]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CROWNPAK CR(+))[3][4]

Chromatographic Conditions:

  • Mobile Phase: 0.05% Perchloric acid solution[3][4]

  • Flow Rate: 0.3 mL/min[3][4]

  • Column Temperature: 15 °C[3][4]

  • Detection Wavelength: 200 nm[3][4]

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

Procedure:

  • Prepare a standard solution of racemic 2-hydroxybutanamide and a sample solution of the synthesized (S)-2-Hydroxybutanamide in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample solution of the synthesized (S)-2-Hydroxybutanamide.

  • Monitor the chromatogram at 200 nm.[3][4]

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers in the sample chromatogram using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Logical Workflow and Pathway Diagrams

The following diagram illustrates a typical workflow for the synthesis and analysis of (S)-2-Hydroxybutanamide.

Synthesis_and_Analysis_Workflow Start Racemic 2-Aminobutanamide Resolution Enzymatic Kinetic Resolution Start->Resolution Enzyme D-Aminopeptidase (Biocatalyst) Enzyme->Resolution Separation Biomass Separation Resolution->Separation Reaction Mixture Extraction Solvent Extraction Separation->Extraction Supernatant Byproduct Hydrolyzed (R)-enantiomer Separation->Byproduct Biomass & Byproduct Purification Purification (Chromatography) Extraction->Purification Product (S)-2-Hydroxybutanamide Purification->Product Analysis Chiral HPLC Analysis Product->Analysis Result Enantiomeric Purity (ee %) Analysis->Result

Caption: Workflow for the biocatalytic synthesis and chiral analysis of (S)-2-Hydroxybutanamide.

While specific signaling pathways for (S)-2-Hydroxybutanamide are not extensively documented, related N-hydroxybutanamide derivatives have been investigated for their biological activity. For instance, certain derivatives have been shown to act as inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in cancer progression.[5] This suggests a potential area of investigation for (S)-2-Hydroxybutanamide and its analogues in drug discovery. The diagram below illustrates the general role of MMPs in cancer metastasis and the inhibitory action of related compounds.

MMP_Inhibition_Pathway cluster_0 Cancer Cell cluster_1 Extracellular Matrix (ECM) MMPs Matrix Metalloproteinases (MMPs) Degradation ECM Degradation MMPs->Degradation catalyzes ECM ECM Proteins (e.g., Collagen) ECM->Degradation Metastasis Tumor Invasion & Metastasis Degradation->Metastasis Inhibitor N-hydroxybutanamide Derivatives Inhibitor->MMPs inhibits

Caption: General mechanism of MMPs in cancer and inhibition by related hydroxybutanamides.

References

In-Depth Technical Guide to the Solubility of 2-Hydroxybutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxybutanamide, a vital intermediate in organic synthesis and a core structure in the development of novel therapeutics.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and drug delivery.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, its solubility is primarily dictated by its molecular structure, which includes a hydroxyl (-OH) group and an amide (-CONH2) group.[2] These functional groups allow for hydrogen bonding, influencing its interaction with different solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Qualitative Solubility of this compound

General literature indicates that this compound is a colorless liquid with a slightly sweet taste and is soluble in water and various organic solvents.[2] The presence of both hydrogen bond donor and acceptor sites contributes to its miscibility with a range of solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolaritySolubility
WaterHighSoluble[2]
EthanolHighSoluble[2]
AcetoneMediumSoluble[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are standard methodologies that can be employed to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid compound in a liquid solvent. It relies on the precise measurement of mass.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a small piece of filter paper or a syringe filter can be used.

  • Solvent Evaporation:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Drying and Weighing:

    • Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Cool the dish in a desiccator to prevent moisture absorption before weighing.

    • Record the final weight of the dish and the dried solute.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of solute (g) / Volume of solution withdrawn (L))

UV/Vis Spectrophotometric Method

This method is suitable when the solute has a chromophore that absorbs ultraviolet or visible light.

Principle: A saturated solution is prepared, and after appropriate dilution, the concentration is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Detailed Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound.

  • Sample Preparation and Measurement:

    • Withdraw a small, known volume of the clear supernatant from the saturated solution.

    • Dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Application in Drug Development: Inhibition of Matrix Metalloproteinases (MMPs)

Derivatives of this compound, particularly N-hydroxybutanamide derivatives, have garnered significant interest in drug development as potent inhibitors of matrix metalloproteinases (MMPs).[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.

The hydroxamic acid moiety (-CONHOH) present in these derivatives acts as a strong chelating agent for the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

Below is a diagram illustrating the logical relationship of MMP inhibition by N-hydroxybutanamide derivatives in the context of cancer metastasis.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Metastatic Cascade cluster_2 Therapeutic Intervention Tumor Tumor Cells MMPs Matrix Metalloproteinases (MMPs) Tumor->MMPs secretes ECM Extracellular Matrix (ECM) Degradation ECM Degradation MMPs->Degradation causes Invasion Tumor Cell Invasion Degradation->Invasion enables Metastasis Metastasis Invasion->Metastasis leads to Inhibitor N-Hydroxybutanamide Derivative Inhibitor->MMPs inhibits

Caption: MMP Inhibition by N-Hydroxybutanamide Derivatives.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is a systematic process that ensures accurate and reproducible results.

Solubility_Workflow cluster_methods Quantification Method start Start prep_solvent Prepare Organic Solvent start->prep_solvent mix Combine Solute and Solvent in a Sealed Vial prep_solvent->mix weigh_solute Weigh Excess this compound weigh_solute->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) mix->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw gravimetric Gravimetric Method withdraw->gravimetric spectrophotometric Spectrophotometric Method withdraw->spectrophotometric evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectrophotometric->dilute dry Dry Residue to Constant Weight evaporate->dry weigh_residue Weigh Residue dry->weigh_residue calculate Calculate Solubility weigh_residue->calculate measure_abs Measure Absorbance dilute->measure_abs measure_abs->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination.

References

In-Depth Technical Guide: Biological Activity of 2-Hydroxybutanamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-hydroxybutanamide and its derivatives, with a focus on their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Introduction

This compound and its derivatives are emerging as a versatile class of small molecules with significant biological activities. The presence of both a hydroxyl and an amide functional group provides a scaffold for diverse chemical modifications, leading to compounds with a range of therapeutic applications. Notably, N-hydroxybutanamide derivatives have garnered considerable attention as potent enzyme inhibitors, particularly in the fields of oncology and neuroscience. This guide will delve into the key biological activities, mechanisms of action, and experimental data related to these promising compounds.

Key Biological Activities and Quantitative Data

The primary biological activities of this compound derivatives investigated to date include matrix metalloproteinase (MMP) inhibition and modulation of GABAergic neurotransmission.

Matrix Metalloproteinase (MMP) Inhibition

N-hydroxybutanamide derivatives have been identified as potent inhibitors of MMPs, a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in various pathological processes, including cancer invasion and metastasis.

A notable derivative, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, has demonstrated significant inhibitory activity against several MMPs. The quantitative inhibition data for this and other derivatives are summarized in the table below.

Compound IDTarget MMPIC50 (µM)Reference
4 (iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide)MMP-21 - 1.5[2][3]
MMP-91 - 1.5[2][3]
MMP-141 - 1.5[2][3]
1 (ortho-nitro benzohydrazide derivative)MMP-2, -3, -9, -14> 10[2]
2 (meta-nitro benzohydrazide derivative)MMP-2, -3, -9, -14> 10[2]
3 (para-nitro benzohydrazide derivative)MMP-2, -3, -9, -14> 10[2]
5 (ortho-methoxy benzohydrazide derivative)MMP-2, -3, -9, -14> 10[2]
Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of N-hydroxybutanamide derivatives have been evaluated against various cancer cell lines. The iodoaniline derivative (Compound 4 ) exhibited low to moderate toxicity, with IC50 values generally above 100 µM, classifying it as minimally toxic in vitro.

Compound IDCell LineIC50 (µM)Reference
4 (iodoaniline derivative)HeLa (Cervical Cancer)> 100[2][3]
HepG2 (Liver Cancer)> 100[2][3]
A-172 (Glioblastoma)Slightly toxic[2][3]
U-251 MG (Glioblastoma)Slightly toxic[2][3]
1-3, 5 (benzohydrazide derivatives)HeLa, HepG2> 100[2]
In Vivo Antitumor and Antimetastatic Activity

In a preclinical B16 melanoma mouse model, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4 ) demonstrated significant antitumor and antimetastatic effects.

Treatment GroupTumor Growth Inhibition (%)Metastasis Inhibition (%)Reference
Compound 4 (300 mg/kg, i.p.)61.588.6[3]
GABA Uptake Inhibition

Derivatives of 2-substituted 4-hydroxybutanamides have been investigated as inhibitors of murine GABA transporters (GAT1-GAT4). These compounds show potential for the development of novel therapeutics for neurological disorders.

Compound ClassTargetpIC50 RangeKey Moieties for ActivityReference
N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramidemGAT1-GAT43.92 - 5.06Benzhydryl and benzylamide

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N-Hydroxy-N'-Arylbutanediamides

A novel, two-step approach has been developed for the synthesis of N-hydroxybutanamide derivatives.[4][5][6]

Step 1: Synthesis of N-Substituted Succinimides

  • React an aromatic amine or carboxylic acid hydrazide with succinic anhydride in the presence of a polyphosphate ester. This reaction can often be performed in a one-pot manner.[5][6]

  • The resulting N-substituted succinimide is typically isolated via precipitation and washing.[5][6]

Step 2: Imide Ring Opening to Form Hydroxamic Acids

  • Treat the N-substituted succinimide with an aqueous solution of hydroxylamine.[4][5][6]

  • The reaction proceeds at room temperature and results in the opening of the imide ring to yield the corresponding N-hydroxybutanamide derivative.[4]

G cluster_synthesis Synthesis of N-Hydroxy-N'-Arylbutanediamides Aromatic Amine / Hydrazide Aromatic Amine / Hydrazide Reaction Mixture 1 Reaction Mixture 1 Aromatic Amine / Hydrazide->Reaction Mixture 1 Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Mixture 1 Polyphosphate Ester Polyphosphate Ester Polyphosphate Ester->Reaction Mixture 1 N-Substituted Succinimide N-Substituted Succinimide Reaction Mixture 2 Reaction Mixture 2 N-Substituted Succinimide->Reaction Mixture 2 Hydroxylamine (aq) Hydroxylamine (aq) Hydroxylamine (aq)->Reaction Mixture 2 N-Hydroxybutanamide Derivative N-Hydroxybutanamide Derivative Reaction Mixture 1->N-Substituted Succinimide Step 1: Imide Formation Reaction Mixture 2->N-Hydroxybutanamide Derivative Step 2: Ring Opening

Synthesis of N-Hydroxybutanamide Derivatives

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.[7][8][9][10][11]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl buffer containing CaCl₂, ZnCl₂, and Brij-35).

    • Reconstitute the specific MMP enzyme in the assay buffer.

    • Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Prepare serial dilutions of the test compounds (this compound derivatives) and a known MMP inhibitor (positive control) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, MMP enzyme, and either the test compound, positive control, or vehicle (negative control).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for a set duration (e.g., 10-30 minutes) at 37°C.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_mmp_assay MMP Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Enzyme, Buffer, Inhibitors Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Enzyme & Inhibitor Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation 37°C, 30-60 min Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Add Substrate Data Analysis Data Analysis Kinetic Reading->Data Analysis Measure Fluorescence

MMP Inhibition Assay Workflow

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][12][13][14]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include vehicle-treated cells as a negative control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

G cluster_mtt_assay MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h Adhesion MTT Incubation MTT Incubation Compound Treatment->MTT Incubation 72h Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Add DMSO Data Analysis Data Analysis Absorbance Reading->Data Analysis OD at 570 nm

MTT Cytotoxicity Assay Workflow

In Vivo Antitumor and Antimetastatic Activity in B16 Melanoma Mouse Model

This protocol describes a preclinical model to evaluate the efficacy of this compound derivatives in vivo.[15][16][17][18][19]

  • Animal Model and Tumor Inoculation:

    • Use an appropriate mouse strain (e.g., C57BL/6).

    • Subcutaneously inject B16-F10 melanoma cells (e.g., 1.5 x 10⁵ cells per mouse) into the flank or another suitable site.[15]

  • Treatment Protocol:

    • Once tumors are palpable or have reached a certain size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide at 300 mg/kg) and control substances (vehicle, positive control drug) via a specified route (e.g., intraperitoneal injection) and schedule.

  • Monitoring and Endpoints:

    • Monitor the body weight and general health of the mice regularly.

    • Measure the primary tumor volume at set intervals using calipers.

    • At the end of the study, euthanize the mice and harvest the primary tumors and lungs.

    • Count the number of metastatic nodules on the surface of the lungs.

  • Data Analysis:

    • Calculate the tumor growth inhibition for the treatment groups compared to the control group.

    • Calculate the percentage of metastasis inhibition.

    • Perform statistical analysis to determine the significance of the observed effects.

G cluster_in_vivo In Vivo B16 Melanoma Model Workflow Tumor Inoculation Tumor Inoculation Randomization Randomization Tumor Inoculation->Randomization Palpable Tumors Treatment Treatment Randomization->Treatment Treatment & Control Groups Monitoring Monitoring Treatment->Monitoring Regular Dosing Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Volume, Body Weight Data Evaluation Data Evaluation Endpoint Analysis->Data Evaluation Tumor & Lung Harvest

In Vivo B16 Melanoma Model Workflow

GABA Uptake Inhibition Assay

This assay measures the ability of compounds to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[20][21][22][23]

  • Cell Culture:

    • Use HEK-293 cells stably transfected to express one of the murine GABA transporters (mGAT1, mGAT2, mGAT3, or mGAT4).

    • Culture the cells in appropriate media and conditions.

  • Uptake Assay:

    • Seed the cells in a suitable format (e.g., 48-well plates).

    • Pre-incubate the cells with various concentrations of the test compounds (2-substituted 4-hydroxybutanamide derivatives) or a known GABA uptake inhibitor.

    • Initiate the uptake by adding a solution containing [³H]-GABA.

    • After a short incubation period (e.g., 3 minutes) at room temperature, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

    • Determine the non-specific uptake in the presence of a high concentration of a potent inhibitor (e.g., tiagabine).

    • Calculate the percentage of inhibition for each compound concentration and determine the pIC50 values.

Signaling Pathways

The primary mechanism of action for the anticancer activity of N-hydroxybutanamide derivatives is through the inhibition of MMPs. MMPs are key downstream effectors in several signaling pathways that promote cancer progression.

By inhibiting MMPs, these derivatives can interfere with:

  • Tumor Invasion and Metastasis: MMPs degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.

  • Angiogenesis: MMPs can release pro-angiogenic factors from the extracellular matrix, promoting the formation of new blood vessels that supply tumors with nutrients.

  • Growth Factor Signaling: MMPs can cleave and activate growth factor precursors, leading to the activation of pro-survival and proliferative signaling pathways such as the PI3K/Akt and MAPK pathways.

G cluster_signaling MMP Inhibition in Cancer Signaling Growth Factor Receptors Growth Factor Receptors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptors->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Growth Factor Receptors->MAPK Pathway MMPs MMPs PI3K/Akt Pathway->MMPs MAPK Pathway->MMPs ECM Degradation ECM Degradation MMPs->ECM Degradation This compound Derivatives This compound Derivatives This compound Derivatives->MMPs Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Angiogenesis Angiogenesis ECM Degradation->Angiogenesis

MMP Inhibition in Cancer Signaling

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The N-hydroxybutanamide scaffold has proven effective for the development of potent MMP inhibitors with significant antitumor and antimetastatic activity in preclinical models. Furthermore, derivatives of 2-substituted 4-hydroxybutanamides show potential as modulators of GABAergic neurotransmission.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of the most promising compounds.

  • Elucidation of other potential mechanisms of action: While MMP and GABA transporter inhibition are prominent, these compounds may have other biological targets. For instance, hydroxamic acid derivatives are also known to inhibit histone deacetylases (HDACs), an avenue that warrants further investigation for this class of compounds.[2]

  • Combination therapies: Evaluating the synergistic effects of these derivatives with existing chemotherapeutic agents or immunotherapies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound derivatives as potential therapeutic agents. The detailed protocols and summarized data are intended to facilitate further research and accelerate the translation of these promising compounds into clinical applications.

References

An In-depth Technical Guide to the Discovery and History of Alpha-Hydroxy Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy amides are a pivotal class of organic compounds, distinguished by a hydroxyl group and an amide functional group attached to the same carbon atom. This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its presence in numerous bioactive molecules and its utility as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery and historical development of alpha-hydroxy amides, detailing key synthetic methodologies, their applications in drug development, and the mechanisms of action of notable derivatives. Emphasis is placed on the seminal multicomponent reactions that enabled their efficient synthesis, supported by detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and biological pathways.

Introduction and Historical Perspective

Alpha-hydroxy amides are fundamental structural motifs in a variety of natural products and pharmacologically active compounds.[1] Their history is intrinsically linked to the evolution of organic synthesis, particularly the development of multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single, efficient step.

The journey to synthesize these structures began with multi-step, often low-yielding methods. A monumental breakthrough occurred in 1921 when Mario Passerini discovered the three-component reaction that now bears his name.[2] The classic Passerini reaction involves the combination of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[2][3] This discovery was the first isocyanide-based MCR and provided the first direct and efficient route to a scaffold that could be readily converted to an α-hydroxy amide via hydrolysis of the ester group.

Decades later, a variation of this reaction emerged, employing protic or Lewis acids instead of carboxylic acids, to afford α-hydroxy amides directly.[3] This modification significantly enhanced the utility of the Passerini reaction for accessing this valuable class of compounds.

Another cornerstone in the synthesis of related complex amides is the Ugi reaction , first reported by Ivar Karl Ugi in 1959.[4] This four-component reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.[4] While the classic Ugi reaction does not directly yield α-hydroxy amides, variations using different components, such as N-hydroxyimides as carboxylic acid isosteres, have been developed to synthesize related structures like α-hydrazino amides.[5][6] The Ugi reaction's power lies in its ability to generate vast libraries of complex, peptide-like molecules, which has been invaluable in pharmaceutical research.[4][7]

These MCRs revolutionized the synthesis of α-hydroxy amides and their derivatives, transforming them from challenging targets to readily accessible building blocks for drug discovery and development.

Key Synthetic Methodologies

The Passerini and Ugi reactions remain the most prominent and powerful methods for synthesizing α-hydroxy amides and their derivatives. Their efficiency, atom economy, and tolerance of a wide range of functional groups make them indispensable tools for synthetic and medicinal chemists.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) offers direct access to α-hydroxy carboxamides or their acylated precursors.[8] The reaction is typically fast, often completing at room temperature in aprotic solvents, and proceeds with high atom economy.[8]

The mechanism of the Passerini reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents at high concentrations.[2][8] An alternative ionic pathway can also operate, depending on the reaction conditions. The concerted mechanism involves the trimolecular interaction of the carbonyl compound, isocyanide, and carboxylic acid.

G R1CHO Aldehyde/Ketone TS Cyclic Transition State R1CHO->TS H-Bonding R2NC Isocyanide R2NC->TS R3COOH Carboxylic Acid R3COOH->TS Proton Transfer Imidate α-Acyloxy Imidate TS->Imidate Product α-Acyloxy Amide Imidate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

The following is a representative protocol for the synthesis of α-hydroxy-β-amino amides via the Passerini reaction.[9][10]

  • Reagent Preparation: To a solution of an N-protected α-amino aldehyde (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF, ~0.2 M) is added an isonitrile (1.1 eq) and a pyridine-type base (e.g., 2,6-lutidine, 1.2 eq).

  • Reaction Initiation: The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA, 1.2 eq) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired α-hydroxy amide derivative.

Aldehyde ComponentIsonitrile ComponentBaseSolventTime (h)Yield (%)Reference
N-Boc-phenylalaninaltert-Butyl isocyanidePyridineCH₂Cl₂1285[9]
N-Cbz-leucinalCyclohexyl isocyanide2,6-LutidineTHF892[10]
N-Boc-valinalBenzyl isocyanidePyridineCH₂Cl₂1078[9]
The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, celebrated for its ability to generate high levels of molecular diversity and complexity in a single step.[5][6] It is a powerful tool for building peptide-like scaffolds.[4]

The Ugi reaction mechanism involves a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[4] The process begins with the formation of an imine from the amine and carbonyl components.

G cluster_reactants Reactants Amine Amine Imine Imine Formation Amine->Imine Ketone Ketone Ketone->Imine Isocyanide Isocyanide Carboxylic Acid Carboxylic Acid Adduct Intermediate Adduct Carboxylic Acid->Adduct Nucleophilic Attack Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Simplified workflow of the Ugi four-component reaction.

The following protocol describes a variation of the Ugi reaction for the synthesis of α-hydrazino amides using an N-hydroxyimide as a carboxylic acid isostere.[5][6]

  • Catalyst and Reagents: A mixture of an aldehyde (1.0 eq), an amine (1.0 eq), an N-hydroxyimide (e.g., N-hydroxyphthalimide, 1.0 eq), and a catalytic amount of ZnCl₂ (10 mol%) is prepared in a suitable solvent such as methanol (MeOH).

  • Reaction Initiation: The mixture is stirred at room temperature for 10-20 minutes. An isocyanide (1.0 eq) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24-48 hours and monitored by TLC or LC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the target α-hydrazino amide.

AldehydeAmineIsocyanideN-HydroxyimideYield (%)Reference
BenzaldehydeAnilinetert-Butyl isocyanideN-Hydroxyphthalimide85[5]
4-ChlorobenzaldehydeBenzylamineCyclohexyl isocyanideN-Hydroxysuccinimide78[6]
IsobutyraldehydePiperidineBenzyl isocyanideN-Hydroxyphthalimide91[5]

Role in Drug Discovery and Development

The α-hydroxy amide moiety is a key pharmacophore in several therapeutic areas. Its ability to form critical hydrogen bonds allows it to interact with biological targets such as enzymes. Often, in drug development, the α-hydroxy amide is used as a precursor or bioisostere for the more electrophilic α-ketoamide, which can act as a reversible covalent inhibitor.[11]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous fatty acid amides like anandamide, thereby terminating their signaling.[11] Inhibition of FAAH increases the levels of these signaling molecules, producing analgesic and anti-inflammatory effects.

A major class of reversible FAAH inhibitors is based on an α-ketoheterocycle scaffold.[11][12] These molecules are designed to present an electrophilic carbonyl to the catalytic serine residue (Ser241) in the FAAH active site. The α-hydroxy amide precursors to these inhibitors are typically inactive, highlighting the requirement of the electrophilic ketone for potent inhibition.[11] The inhibition occurs via the formation of a stable, yet reversible, hemiketal with the active site serine.

G cluster_enzyme FAAH Active Site cluster_inhibitor Inhibitor Ser241 Ser241-OH Hemiketal Reversible Hemiketal Adduct (Enzyme Inhibited) Ser241->Hemiketal Lys142 Lys142-NH3+ Ketoamide α-Ketoamide Inhibitor Lys142->Ketoamide H-Bond Activation Ser217 Ser217-OH Ketoamide->Hemiketal Nucleophilic Attack

Caption: Inhibition of FAAH by an α-ketoamide via hemiketal formation.

Conclusion

The discovery and development of synthetic routes to α-hydroxy amides represent a significant chapter in the history of organic chemistry. From the pioneering work of Passerini to the broad utility of the Ugi reaction, chemists have developed powerful tools to access this valuable structural motif. The importance of α-hydroxy amides continues to grow, particularly in drug development, where they and their derivatives serve as crucial components of enzyme inhibitors and other therapeutic agents. Future research will undoubtedly uncover new synthetic methods and novel biological applications for this versatile class of molecules, further solidifying their role in science and medicine.

References

2-Hydroxybutanamide: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanamide, a chiral α-hydroxy amide, is a versatile chemical intermediate with significant potential in various industrial sectors, most notably in pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and known industrial applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₄H₉NO₂. Its structure and key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC NameThis compound--INVALID-LINK--
Molecular FormulaC₄H₉NO₂--INVALID-LINK--
Molecular Weight103.12 g/mol --INVALID-LINK--
CAS Number1113-58-2--INVALID-LINK--
AppearanceColorless to pale yellow liquid--INVALID-LINK--
SolubilitySoluble in water and various organic solvents--INVALID-LINK--

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the hydrolysis of 2-bromobutanamide or the direct amidation of 2-hydroxybutanoic acid.

Hydrolysis of 2-Bromobutanamide

A common laboratory-scale synthesis involves the nucleophilic substitution of 2-bromobutanamide with a hydroxide source.

Experimental Protocol (General):

  • Reaction Setup: 2-bromobutanamide is dissolved in an aqueous or ethanolic solution.

  • Hydrolysis: An aqueous solution of a base (e.g., sodium hydroxide) is added to the solution.

  • Reflux: The reaction mixture is heated under reflux conditions. The exact temperature and reaction time are optimized based on the scale and specific reagents used.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and crystallization.

G A 2-Bromobutanamide B Aqueous or Ethanolic Solution A->B Dissolve D Reflux B->D C Base (e.g., NaOH) C->D Add E This compound D->E Hydrolysis

Caption: Hydrolysis of 2-Bromobutanamide.

Direct Amidation of 2-Hydroxybutanoic Acid

This method involves the direct conversion of the carboxylic acid group of 2-hydroxybutanoic acid into an amide.

Experimental Protocol (General):

  • Activation: The carboxylic acid group of 2-hydroxybutanoic acid is activated. This can be achieved by various methods, such as conversion to an acid chloride or using a coupling agent.

  • Ammonolysis: The activated acid is then reacted with ammonia or an amine to form the amide.

  • Purification: The final product is purified to remove byproducts and unreacted starting materials.

G A 2-Hydroxybutanoic Acid C Activated Intermediate A->C B Activating Agent (e.g., Thionyl Chloride) B->C Activation E This compound C->E D Ammonia or Amine D->E Ammonolysis

Caption: Direct Amidation of 2-Hydroxybutanoic Acid.

Industrial Applications

The primary industrial application of this compound and its derivatives lies in the pharmaceutical sector. Its use in agrochemicals and specialty polymers has been suggested but is not well-documented with specific examples in publicly available literature.

Pharmaceutical Applications

(S)-2-Aminobutanamide, a derivative of this compound, is a key chiral precursor in the synthesis of Brivaracetam, an antiepileptic drug. The synthesis of Brivaracetam involves the coupling of (S)-2-aminobutanamide with a suitable pyrrolidinone derivative. Several patents describe various synthetic routes to Brivaracetam, highlighting the importance of this chiral building block.

G cluster_0 Synthesis of (S)-2-Aminobutanamide cluster_1 Brivaracetam Synthesis A (S)-2-Hydroxybutanamide B Amination Reaction A->B C (S)-2-Aminobutanamide B->C E Coupling Reaction C->E D Pyrrolidinone Derivative D->E F Brivaracetam E->F

Caption: Role in Brivaracetam Synthesis.

Potential as Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of N-hydroxybutanamide have been investigated as potential inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer. A study on novel N-hydroxybutanamide derivatives demonstrated their inhibitory activity against several MMPs.

Experimental Protocol for Synthesis of N-Hydroxybutanamide Derivatives (General):

  • Acylation: An initial amine or carboxylic acid hydrazide is acylated with succinic acid anhydride.

  • Imidization: The acylated product undergoes an imidization reaction in the presence of a polyphosphate ester (PPE) to form an N-substituted succinimide.

  • Ring Opening: The N-substituted succinimide is then treated with an aqueous solution of hydroxylamine to yield the N-hydroxybutanamide derivative.[1]

MMP Inhibition Data for a Representative N-Hydroxybutanamide Derivative:

MMP TargetIC₅₀ (µM)
MMP-21 - 1.5
MMP-91 - 1.5
MMP-141 - 1.5

Data from a study on an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide.[1]

In vivo studies in a mouse model of B16 melanoma showed that this derivative exhibited both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis.[1]

G A N-Hydroxybutanamide Derivative B MMP-2 A->B Inhibits C MMP-9 A->C Inhibits D MMP-14 A->D Inhibits E Inhibition of Tumor Growth and Metastasis B->E C->E D->E

Caption: MMP Inhibition by N-Hydroxybutanamide Derivative.

Agrochemical and Specialty Polymer Applications

While the literature suggests the potential use of this compound as an intermediate in the synthesis of agrochemicals and specialty polymers, specific examples and detailed applications are not well-documented in publicly accessible sources. Its bifunctional nature makes it a plausible candidate for incorporation into polymer backbones or as a starting material for the synthesis of biologically active agrochemical compounds. Further research and publication in these areas are needed to fully elucidate its industrial potential.

Conclusion

This compound is a valuable chiral building block with established applications in the pharmaceutical industry, particularly in the synthesis of the antiepileptic drug Brivaracetam. Furthermore, its derivatives show promise as potent inhibitors of matrix metalloproteinases, indicating a potential role in oncology drug development. While its application in agrochemicals and specialty polymers is plausible, it remains an area that requires further exploration and documentation. The synthesis of this compound can be achieved through established chemical routes, although detailed industrial-scale protocols are not widely available. Continued research into the synthesis and application of this versatile molecule is likely to uncover new and valuable industrial uses.

References

2-Hydroxybutanamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations in your institution and jurisdiction.

Introduction

2-Hydroxybutanamide is a chemical compound with the molecular formula C4H9NO2. While its direct and extensive toxicological profile is not widely published in peer-reviewed literature, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a foundational understanding of its potential hazards. This guide synthesizes available safety information and outlines standard protocols for its handling and for the assessment of its toxicological properties, in the absence of compound-specific studies.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The GHS classifications are summarized in the table below.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Pictograms:

alt text

Signal Word: Warning

Precautionary Measures and Handling

Given the GHS classification, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

General Handling and Storage
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (Based on OECD Guideline 423)

This protocol is designed to determine the acute oral toxicity of a substance and is a stepwise procedure using a limited number of animals.

Methodology:

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.

  • Dose Administration: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The selection is based on any existing information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • Initially, three animals are dosed.

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose until mortality is observed or the highest dose level is reached.

  • Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

oral_toxicity_workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Analysis & Classification animal_selection Select Test Animals (e.g., female rats) fasting Overnight Fasting animal_selection->fasting dose_prep Prepare Dose Formulation fasting->dose_prep gavage Administer Single Dose (Gavage) dose_prep->gavage observe_14d Observe for 14 Days (Mortality, Clinical Signs, Body Weight) gavage->observe_14d data_analysis Analyze Data observe_14d->data_analysis ghs_class Determine GHS Category data_analysis->ghs_class

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro method is used to predict the skin irritation potential of a chemical, reducing the need for animal testing.[2][3][4]

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional model of human-derived epidermal keratinocytes.[4]

  • Application of Substance: The test chemical is applied topically to the surface of the RhE tissue.[2]

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a post-exposure period (e.g., 42 hours).[5]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenases of viable cells convert the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[2][3]

  • Endpoint: The percentage of cell viability in the treated tissue is compared to that of a negative control. A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).[4]

skin_irritation_workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Post-Exposure cluster_assessment Assessment cluster_classification Classification rhe_model Prepare Reconstructed Human Epidermis (RhE) Model apply_substance Topically Apply This compound rhe_model->apply_substance expose_wash Expose (e.g., 60 min) & Wash apply_substance->expose_wash incubate Incubate (e.g., 42 hours) expose_wash->incubate mtt_assay Perform MTT Assay (Measure Cell Viability) incubate->mtt_assay classify Classify as Irritant or Non-Irritant mtt_assay->classify

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

This in vitro test is used to identify chemicals that induce serious eye damage, as well as those that do not require classification for eye irritation.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model.

  • Application of Substance: The test chemical is applied topically to the surface of the RhCE tissue.

  • Exposure and Post-Incubation: The tissue is exposed for a defined period, followed by rinsing and a post-exposure incubation period.

  • Viability Assessment: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.

  • Endpoint: The reduction in tissue viability is used to classify the chemical's eye irritation potential. A viability of ≤ 60% is often used as a cutoff to identify substances that cause serious eye damage or irritation.

eye_irritation_workflow start Prepare Reconstructed Human Cornea-like Epithelium (RhCE) Model apply Topically Apply This compound start->apply expose Expose for Defined Period apply->expose rinse Rinse Tissue expose->rinse incubate Post-Exposure Incubation rinse->incubate mtt Perform MTT Assay (Measure Cell Viability) incubate->mtt classify Classify Eye Irritation Potential mtt->classify

First Aid Measures

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Biological Pathways and Mechanism of Action

There is a significant lack of publicly available scientific literature detailing the specific metabolic pathways, toxicokinetics, or mechanisms of action of this compound. It is important to distinguish it from its isomer, N-hydroxybutanamide, and its derivatives, which have been studied as matrix metalloproteinase (MMP) inhibitors.[6] The toxicological effects of this compound are likely related to its chemical structure, but without specific studies, any proposed mechanism would be speculative. Further research is required to elucidate its biological interactions.

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant. While specific toxicological data is scarce, adherence to standard safety protocols for hazardous chemicals is paramount. The experimental workflows described provide a roadmap for how the toxicological properties of this and similar compounds are assessed, emphasizing the modern shift towards in vitro methods to reduce animal testing. Professionals in research and drug development should proceed with caution, utilizing appropriate personal protective equipment and engineering controls, and should consult the manufacturer's safety data sheet for the most current and comprehensive information.

References

An In-depth Technical Guide to the Synthesis and Applications of N-hydroxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxybutanamide derivatives represent a pivotal class of compounds in medicinal chemistry, primarily recognized for their potent inhibitory activity against metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of these derivatives. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a quantitative analysis of their therapeutic potential. Furthermore, this document employs visualizations to elucidate complex biological pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The N-hydroxybutanamide moiety is a critical pharmacophore found in a range of biologically active compounds. Its ability to chelate metal ions, particularly zinc, at the active sites of enzymes makes it a powerful tool for modulating pathological processes. This has led to the development of successful drugs, most notably Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), an HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] The therapeutic landscape of N-hydroxybutanamide derivatives continues to expand, with ongoing research exploring their efficacy in various cancers, neurodegenerative diseases, and inflammatory conditions.[1][2] This guide will delve into the core aspects of their synthesis and multifaceted applications.

Synthesis of N-hydroxybutanamide Derivatives

The synthesis of N-hydroxybutanamide derivatives can be achieved through several strategic routes. A recently developed and efficient method involves a one-pot, two-step process starting from readily available precursors.[3][4][5] More traditional methods often involve the reaction of esters or acid chlorides with hydroxylamine.[6]

Novel One-Pot Synthesis via N-Substituted Succinimide Ring Opening

A modern and efficient approach to synthesizing N-hydroxybutanamide derivatives involves the acylation of an amine or carboxylic acid hydrazide with succinic anhydride, followed by imidization and subsequent ring-opening of the resulting N-substituted succinimide with hydroxylamine.[3][4][5] This method is advantageous due to its simplicity and the ability to generate a diverse range of derivatives with fewer steps and without the need for expensive additives.[4][5]

Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA)

Vorinostat (SAHA) is a prominent N-hydroxybutanamide derivative and a clinically approved HDAC inhibitor. Its synthesis has been approached through various multi-step processes.[7][8][9] One common route begins with the monomethyl ester of suberic acid, which is converted to its acid chloride. This is then coupled with aniline to form the methyl ester of suberanilic acid. Subsequent hydrolysis of the ester and coupling with a protected hydroxylamine, followed by deprotection, yields Vorinostat.[7]

Key Applications of N-hydroxybutanamide Derivatives

The primary therapeutic applications of N-hydroxybutanamide derivatives stem from their ability to inhibit metalloenzymes, leading to their use as anticancer, anti-inflammatory, and potentially neuroprotective agents.

Histone Deacetylase (HDAC) Inhibition in Cancer Therapy

N-hydroxybutanamide derivatives are potent inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[10][11] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and a condensed chromatin structure that represses the transcription of tumor suppressor genes. By inhibiting HDACs, N-hydroxybutanamide derivatives like Vorinostat cause an accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of these silenced genes.[1][10][12] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[10][12] Vorinostat is a broad-spectrum inhibitor of Class I and II HDACs.[11]

Matrix Metalloproteinase (MMP) Inhibition and Anti-Metastatic Effects

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[13][14] Their overexpression is associated with tumor invasion and metastasis. The hydroxamic acid moiety of N-hydroxybutanamide derivatives can effectively chelate the zinc ion in the active site of MMPs, thereby inhibiting their activity.[13][14] Certain N-hydroxybutanamide derivatives have shown potent inhibitory activity against MMP-2, MMP-9, and MMP-14, which are key enzymes in cancer progression.[4] This inhibition can lead to significant anti-metastatic effects, as demonstrated in preclinical models.[4][12]

Potential in Neurodegenerative Diseases

Emerging research suggests that N-hydroxybutanamide derivatives may have therapeutic potential in neurodegenerative diseases. For instance, Vorinostat has been shown to induce neurite outgrowth in neuronal cell lines.[2] This neurotrophic action is mediated through the activation of the MEK1/2 and PI3K signaling pathways, which are crucial for neuronal survival and differentiation.[2]

Quantitative Data

The biological activity of N-hydroxybutanamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines, and the efficiency of their synthesis is measured by reaction yields.

DerivativeTargetIC50 (µM)Reference
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2, MMP-9, MMP-141 - 1.5[4][12]
Vorinostat (SAHA)HDACs (Class I & II)< 0.086[12]
N-hydroxy-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamideHeLa cells> 100[12]
N-hydroxy-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamideHeLa cells75.3 ± 4.1[12]
N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamideHeLa cells80.1 ± 3.9[12]
N-hydroxy-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamideHeLa cells55.2 ± 2.5[12]

Table 1: Inhibitory Activity of Selected N-hydroxybutanamide Derivatives.

Synthetic MethodProductYield (%)Reference
One-pot synthesis from 2-nitrobenzohydrazide and succinic anhydrideN-hydroxy-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide78.2[3]
Multi-step synthesis of Vorinostat (SAHA) via suberanilic acid and ethyl chloroformateVorinostat (SAHA)58[8]

Table 2: Synthetic Yields of N-hydroxybutanamide Derivatives.

Experimental Protocols

General Protocol for the One-Pot Synthesis of N-hydroxybutanamide Derivatives[3][5]
  • Step 1: Synthesis of N-substituted succinimide:

    • To a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add the desired amine or hydrazide (10 mmol).

    • Reflux the resulting mixture for 6 hours.

    • Filter the formed precipitate (intermediate amido acid), wash with 30 mL of chloroform, and suspend it in 50 mL of fresh chloroform in a 100 mL flask.

    • Add polyphosphate ester (PPE) (1.5 - 5 g, depending on the substrate) to the suspension.

    • Reflux the reaction mixture for another 6 hours. The reaction progress can be monitored by TLC.

  • Step 2: Ring opening to form N-hydroxybutanamide derivative:

    • The N-substituted succinimides obtained in the previous step are treated with an aqueous solution of hydroxylamine.

    • To enhance the purity of the final product, 10% methanol is added to the reaction mixture.

    • The reaction is carried out at room temperature.

Protocol for Histone Deacetylase (HDAC) Activity Assay (Fluorometric)[10][15][16]
  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Dilute the HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to the desired concentration in the Assay Buffer.

    • Prepare a solution of the test N-hydroxybutanamide derivative at various concentrations.

    • Prepare a "No Enzyme Control" and a positive control (e.g., Trichostatin A).

  • Assay Procedure:

    • In a 96-well plate, add the HDAC Assay Buffer, the test inhibitor, and the HDAC enzyme source (e.g., HeLa cell nuclear extract).

    • Allow the components to equilibrate to the assay temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the diluted HDAC substrate to each well and mix thoroughly.

    • Incubate for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding an HDAC developer solution (containing a protease and a deacetylated standard).

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay[12]
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35).

    • Prepare a solution of the fluorogenic MMP substrate.

    • Prepare solutions of the test N-hydroxybutanamide derivatives at various concentrations.

    • Prepare a solution of the purified MMP enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the test inhibitor.

    • Add the MMP enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic MMP substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Workflow for the Synthesis of N-hydroxybutanamide Derivatives

G cluster_0 Step 1: N-Substituted Succinimide Synthesis cluster_1 Step 2: Ring Opening A Succinic Anhydride C Acylation & Imidization (One-pot, with PPE) A->C B Amine / Hydrazide (R-NH2) B->C D N-Substituted Succinimide C->D F N-hydroxybutanamide Derivative D->F E Hydroxylamine (NH2OH) E->F Ring Opening G cluster_0 HDAC Active Site cluster_1 N-hydroxybutanamide Derivative cluster_2 Consequence HDAC HDAC Enzyme Zinc Zinc Ion (Zn2+) Inhibition HDAC Inhibition Inhibitor N-hydroxybutanamide (e.g., Vorinostat) Inhibitor->HDAC Binding to Active Site Hydroxamate Hydroxamate Group (-CONHOH) Hydroxamate->Zinc Chelation Acetylation Histone Hyperacetylation Inhibition->Acetylation Gene Tumor Suppressor Gene Expression Acetylation->Gene G Vorinostat Vorinostat (N-hydroxybutanamide derivative) TrkA TrkA Receptor Tyrosine Kinase Vorinostat->TrkA Activates PI3K PI3K TrkA->PI3K MEK MEK1/2 TrkA->MEK Akt Akt PI3K->Akt Neurite Neurite Outgrowth (Neurotrophic Effect) Akt->Neurite ERK ERK1/2 MEK->ERK ERK->Neurite

References

2-Hydroxybutanamide: An In-Depth Technical Guide to its Stability and Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-hydroxybutanamide and its potential degradation pathways. Due to limited publicly available data specific to this compound, this document leverages established principles of organic chemistry, particularly the known reactivity of α-hydroxy amides, and follows the best practices for forced degradation studies as outlined by regulatory agencies. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this molecule.

Chemical Profile of this compound

This compound is a chiral molecule possessing two key functional groups that dictate its reactivity and stability: a hydroxyl group at the α-position to the carbonyl group and a primary amide. The interplay of these groups influences its susceptibility to hydrolysis, oxidation, and thermal stress.

Figure 1: Chemical Structure of this compound with key functional groups highlighted.

Forced Degradation Studies: A Framework

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following diagram outlines a typical workflow for such a study.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis Hydrolysis Acid/Base Hydrolysis Degraded_Samples Generation of Degraded Samples Hydrolysis->Degraded_Samples Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Degraded_Samples Thermal Thermal Stress (Dry & Wet Heat) Thermal->Degraded_Samples Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Degraded_Samples HPLC HPLC/UPLC Analysis (Assay and Impurities) MS Mass Spectrometry (Identification of Degradants) HPLC->MS Method_Development Stability-Indicating Method Development HPLC->Method_Development NMR NMR Spectroscopy (Structure Elucidation) MS->NMR API This compound (Drug Substance) Sample_Prep Sample Preparation (Solutions/Solid State) API->Sample_Prep Sample_Prep->Hydrolysis Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photolytic Degraded_Samples->HPLC Validation Method Validation Method_Development->Validation Report Report Generation Validation->Report

Figure 2: General workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Hydrolysis

Amide hydrolysis is typically a slow process requiring either acidic or basic conditions and often elevated temperatures. The α-hydroxy group may influence the rate of hydrolysis.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and elimination of ammonia (as ammonium) yield 2-hydroxybutanoic acid.

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. Elimination of the amide anion (a poor leaving group) is the rate-limiting step, which is driven forward by the deprotonation of the resulting carboxylic acid. The final products are the carboxylate salt of 2-hydroxybutanoic acid and ammonia.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Start_Acid This compound Protonation Protonation of Carbonyl Oxygen Start_Acid->Protonation H⁺ Attack_Acid Nucleophilic Attack by H₂O Protonation->Attack_Acid Intermediate_Acid Tetrahedral Intermediate Attack_Acid->Intermediate_Acid Elimination_Acid Elimination of NH₃ Intermediate_Acid->Elimination_Acid Product_Acid 2-Hydroxybutanoic Acid + NH₄⁺ Elimination_Acid->Product_Acid Start_Base This compound Attack_Base Nucleophilic Attack by OH⁻ Start_Base->Attack_Base OH⁻ Intermediate_Base Tetrahedral Intermediate Attack_Base->Intermediate_Base Elimination_Base Elimination of Amide Anion Intermediate_Base->Elimination_Base Product_Base 2-Hydroxybutanoate + NH₃ Elimination_Base->Product_Base

Figure 3: Proposed hydrolysis pathways for this compound.
Oxidation

The α-carbon bearing the hydroxyl group is a likely site for oxidation. Mild oxidizing agents can convert the secondary alcohol to a ketone, forming 2-oxo-butanamide. Stronger oxidation could potentially lead to cleavage of the C-C bond.

Oxidation_Pathway Start This compound Oxidized 2-Oxobutanamide Start->Oxidized [O] (e.g., H₂O₂, metal ions) Further_Oxidation Further Degradation (e.g., C-C Cleavage) Oxidized->Further_Oxidation Harsh [O]

Figure 4: Potential oxidative degradation of this compound.

A specific degradation pathway for α-hydroxy amides is the Weerman degradation , which involves treatment with sodium hypochlorite, leading to the formation of an aldehyde with one less carbon atom (in this case, propanal) and cyanate.

Thermal Degradation

Amides are generally thermally stable. However, at elevated temperatures, decomposition can occur. For this compound, potential thermal degradation pathways could include dehydration to form an unsaturated amide, or more complex fragmentation and polymerization reactions. The presence of both hydroxyl and amide groups could also lead to intermolecular reactions at high temperatures.

Quantitative Data Summary (Templates)

The following tables are templates for summarizing quantitative data from stability studies of this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation of this compoundMajor Degradation Products (and % Area)
Acid Hydrolysis 0.1 M HCl
1 M HCl
Base Hydrolysis 0.1 M NaOH
1 M NaOH
Oxidation 3% H₂O₂
30% H₂O₂
Thermal (Solid) Dry Heat
Thermal (Solution) Wet Heat (in H₂O)
Photolytic (Solid) UV/Vis Light
Photolytic (Solution) UV/Vis Light (in H₂O)

Table 2: Stability of this compound in Solution at Different pH Values

pHBuffer SystemTemperature (°C)Time (hours)% this compound Remaining
2.0
4.5
7.4
9.0
12.0

Experimental Protocols (Templates)

The following are generalized protocols that can be adapted for the forced degradation of this compound.

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solutions at a specified temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize with an appropriate amount of acid (e.g., 0.1 M HCl or 1 M HCl), and dilute for analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and subjecting it to the same temperature conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solutions at room temperature for a defined period, protected from light.

    • At specified time points, withdraw aliquots and dilute for analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Expose the solid to a high temperature (e.g., 80°C, 105°C) for a defined period.

    • At specified time points, cool the sample, dissolve it in a suitable solvent, and analyze.

  • Solution State:

    • Prepare a solution of this compound in water or a suitable buffer.

    • Heat the solution at a specified temperature (e.g., 60°C, 80°C) for a defined period.

    • At specified time points, cool the sample and analyze.

  • Control Sample: Keep a sample at the recommended storage condition.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, its chemical structure suggests susceptibility to hydrolysis, oxidation, and thermal degradation. This guide provides a framework for systematically investigating these degradation pathways through forced degradation studies. The provided templates for data presentation and experimental protocols are intended to be a starting point for researchers to design and execute robust stability studies, ultimately leading to a thorough understanding of the stability profile of this compound. The elucidation of its degradation products is crucial for ensuring the safety and efficacy of any potential pharmaceutical application.

Methodological & Application

Application Notes and Protocols for the Synthesis of Enantiomerically Pure 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 2-hydroxybutanamide is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the unwanted enantiomer. This document provides detailed application notes and protocols for the synthesis of enantiomerically pure this compound, with a primary focus on a highly efficient biocatalytic route and a comparison with traditional chemical methods.

Biocatalytic Synthesis of (S)-2-Hydroxybutanamide

The biocatalytic approach offers significant advantages over classical chemical methods, including mild reaction conditions, high enantioselectivity, and reduced environmental impact. A well-established method for the synthesis of (S)-α-hydroxy amides is a one-pot, two-step enzymatic cascade. This process utilizes a hydroxynitrile lyase (HNL) for the asymmetric synthesis of a cyanohydrin intermediate, followed by the hydration of the nitrile group to an amide by a nitrile hydratase (NHase).

Signaling Pathway of the Bienzymatic Cascade

The bienzymatic cascade for the synthesis of (S)-2-hydroxybutanamide from propanal proceeds through two sequential enzymatic reactions. First, a hydroxynitrile lyase from Manihot esculenta (MeHNL) catalyzes the enantioselective addition of hydrogen cyanide to propanal, forming (S)-2-hydroxybutanenitrile. Subsequently, a nitrile hydratase from Rhodococcus rhodochrous hydrates the nitrile moiety of the intermediate to the corresponding amide, yielding (S)-2-hydroxybutanamide.

Bienzymatic Cascade for (S)-2-Hydroxybutanamide Synthesis cluster_step1 Step 1: Asymmetric Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydration Propanal Propanal S_2_hydroxybutanenitrile (S)-2-Hydroxybutanenitrile Propanal->S_2_hydroxybutanenitrile MeHNL HCN Hydrogen Cyanide S_2_hydroxybutanamide (S)-2-Hydroxybutanamide S_2_hydroxybutanenitrile->S_2_hydroxybutanamide NHase (R. rhodochrous) H2O H₂O

Bienzymatic cascade for (S)-2-hydroxybutanamide synthesis.
Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis involves enzyme preparation, the one-pot reaction, and subsequent product purification.

Experimental Workflow for Biocatalytic Synthesis start Start enzyme_prep Enzyme Preparation (Immobilized MeHNL and NHase) start->enzyme_prep one_pot One-Pot Reaction: - Propanal - KCN - Buffer - Immobilized Enzymes enzyme_prep->one_pot reaction_monitoring Reaction Monitoring (e.g., by GC or HPLC) one_pot->reaction_monitoring enzyme_removal Enzyme Removal (Filtration/Centrifugation) reaction_monitoring->enzyme_removal extraction Product Extraction (e.g., with Ethyl Acetate) enzyme_removal->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Analysis (Yield, e.e. determination) purification->analysis end End Product: Enantiomerically Pure (S)-2-Hydroxybutanamide analysis->end

Workflow for biocatalytic this compound synthesis.
Experimental Protocol: One-Pot Synthesis of (S)-2-Hydroxybutanamide

This protocol is based on established procedures for analogous bienzymatic syntheses.

Materials:

  • Propanal

  • Potassium cyanide (KCN)

  • Immobilized (S)-selective hydroxynitrile lyase from Manihot esculenta (MeHNL) (e.g., as cross-linked enzyme aggregates - CLEAs)

  • Immobilized nitrile hydratase from Rhodococcus rhodochrous (e.g., as whole cells or CLEAs)

  • Citrate buffer (e.g., 0.1 M, pH 5.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, suspend the immobilized MeHNL and immobilized nitrile hydratase in citrate buffer.

  • Substrate Addition: Add propanal to the reaction mixture.

  • Initiation: Start the reaction by the controlled addition of a solution of potassium cyanide. Maintain the pH of the reaction mixture throughout the addition.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C) and monitor the progress of the reaction by analyzing samples periodically by GC or HPLC.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzymes by filtration or centrifugation. The enzymes can often be washed and reused.

  • Product Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (S)-2-hydroxybutanamide.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (e.e.) by chiral HPLC or GC.

Chemical Synthesis of this compound

Traditional chemical synthesis routes to this compound often involve harsher reaction conditions and may require chiral resolution steps to obtain the enantiomerically pure product, which can be inefficient.

Common Chemical Routes
  • Aminolysis of γ-Butyrolactone Derivatives: This method involves the ring-opening of a substituted γ-butyrolactone with ammonia or an amine. To achieve enantioselectivity, a chiral starting lactone is required.

  • Direct Amidation of 2-Hydroxybutanoic Acid: This route involves the coupling of 2-hydroxybutanoic acid with an amine source. The carboxylic acid typically requires activation (e.g., conversion to an acid chloride or use of coupling reagents). Enantiomeric purity is dependent on the starting acid.

  • "Umpolung Amide Synthesis": A multi-step sequence that can start from an aldehyde and involve an enantioselective Henry addition followed by the Umpolung Amide Synthesis (UmAS) process to form the α-hydroxy amide. This method can provide good stereochemical control.

Experimental Protocol: Example of Racemic Synthesis via Amidation of Ethyl 2-Hydroxybutanoate

This protocol describes a general method for the synthesis of racemic this compound. Obtaining an enantiomerically pure product via this route would necessitate the use of an enantiomerically pure starting material and conditions that prevent racemization.

Materials:

  • Ethyl (rac)-2-hydroxybutanoate

  • Ammonia (e.g., in methanol, 7N)

  • Methanol

  • Solvents for purification

Procedure:

  • Reaction Setup: Dissolve ethyl (rac)-2-hydroxybutanoate in methanol in a sealed pressure vessel.

  • Ammonolysis: Add a solution of ammonia in methanol to the vessel.

  • Reaction: Heat the sealed vessel at a controlled temperature (e.g., 60-80°C) for several hours to days. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Biocatalytic Synthesis of (S)-2-Hydroxybutanamide

ParameterValue/RangeNotes
Starting MaterialPropanal
EnzymesManihot esculenta HNL, Rhodococcus rhodochrous NHaseTypically immobilized for reuse.
Reaction TypeOne-pot, two-step cascade
Temperature25 - 35 °CMild conditions prevent degradation.
pH5.0 - 7.5Optimal pH for both enzymes.
Reaction Time12 - 48 hoursDependent on enzyme activity and substrate concentration.
Yield > 90% Based on analogous reactions.
Enantiomeric Excess (e.e.) > 98% High enantioselectivity is a key advantage.

Table 2: Chemical Synthesis of this compound

ParameterValue/RangeNotes
Starting MaterialEthyl (rac)-2-hydroxybutanoateFor racemic synthesis.
ReagentAmmonia in Methanol
Reaction TypeAmmonolysis
Temperature60 - 100 °CHigher temperatures and pressure required.
Reaction Time24 - 72 hoursGenerally slower than enzymatic reactions.
Yield Variable (50-80%) Can be lower due to side reactions.
Enantiomeric Excess (e.e.) 0% (racemic) Requires chiral starting material or resolution for enantiopurity.

Conclusion

For the synthesis of enantiomerically pure this compound, the biocatalytic route using a bienzymatic cascade of a hydroxynitrile lyase and a nitrile hydratase presents a superior method in terms of efficiency, selectivity, and sustainability compared to traditional chemical approaches. The mild reaction conditions and high enantiomeric excess achievable make this an attractive option for the production of this important chiral building block in the pharmaceutical and fine chemical industries. While chemical methods exist, they often result in racemic mixtures or require multiple steps and chiral auxiliaries to achieve enantioselectivity.

Application Notes and Protocols: 2-Hydroxybutanamide as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Subject: Comprehensive overview of the application of 2-Hydroxybutanamide as a chiral auxiliary in asymmetric synthesis.

Introduction

A thorough investigation of scientific literature and chemical databases was conducted to compile detailed application notes and protocols for the use of this compound as a chiral auxiliary in synthetic chemistry. Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry in the formation of new chiral centers. They are temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield an enantiomerically enriched product.

Summary of Findings

Despite a comprehensive search for the use of this compound as a chiral auxiliary, no published literature, patents, or experimental protocols were found to support its application in this context. The searches included broad queries for "this compound chiral auxiliary in synthesis," as well as more specific inquiries into derivatives and related hydroxy amides.

The existing body of literature on chiral auxiliaries is extensive, detailing the successful application of various scaffolds, including but not limited to:

  • Oxazolidinones (Evans auxiliaries)

  • Pseudoephedrine and its derivatives

  • Camphorsultams

  • Amino acid-derived auxiliaries

While derivatives of N-hydroxybutanamide have been synthesized and evaluated for their biological activities as matrix metalloproteinase (MMP) inhibitors, their role has not been extended to that of a chiral auxiliary in asymmetric synthesis.

Based on the conducted research, this compound is not a recognized chiral auxiliary in the field of asymmetric synthesis. Consequently, there is no quantitative data, experimental protocols, or established signaling pathways or workflows associated with its use for this purpose.

Researchers and drug development professionals seeking to perform stereoselective transformations are advised to consult the extensive literature on well-established chiral auxiliaries. The selection of an appropriate auxiliary is critical and depends on the specific transformation, substrate, and desired stereochemical outcome.

Diagram of a General Chiral Auxiliary Workflow

While there is no specific information for this compound, the following diagram illustrates a generalized workflow for the use of any chiral auxiliary in asymmetric synthesis.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary (X*c) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomeric Product Substrate_Auxiliary_Adduct->Diastereomeric_Product Stereo-induction Reagent Reagent Reagent->Diastereomeric_Product Enantiopure_Product Enantiopure Product Diastereomeric_Product->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary (X*c) Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application Notes and Protocols for the Asymmetric Synthesis of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of 2-hydroxybutanamide, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The protocols focus on two primary methodologies: catalytic asymmetric transfer hydrogenation (ATH) of the corresponding α-keto amide and biocatalytic reduction.

Catalytic Asymmetric Transfer Hydrogenation (ATH) of 2-Oxobutanamide

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones and imines. This protocol details the use of a Ruthenium-based catalyst for the synthesis of enantioenriched this compound. The reaction proceeds via the transfer of hydrogen from a hydrogen donor, typically a formic acid/triethylamine mixture, to the carbonyl group of 2-oxobutanamide, guided by a chiral ligand to induce stereoselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on established procedures for the asymmetric transfer hydrogenation of α-keto amides using Noyori-type catalysts.

Materials:

  • 2-Oxobutanamide

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

  • Stirring and temperature control equipment

  • Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst precursor, [RuCl(p-cymene)((S,S)-TsDPEN)], in the anhydrous solvent.

  • Reaction Mixture Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Substrate Addition: To the catalyst solution, add 2-oxobutanamide.

  • Initiation of Reaction: Add the formic acid/triethylamine mixture to the flask containing the catalyst and substrate.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data for ATH of α-Keto Amides

The following table summarizes typical results for the asymmetric transfer hydrogenation of various α-keto amides using Ru-TsDPEN catalysts, demonstrating the general efficacy of this method.[1][2]

SubstrateCatalystProductConversion (%)Enantiomeric Excess (ee, %)
N-aryl benzoylformamidesRu-Tethered TsDPENN-aryl mandelamidesHighGood
2-oxo-N,2-diphenyl-acetamideRuCl[(R,R)-Teth-TsDPEN](S)-2-hydroxy-N,2-diphenylacetamide9844
α-keto-1,4-diamidesTethered Ru/TsDPENMalic acid diamidesHighHigh

Logical Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Prepare Catalyst Solution ([RuCl(p-cymene)((S,S)-TsDPEN)]) mix Combine Reactants catalyst->mix h_source Prepare H-Source (HCOOH/TEA) h_source->mix substrate Prepare Substrate Solution (2-Oxobutanamide) substrate->mix react Stir under Inert Atmosphere (28-40 °C, 12-24h) mix->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Column Chromatography extract->purify analyze Determine Yield & ee (Chiral HPLC) purify->analyze

Caption: Workflow for the asymmetric synthesis of this compound via ATH.

Biocatalytic Reduction of 2-Oxobutanoate/2-Oxobutanamide

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) or whole-cell systems containing these enzymes can reduce α-keto acids or their derivatives with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction

This protocol outlines a general procedure for the biocatalytic reduction of an α-keto substrate to the corresponding α-hydroxy product using a ketoreductase and a cofactor regeneration system.

Materials:

  • Substrate (e.g., ethyl 2-oxobutanoate)

  • Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae)

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Standard laboratory equipment for biocatalysis (incubator shaker, centrifuge)

  • Extraction solvents (e.g., ethyl acetate)

  • Purification supplies

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst or a solution of the isolated enzyme in the buffer.

  • Reaction Setup: In a reaction vessel, combine the buffer, cofactor, and the cofactor regeneration system components.

  • Substrate Addition: Add the substrate (e.g., ethyl 2-oxobutanoate) to the reaction mixture.

  • Initiation of Reaction: Add the biocatalyst to initiate the reduction.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24-48 hours). Monitor the reaction progress by HPLC.

  • Work-up: After the reaction, centrifuge the mixture to remove the biocatalyst. Extract the supernatant with an organic solvent.

  • Purification and Aminolysis (if starting from ester): Purify the resulting α-hydroxy ester by column chromatography. The purified ester can then be converted to the desired this compound via aminolysis.

  • Analysis: Determine the yield and enantiomeric excess of the final product by chiral HPLC.

Quantitative Data for Biocatalytic Reductions

The following table presents data from biocatalytic reductions of related substrates, illustrating the potential of this method for producing chiral hydroxy acids and their derivatives.[3]

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee, %)
Ethyl 2-oxo-4-phenylbutanoateSaccharomyces cerevisiaeEthyl (S)-2-hydroxy-4-phenylbutanoate>90>92
Ethyl 2-oxo-4-phenylbutanoateKluyveromyces marxianusEthyl (R)-2-hydroxy-4-phenylbutanoate>9032
Ketoester 55KRED1001/GDH(R)-hydroxy ester 54->99.5

Signaling Pathway for Biocatalytic Reduction

Biocatalysis_Pathway cluster_cofactor Cofactor Regeneration cluster_reduction Substrate Reduction Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH NADPH NADPH GDH->NADPH Reduction NADP NADP+ NADP->GDH KRED Ketoreductase NADPH->KRED Hydride Transfer NADPH->KRED Substrate 2-Oxobutanoate Substrate->KRED KRED->NADP KRED->NADP Product (R)- or (S)-2-Hydroxybutanoate KRED->Product Reduction

References

Experimental procedure for the amidation of 2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Amidation of 2-Hydroxybutanoic Acid

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, crucial for the preparation of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The amidation of α-hydroxy acids, such as 2-hydroxybutanoic acid, presents a unique challenge due to the presence of a secondary hydroxyl group adjacent to the carboxylic acid. This hydroxyl group can compete with the amine nucleophile, potentially leading to side reactions like esterification or lactonization. To achieve a selective and high-yield amidation, a robust synthetic strategy is required. This typically involves either the use of specific coupling agents that favor amidation under mild conditions or a protection-deprotection sequence for the hydroxyl group.[1]

This document provides a detailed protocol for the amidation of 2-hydroxybutanoic acid with a generic primary amine (R-NH₂) using a three-step sequence:

  • Protection of the secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

  • Amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2][3]

  • Deprotection of the TBDMS group to yield the final 2-hydroxybutanamide derivative.

This method is widely applicable and designed for researchers in organic synthesis and drug development, providing a reliable pathway to synthesize α-hydroxy amides.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivative via Protection-Coupling-Deprotection

This protocol describes the reaction of 2-hydroxybutanoic acid with a primary amine (e.g., benzylamine) as a model substrate.

Materials and Reagents:

  • 2-Hydroxybutanoic acid

  • Benzylamine (or other primary/secondary amine)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Protection of 2-Hydroxybutanoic Acid

This step protects the hydroxyl group as a TBDMS ether to prevent its participation in the subsequent coupling reaction.

Procedure:

  • To a solution of 2-hydroxybutanoic acid (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-(tert-butyldimethylsilyloxy)butanoic acid, by flash column chromatography on silica gel if necessary.

Step 2: Amide Coupling Reaction

This step forms the amide bond between the protected acid and the amine using EDC/HOBt as coupling agents.[2]

Procedure:

  • Dissolve the protected 2-(tert-butyldimethylsilyloxy)butanoic acid (1.0 equiv.) in anhydrous DCM.

  • Add HOBt (1.2 equiv.) and the desired primary amine (e.g., benzylamine, 1.1 equiv.).

  • Add DIPEA (3.0 equiv.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv.) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected amide.

Step 3: Deprotection of the TBDMS Group

This final step removes the TBDMS protecting group to yield the target this compound.

Procedure:

  • Dissolve the crude protected amide from Step 2 in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv.) dropwise.[4]

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-3 hours.[5]

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to yield the pure this compound derivative.

Data Presentation

The following table summarizes the typical stoichiometry and conditions for the key amide coupling step (Protocol 1, Step 2).

Reagent/ParameterMolar Equiv.RoleTypical Conditions
Protected Acid1.0Substrate-
Amine (R-NH₂)1.1Nucleophile-
EDC·HCl1.5Coupling AgentAdded at 0 °C
HOBt1.2Additive (Reduces Racemization)Added with substrates
DIPEA3.0BaseAdded with substrates
Solvent-Reaction MediumAnhydrous DCM or DMF
Temperature-Reaction Condition0 °C to Room Temperature
Reaction Time-Reaction Duration12 - 24 hours
Typical Yield-Outcome60 - 90% (after purification)

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the amidation of 2-hydroxybutanoic acid.

Amidation_Workflow cluster_protection Step 1: Hydroxyl Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection cluster_purification Work-up & Purification start_acid 2-Hydroxybutanoic Acid reagents_prot TBDMSCl, Imidazole, DMF start_acid->reagents_prot 1. Mix protected_acid Protected Acid: 2-(TBDMS-oxy)butanoic Acid reagents_prot->protected_acid 2. React (12-16h) reagents_couple Amine (R-NH₂), EDC, HOBt, DIPEA, DCM protected_acid->reagents_couple 3. Mix purify_prot Aqueous Work-up & Chromatography protected_acid->purify_prot protected_amide Protected Amide: N-R-2-(TBDMS-oxy)butanamide reagents_couple->protected_amide 4. React (12-24h) reagents_deprot TBAF, THF protected_amide->reagents_deprot 5. Mix purify_couple Aqueous Work-up protected_amide->purify_couple final_product Final Product: N-R-2-Hydroxybutanamide reagents_deprot->final_product 6. React (1-3h) purify_deprot Aqueous Work-up & Chromatography final_product->purify_deprot

Figure 1. Workflow for the protected amidation of 2-hydroxybutanoic acid.

References

Application Notes and Protocols: 2-Hydroxybutanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific, detailed protocols for the direct use of 2-hydroxybutanamide as a versatile starting intermediate for a wide range of other pharmaceutical intermediates are not extensively documented in publicly available literature, the closely related N-hydroxybutanamide scaffold is of significant interest in drug discovery. This document provides detailed application notes on the synthesis and utility of N-hydroxybutanamide derivatives, which are being explored for various therapeutic applications, notably as matrix metalloproteinase (MMP) inhibitors.

The N-hydroxybutanamide fragment is a key feature in several inhibitors of metalloenzymes.[1] This suggests the potential of derivatives of this compound in the design of novel therapeutic agents.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its handling and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C4H9NO2[2]
Molecular Weight 103.12 g/mol [2]
IUPAC Name This compound[2]
CAS Number 1113-58-2[2]
SMILES CCC(C(=O)N)O[2]
InChI InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)[2]
XLogP3 -0.6[2]

Application: Synthesis of N-Hydroxybutanamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors

A novel and efficient method for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides. This approach provides a direct route to obtaining these valuable compounds for screening and development as potential therapeutic agents.[1][3]

Experimental Workflow

The synthesis is a two-step process, starting from initial amines or carboxylic acid hydrazides, which are first converted to N-substituted succinimides and then subjected to ring-opening to yield the desired N-hydroxybutanamide derivatives.

G A Initial Amine/Hydrazide (R-NH2) C One-Pot Acylation & Imidization (PPE, Chloroform) A->C B Succinic Anhydride B->C D N-substituted Succinimide C->D Formation F Ring Opening Reaction (Room Temperature, <1 hr) D->F E Aqueous Hydroxylamine (10% Methanol) E->F G N-Hydroxybutanamide Derivative F->G Yields

Synthetic workflow for N-hydroxybutanamide derivatives.
Detailed Experimental Protocol: Synthesis of N-Hydroxybutanamide Derivatives

This protocol is based on the novel method of N-substituted succinimide ring opening.[1]

Step 1: Synthesis of N-substituted Succinimides

  • Acylation: In a suitable reaction vessel, dissolve the initial amine or carboxylic acid hydrazide (R-NH2) in chloroform.

  • Add succinic acid anhydride to the solution.

  • Imidization: Add polyphosphate ester (PPE) to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the resulting N-substituted succinimide by recrystallization or column chromatography.

Step 2: Synthesis of N-Hydroxybutanamide Derivatives

  • Ring Opening: Dissolve the purified N-substituted succinimide in a 10% methanol aqueous solution.

  • Add an aqueous solution of hydroxylamine to the mixture.

  • Stir the reaction at room temperature for no longer than one hour.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, isolate the N-hydroxybutanamide derivative product. Purification can be achieved through appropriate chromatographic techniques.

Biological Activity of Synthesized Derivatives

A key application of these synthesized N-hydroxybutanamide derivatives is the inhibition of Matrix Metalloproteinases (MMPs), which are implicated in cancer progression.[1]

G A N-Hydroxybutanamide Derivatives B Inhibition of MMPs (MMP-2, MMP-9, MMP-14) A->B Leads to C Inhibition of Tumor Growth B->C Results in D Inhibition of Metastasis B->D Results in E Potential Anti-Cancer Therapeutic Lead C->E Contributes to D->E Contributes to

Logical pathway from MMP inhibition to therapeutic potential.
Quantitative Data on Biological Activity

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown promising results in both in vitro and in vivo studies.[1][4]

AssayTarget/ModelResultSource
MMP Inhibition MMP-2, MMP-9, MMP-14IC50 of 1–1.5 μM[1][4]
In Vivo Antitumor Activity B16 Melanoma Mouse Model61.5% inhibition of tumor growth[1][4]
In Vivo Antimetastatic Activity B16 Melanoma Mouse Model88.6% inhibition of metastasis[1][4]

The hydroxybutanamide scaffold is a valuable component in the design of novel pharmaceutical agents, particularly in the development of metalloenzyme inhibitors. The synthetic protocol detailed above provides a cost-effective and efficient route for the preparation of N-hydroxybutanamide derivatives.[1] The significant anti-tumor and anti-metastatic effects observed for certain derivatives underscore the therapeutic potential of this class of compounds and warrant further investigation in drug development programs.[1][4]

References

Application Notes & Protocols: Synthesis of 2-Hydroxybutanamide via Ring-Opening of γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-hydroxybutanamide, a valuable chemical intermediate, starting from γ-butyrolactone (GBL). Direct ammonolysis of GBL yields 4-hydroxybutanamide; therefore, a two-step approach is necessary to achieve the desired 2-hydroxy isomer. The described methodology involves the initial α-hydroxylation of γ-butyrolactone to form α-hydroxy-γ-butyrolactone, followed by a ring-opening reaction with ammonia. This application note includes comprehensive experimental procedures, data tables for reaction optimization, and workflow diagrams to guide researchers through the process.

Introduction

γ-Butyrolactone (GBL) is a widely used industrial solvent and a precursor in the production of various chemicals, such as N-methyl-2-pyrrolidone.[1][2] Its ring-opening reactions are fundamental in polymer chemistry and organic synthesis.[3][4] The aminolysis (or ammonolysis) of lactones is a classic method for producing hydroxy amides. The mechanism involves a nucleophilic attack by ammonia on the electrophilic carbonyl carbon of the ester group, leading to a tetrahedral intermediate that subsequently resolves to the amide and alcohol.[5]

However, the direct reaction of GBL with ammonia yields 4-hydroxybutanamide. For applications requiring the 2-hydroxy isomer, a different synthetic strategy is required. This protocol details a reliable two-step pathway:

  • α-Hydroxylation: Introduction of a hydroxyl group at the carbon adjacent to the carbonyl (the α-position) of GBL.

  • Ammonolysis: Ring-opening of the resulting α-hydroxy-γ-butyrolactone intermediate with ammonia to yield the final product, this compound.

This method provides access to a functionalized butanamide derivative that can serve as a key building block in medicinal chemistry and materials science.

Reaction Pathway Overview

The synthesis proceeds in two distinct stages. The first stage is the formation of an enolate from γ-butyrolactone using a strong, non-nucleophilic base, which is then trapped by an electrophilic oxygen source. The second stage is the nucleophilic ring-opening of the hydroxylated intermediate.

G GBL γ-Butyrolactone Intermediate α-Hydroxy-γ-butyrolactone GBL->Intermediate 1. LDA, THF, -78°C 2. MoOPH Product This compound Intermediate->Product NH₃, MeOH

Caption: Overall two-step reaction pathway from GBL to this compound.

Experimental Protocols

Protocol 1: Synthesis of α-Hydroxy-γ-butyrolactone

This procedure describes the hydroxylation at the α-position of γ-butyrolactone via a lithium enolate intermediate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • γ-Butyrolactone (GBL)

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 30 minutes to form a clear solution of lithium diisopropylamide (LDA).

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of γ-butyrolactone (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Hydroxylation: To the enolate solution, add a solution of MoOPH (1.5 eq) in anhydrous THF dropwise over 30 minutes. The reaction mixture will typically turn deep blue or green. Stir at -78 °C for an additional 2-3 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield α-hydroxy-γ-butyrolactone as a clear oil.

Protocol 2: Synthesis of this compound

This procedure details the ring-opening of α-hydroxy-γ-butyrolactone using ammonia.

Materials:

  • α-Hydroxy-γ-butyrolactone

  • 7N Ammonia solution in Methanol

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve α-hydroxy-γ-butyrolactone (1.0 eq) in methanol in a pressure-rated flask equipped with a magnetic stir bar.

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Add a 7N solution of ammonia in methanol (5.0-10.0 eq) to the flask.

  • Seal the flask tightly and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully vent the flask in a fume hood. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane or ethyl acetate) to afford this compound as a white crystalline solid.

Data Presentation

Successful synthesis relies on optimizing reaction conditions. The following tables summarize representative data for each step, which should be optimized for specific laboratory conditions.

Table 1: Representative Conditions for α-Hydroxylation of Lactones

Entry Base (eq) Oxygen Source Solvent Temperature (°C) Time (h) Approx. Yield (%)
1 LDA (1.2) MoOPH THF -78 3 65-75
2 LHMDS (1.2) Davis Oxaziridine THF -78 4 60-70

| 3 | KHMDS (1.2)| MoOPH | Toluene | -78 | 3 | 55-65 |

Table 2: Representative Conditions for Ammonolysis of Lactones

Entry Ammonia Source (eq) Solvent Temperature (°C) Time (h) Approx. Yield (%)
1 7N NH₃ in MeOH (5) MeOH 25 (Room Temp) 24 85-95
2 7N NH₃ in MeOH (10) MeOH 25 (Room Temp) 18 90-98
3 Liquid NH₃ (excess) None -33 to 25 12 80-90

| 4 | 7N NH₃ in MeOH (5) | MeOH | 50 | 8 | 75-85 |

Experimental Workflow Visualization

A systematic workflow is crucial for reproducibility and safety. The following diagram illustrates the key stages of the entire synthesis process.

G cluster_0 Step 1: α-Hydroxylation cluster_1 Step 2: Ammonolysis A1 Prepare LDA Solution (THF, -78°C) A2 Form Enolate (Add GBL @ -78°C) A1->A2 A3 Hydroxylate (Add MoOPH @ -78°C) A2->A3 A4 Aqueous Work-up (Quench, Extract, Dry) A3->A4 A5 Purify via Chromatography A4->A5 A6 Characterize Intermediate (NMR, MS) A5->A6 B1 Dissolve Intermediate in Methanol A6->B1 Proceed with pure intermediate B2 Add Ammoniacal Methanol (0°C to RT) B1->B2 B3 Monitor Reaction (TLC / LC-MS) B2->B3 B4 Remove Solvent and Excess Ammonia B3->B4 B5 Purify via Recrystallization B4->B5 B6 Characterize Final Product (NMR, MS, m.p.) B5->B6

References

Application Notes & Protocols: A Novel, Efficient Protocol for the Synthesis of N-Hydroxybutanamides via N-Substituted Succinimide Ring Opening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-hydroxybutanamides through the ring opening of N-substituted succinimides. This two-step method offers a simple and efficient alternative to traditional methods for synthesizing hydroxamic acids, a class of compounds with significant biological activity, including roles as histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors.[1][2][3][4][5] This protocol is designed to be easily implemented in a standard laboratory setting, yielding a broad spectrum of N-hydroxybutanamide derivatives with potential applications in medicinal chemistry and drug discovery.[1]

Introduction

N-hydroxybutanamides are a subclass of hydroxamic acids that have garnered significant interest in drug development due to their ability to chelate metal ions in the active sites of metalloenzymes.[5][6] This property makes them potent inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in various pathological conditions, including cancer.[2][5] The protocol detailed herein describes a novel two-step synthesis that involves the initial formation of an N-substituted succinimide, followed by a mild ring-opening reaction using hydroxylamine to yield the desired N-hydroxybutanamide.[1][2][4] This method is advantageous as it often requires fewer steps and avoids the use of expensive reagents compared to other synthetic routes.[1]

Experimental Protocols

This protocol is divided into two main stages: the synthesis of N-substituted succinimides and the subsequent ring-opening to form N-hydroxybutanamides.

Part 1: Synthesis of N-Substituted Succinimides

N-substituted succinimides can be synthesized from primary amines or hydrazides and succinic anhydride. Two approaches are presented: a one-pot synthesis and a two-step synthesis.[1]

Materials:

  • Succinic anhydride

  • Amine or hydrazide (R-NH₂ or R-C(O)NHNH₂)

  • Chloroform (TCM), anhydrous

  • Polyphosphate ester (PPE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol, hot

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Protocol 1A: One-Pot Synthesis of N-Substituted Succinimides [1]

  • To a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add the desired amine or hydrazide (10 mmol).

  • Reflux the mixture for 6 hours.

  • Add polyphosphate ester (PPE) to the reaction mixture. The amount of PPE will vary depending on the substrate (e.g., 1g for N-phenylsuccinimide, 2g for aniline derivatives, 3g for hydrazide derivatives).

  • Continue refluxing for an additional 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, treat the mixture with 35 mL of hot saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the chloroform using a rotary evaporator.

  • Wash the resulting precipitate with 30 mL of hot methanol to obtain the purified N-substituted succinimide.

Protocol 1B: Two-Step Synthesis of N-Substituted Succinimides [1][5]

  • Add the amine or hydrazide (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform.

  • Reflux the mixture for 6 hours to form the intermediate amido acid.

  • Filter the precipitate (the amido acid), wash it with 30 mL of chloroform, and suspend it in 50 mL of fresh chloroform in a new flask.

  • To this suspension, add PPE (e.g., 1.5g for aniline derivatives, 2.5g for hydrazide derivatives).

  • Reflux the mixture for 6 hours. Monitor the reaction progress by TLC.

  • Follow the work-up procedure described in steps 5-8 of Protocol 1A.

Part 2: Ring Opening of N-Substituted Succinimides to N-Hydroxybutanamides

This part of the protocol describes the conversion of the N-substituted succinimide to the corresponding N-hydroxybutanamide using an aqueous solution of hydroxylamine.[1][2] A critical condition for the imide ring opening is that the pKa of the initial amine (RNH₂) used for the succinimide synthesis must be lower than the pKa of hydroxylamine (NH₂OH).[1][4][5]

Materials:

  • N-substituted succinimide (from Part 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 20% Ammonia water solution

  • Methanol

  • Argon or other inert gas

  • Stirring apparatus

  • Filtration apparatus

  • Desiccator

Protocol 2: Synthesis of N-Hydroxybutanamides [1][5]

  • Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride (1.11 g, 16 mmol) in 6.8 mL of 20% ammonia water solution. Remove the excess ammonia under vacuum, followed by bubbling argon through the solution for 3 hours.

  • Ring Opening Reaction: Suspend the N-substituted succinimide (4 mmol) in 1 mL of methanol.

  • Add the prepared hydroxylamine water solution to the suspension.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 8 hours depending on the substrate. For some less reactive succinimides, gentle heating (e.g., 40 °C) may be required.[1] A visible change from a crystalline to an amorphous precipitate is often observed during the reaction.[2]

  • After the reaction is complete, filter the precipitate.

  • Wash the precipitate with water and then with a small amount of cold methanol.

  • Dry the product in a desiccator to yield the N-hydroxybutanamide.

Data Presentation

The following tables summarize the yields of N-substituted succinimides and the final N-hydroxybutanamide products for a selection of derivatives, as reported in the literature.

Table 1: Yields of N-Substituted Succinimides (1a-f) from Aniline Derivatives

CompoundR-GroupYield of 1 (%) (One-Pot)Yield of 1 (%) (Two-Step)
1a Phenyl6885
1b 4-Methoxyphenyl5472
1c 4-Chlorophenyl7588
1d 4-Bromophenyl7286
1e 4-Iodophenyl7083
1f 4-Nitrophenyl4365

Data synthesized from multiple sources which may have slight variations.

Table 2: Yields of N-Hydroxybutanamides (2a-f) from N-Arylsuccinimides

CompoundR-GroupYield of 2 (%)
2a Phenyl73
2b 4-Methoxyphenyl65
2c 4-Chlorophenyl80
2d 4-Bromophenyl82
2e 4-Iodophenyl85
2f 4-Nitrophenyl78

Data synthesized from multiple sources which may have slight variations.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthetic pathway from primary amines/hydrazides to N-hydroxybutanamides.

G cluster_0 Step 1: N-Substituted Succinimide Synthesis cluster_1 Step 2: Ring Opening Amine/Hydrazide Amine/Hydrazide Reaction1 Acylation & Cyclodehydration Amine/Hydrazide->Reaction1 Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction1 N-Substituted Succinimide N-Substituted Succinimide Reaction1->N-Substituted Succinimide Reaction2 Nucleophilic Acyl Substitution N-Substituted Succinimide->Reaction2 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction2 N-Hydroxybutanamide N-Hydroxybutanamide Reaction2->N-Hydroxybutanamide

Caption: General workflow for the two-step synthesis of N-hydroxybutanamides.

Mechanism of Action: MMP Inhibition

N-hydroxybutanamides can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix (ECM). This inhibition can prevent tumor invasion and angiogenesis.

G N-Hydroxybutanamide N-Hydroxybutanamide MMP Matrix Metalloproteinase (MMP) N-Hydroxybutanamide->MMP ECM_Degradation Extracellular Matrix (ECM) Degradation MMP->ECM_Degradation Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis

Caption: Inhibition of MMPs by N-hydroxybutanamides blocks ECM degradation.

Mechanism of Action: HDAC Inhibition

As histone deacetylase (HDAC) inhibitors, N-hydroxybutanamides promote histone acetylation, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

G N-Hydroxybutanamide N-Hydroxybutanamide HDAC Histone Deacetylase (HDAC) N-Hydroxybutanamide->HDAC Histone_Deacetylation Histone Deacetylation HDAC->Histone_Deacetylation Histone_Acetylation Histone Acetylation Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation Gene_Repression Tumor Suppressor Gene Repression Chromatin_Condensation->Gene_Repression Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

References

Application Notes and Protocols: 2-Hydroxybutanamide in the Production of Specialty Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2-Hydroxybutanamide as a primary monomer in the production of specialty polymers is not widely documented in publicly available literature. The following application notes and protocols are based on the chemical properties of this compound and analogous applications of structurally similar compounds, such as other hydroxy amides and amino acids, in the synthesis of functional and specialty polymers. These notes are intended to provide a scientifically grounded framework for research and development purposes.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and an amide (-CONH₂) group. This unique structure presents opportunities for its use in the synthesis of specialty polymers, particularly in the biomedical and pharmaceutical fields. The presence of the hydroxyl group allows for esterification and etherification reactions, while the amide group can participate in condensation reactions and provide hydrophilicity and hydrogen bonding capabilities to the resulting polymer.

This document outlines potential applications of this compound as a comonomer in the synthesis of poly(ester amides) and as a functionalizing agent for existing polymer backbones to enhance their properties for specific applications.

Potential Applications

The incorporation of this compound into polymer structures can impart desirable characteristics such as:

  • Increased Hydrophilicity: The amide and hydroxyl groups can enhance the water solubility and wettability of polymers, which is advantageous for drug delivery systems and biocompatible materials.

  • Enhanced Biodegradability: The presence of ester and amide linkages can render the polymer susceptible to hydrolytic and enzymatic degradation, making it suitable for temporary implants and controlled-release formulations.[1][2]

  • Improved Biocompatibility: Polymers containing moieties derived from small, naturally occurring or biocompatible molecules are often well-tolerated by the body.

  • Sites for Further Functionalization: The pendant hydroxyl groups can serve as reactive sites for attaching bioactive molecules, targeting ligands, or imaging agents.

Data Presentation: Predicted Properties of this compound-Containing Polymers

The following tables summarize the expected quantitative data for hypothetical specialty polymers incorporating this compound. These values are extrapolated from literature on analogous poly(ester amides) and functionalized biomedical polymers.[1][2][3][4]

Table 1: Predicted Physicochemical Properties of a Hypothetical Poly(ester amide) Copolymer Incorporating this compound

PropertyPredicted Value RangeMethod of Analysis
Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg)40 - 70 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)120 - 180 °CDSC
Water Contact Angle40 - 60 degreesGoniometry
In Vitro Degradation (50% Mass Loss)4 - 12 weeksMass loss study in PBS (pH 7.4)

Table 2: Predicted Mechanical Properties of a Hypothetical this compound-Functionalized Polymer Film

PropertyPredicted Value RangeMethod of Analysis
Tensile Strength20 - 50 MPaUniversal Testing Machine
Young's Modulus0.5 - 1.5 GPaUniversal Testing Machine
Elongation at Break10 - 50%Universal Testing Machine

Experimental Protocols

Protocol 1: Synthesis of a Poly(ester amide) Copolymer via Polycondensation Using this compound as a Comonomer

This protocol describes a hypothetical solution polycondensation method to synthesize a random poly(ester amide) copolymer.

Materials:

  • This compound

  • Adipoyl chloride

  • 1,6-Hexanediol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanol

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Monomer Dissolution: Under a nitrogen atmosphere, dissolve 1,6-hexanediol (1 equivalent) and this compound (0.2 equivalents) in anhydrous DMF.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution to act as an acid scavenger.

  • Initiation of Polymerization: Cool the flask to 0°C in an ice bath. Slowly add a solution of adipoyl chloride (1.2 equivalents) in anhydrous DMF to the stirred monomer solution via the dropping funnel over 1 hour.

  • Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C. Continue stirring under nitrogen for 24 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with distilled water and then with diethyl ether to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

  • Chemical Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Polycondensation_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification A Flame-dried three-neck flask B Nitrogen atmosphere A->B C Dissolve diol and This compound in DMF B->C D Add Triethylamine C->D E Cool to 0°C D->E F Slowly add Adipoyl Chloride E->F G Stir at 60°C for 24h F->G H Precipitate in Methanol G->H I Filter H->I J Wash with Water and Ether I->J K Vacuum Dry J->K L Final Polymer K->L Characterization (NMR, FTIR, GPC, DSC)

Workflow for Poly(ester amide) Synthesis.
Protocol 2: Surface Functionalization of a Polymer Film with this compound

This protocol describes a hypothetical method for grafting this compound onto the surface of a pre-existing polymer film (e.g., polylactic acid, PLA) to enhance its hydrophilicity and provide sites for further modification.

Materials:

  • Polylactic acid (PLA) film

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous acetonitrile

  • Anhydrous toluene

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Nitrogen gas supply

  • Shaker or orbital incubator

Procedure:

  • Surface Activation of PLA Film:

    • Immerse the PLA film in a solution of a suitable activating agent (e.g., a brief treatment with a mild alkaline solution to generate surface hydroxyl groups) and then wash thoroughly with distilled water and dry under vacuum.

  • Activation of this compound:

    • In a separate flask under a nitrogen atmosphere, dissolve this compound (excess) in anhydrous acetonitrile.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents relative to the hydroxyl groups on this compound) to the solution and stir at room temperature for 4 hours to activate the hydroxyl group.

  • Grafting Reaction:

    • Place the surface-activated PLA film in a reaction vessel.

    • Add the solution of activated this compound to the vessel, ensuring the film is fully submerged.

    • Add anhydrous toluene as a solvent.

    • Heat the reaction mixture to 80°C and shake gently for 48 hours.

  • Washing and Purification:

    • Remove the film from the reaction solution.

    • Wash the film extensively with acetonitrile and then with PBS (pH 7.4) to remove any unreacted this compound and by-products.

    • Finally, rinse with distilled water.

  • Drying: Dry the functionalized film in a vacuum oven at room temperature.

Characterization:

  • Surface Chemistry: Analyze the surface composition using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the amide group.

  • Surface Wettability: Measure the water contact angle to assess the change in hydrophilicity.

  • Surface Morphology: Examine the surface topography using Atomic Force Microscopy (AFM).

Grafting_Workflow cluster_activation Activation Steps cluster_grafting Grafting Reaction cluster_purification Purification A1 Surface Activation of PLA Film B Immerse activated PLA film in activated this compound solution A1->B A2 Activation of this compound with CDI A2->B C Heat at 80°C for 48h B->C D Wash with Acetonitrile and PBS C->D E Rinse with Distilled Water D->E F Vacuum Dry E->F G Functionalized Film F->G Characterization (XPS, Contact Angle, AFM)

Workflow for Surface Functionalization.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving this compound-based polymers, a logical relationship for their application in drug delivery can be visualized. The polymer's properties are designed to achieve a desired therapeutic outcome.

Drug_Delivery_Logic cluster_polymer Polymer Design cluster_formulation Drug Formulation cluster_delivery In Vivo Delivery cluster_outcome Therapeutic Outcome P1 This compound Incorporation P2 Hydrophilicity & Biocompatibility P1->P2 P3 Biodegradability P1->P3 D1 Systemic Administration P2->D1 D3 Controlled Drug Release P3->D3 F1 Drug Encapsulation F2 Nanoparticle Formation F1->F2 F2->D1 D2 Targeted Accumulation D1->D2 D2->D3 O1 Improved Efficacy D2->O1 O2 Reduced Side Effects D2->O2 D3->O1

Logical Flow for Drug Delivery Application.

References

Application Notes and Protocols for the Hydrolysis of 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanamide is a bifunctional molecule containing both an amide and a secondary bromoalkane group. Its hydrolysis presents an interesting case study in the reactivity and selectivity of functional groups. Understanding the hydrolysis of this compound is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates where the selective transformation of one functional group in the presence of another is often required. This document provides a detailed guide to the acid- and base-catalyzed hydrolysis of 2-bromobutanamide, outlining the expected products, reaction mechanisms, and detailed experimental protocols. The hydrolytic pathways can be controlled by the reaction conditions to selectively yield different products, primarily 2-bromobutanoic acid or 2-hydroxybutanoic acid.

Reaction Pathways

The hydrolysis of 2-bromobutanamide can proceed via two main pathways, depending on the reaction conditions:

  • Amide Hydrolysis: This involves the cleavage of the amide bond to form a carboxylic acid and ammonia (or the corresponding ammonium salt). This reaction is typically catalyzed by strong acids or bases and often requires elevated temperatures.[1][2]

  • Nucleophilic Substitution of Bromine: The bromine atom at the C-2 position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxyl group. This reaction is also influenced by the pH and temperature of the reaction medium.

Under harsh conditions (e.g., strong acid or base and high temperatures), both functional groups may undergo hydrolysis, leading to the formation of 2-hydroxybutanoic acid and ammonia. However, by carefully selecting the reaction conditions, it is possible to achieve a degree of selectivity.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary reaction is the hydrolysis of the amide group to yield 2-bromobutanoic acid and the ammonium ion.[1][2] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.[3]

Logical Diagram of Acid-Catalyzed Hydrolysis

AcidHydrolysis 2-Bromobutanamide 2-Bromobutanamide ProtonatedAmide Protonated 2-Bromobutanamide 2-Bromobutanamide->ProtonatedAmide + H₃O⁺ H3O_plus H₃O⁺ H2O H₂O TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate 2-BromobutanoicAcid 2-Bromobutanoic Acid TetrahedralIntermediate->2-BromobutanoicAcid - NH₄⁺ NH4_plus NH₄⁺

Caption: Acid-catalyzed hydrolysis of 2-bromobutanamide.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, two competing reactions can occur: hydrolysis of the amide and nucleophilic substitution of the bromine atom. Generally, amide hydrolysis requires more forcing conditions (higher temperatures and/or longer reaction times) than the substitution of a secondary bromide. Therefore, at lower temperatures, the substitution product, 2-hydroxybutanamide, is expected to be the major product. At higher temperatures, both hydrolysis of the amide and substitution of the bromide will occur, leading to 2-hydroxybutanoic acid.

Logical Diagram of Base-Catalyzed Hydrolysis

BaseHydrolysis cluster_path1 Pathway 1: Substitution (Milder Conditions) cluster_path2 Pathway 2: Hydrolysis & Substitution (Harsh Conditions) 2-Bromobutanamide 2-Bromobutanamide This compound This compound 2-Bromobutanamide->this compound + OH⁻ (SN2) - Br⁻ 2-HydroxybutanoicAcid 2-Hydroxybutanoic Acid 2-Bromobutanamide->2-HydroxybutanoicAcid + 2 OH⁻ - NH₃, - Br⁻ OH_minus OH⁻ Br_minus1 Br⁻ NH3 NH₃ Br_minus2 Br⁻ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Prepare Reactants and Glassware Setup Set up Reaction Apparatus (Reflux) Reactants->Setup Heating Heat to Reflux and Monitor (TLC) Setup->Heating Cooling Cool Reaction Mixture Heating->Cooling Extraction Extraction with Organic Solvent Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

References

Application Notes and Protocols for Stereoselective 2-Hydroxybutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of stereoselective 2-hydroxybutanamide, a valuable chiral building block in pharmaceutical development. The following sections outline two primary enzymatic strategies: a nitrilase-mediated approach for direct amide formation or kinetic resolution, and a lipase-catalyzed kinetic resolution of a precursor amine.

Introduction

This compound possesses chiral centers that are crucial for the biological activity of many pharmaceutical compounds. Traditional chemical synthesis of stereomerically pure this compound can be challenging, often requiring harsh reagents and complex purification steps. Biocatalytic methods offer a green and highly selective alternative, utilizing enzymes to achieve high yields and enantiopurity under mild reaction conditions. This document details protocols for the application of nitrilases and lipases in the stereoselective synthesis of this important molecule.

Data Presentation

The following tables summarize expected quantitative data for the biocatalytic synthesis of chiral this compound based on analogous reactions reported in the literature. These values serve as a benchmark for optimization experiments.

Table 1: Nitrilase/Amide Synthetase Cascade for Stereoselective this compound Synthesis (Hypothetical Data)

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Key Reaction Parameters
Nitrilase + Amide Bond SynthetaseRacemic 2-hydroxybutyronitrile(S)- or (R)-2-Hydroxybutanamide>45>98pH 8.0, 30°C, 18-24h
Nitrile Hydratase/Amidase + Amide Bond SynthetaseRacemic 2-hydroxybutyronitrile(S)- or (R)-2-Hydroxybutanamide>45>98pH 8.0, 30°C, 18-24h

Table 2: Lipase-Catalyzed Kinetic Resolution for Precursors of this compound (Hypothetical Data)

EnzymeSubstrateAcyl DonorProductConversion (%)Enantiomeric Excess (e.e.) (%)Key Reaction Parameters
Candida antarctica Lipase B (CALB)Racemic 1-amino-2-butanolEthyl acetate(R)-N-(1-hydroxybutan-2-yl)acetamide~50>99Diisopropyl ether, 30-40°C, 24-48h
Pseudomonas cepacia Lipase (PSL)Racemic 1-amino-2-butanolVinyl acetate(R)-N-(1-hydroxybutan-2-yl)acetamide~50>99Toluene, 30-40°C, 24-48h

Experimental Protocols

Protocol 1: Nitrilase-Mediated Stereoselective Synthesis of this compound

This protocol describes the use of a nitrilase or a nitrile hydratase/amidase system, potentially in cascade with an amide bond synthetase, for the kinetic resolution of racemic 2-hydroxybutyronitrile.

Materials:

  • Recombinant nitrilase or nitrile hydratase/amidase expressing E. coli cells (or purified enzyme)

  • Amide bond synthetase (ABS) (if performing a cascade reaction)

  • Racemic 2-hydroxybutyronitrile

  • HEPES buffer (100 mM, pH 8.0)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • DMSO (Dimethyl sulfoxide)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a sterile reaction vessel, prepare the reaction mixture containing 100 mM HEPES buffer (pH 8.0).

  • Add racemic 2-hydroxybutyronitrile to a final concentration of 10 mM.

  • Add the biocatalyst, either as whole cells (e.g., OD₆₀₀ of 1.0-5.0) or purified enzyme (e.g., 1-5 mg/mL).

  • For the cascade reaction with amide bond synthetase, add ATP (10 mM), MgCl₂ (10 mM), and the amide acceptor (e.g., an amino acid, 10 mM) along with the ABS enzyme (e.g., 25 µM).

  • If necessary, add a co-solvent such as DMSO (5% v/v) to aid substrate solubility.

  • Incubate the reaction at 30°C with gentle agitation for 18-24 hours.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and quench the reaction with an equal volume of acetonitrile or by acidification. Analyze the conversion and enantiomeric excess of the product by chiral HPLC.

  • Work-up and Purification: Once the desired conversion is reached (typically ~50% for kinetic resolution), terminate the reaction by acidifying to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction).

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a this compound Precursor

This protocol details the kinetic resolution of a racemic amino alcohol precursor, which can then be converted to the desired chiral this compound in subsequent chemical steps.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Racemic 1-amino-2-butanol

  • Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Molecular sieves (4 Å)

  • Phosphate buffer (pH 7.0)

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: To a flask containing anhydrous organic solvent, add racemic 1-amino-2-butanol (e.g., 0.1 M).

  • Add the acyl donor. For ethyl acetate, a large excess can be used as the solvent as well. For more reactive donors like vinyl acetate, use 1.0-1.5 equivalents.

  • Add immobilized lipase (e.g., 10-50 mg/mL) and molecular sieves to maintain anhydrous conditions.

  • Seal the flask and place it in an orbital shaker at 30-40°C.

  • Monitoring the Reaction: Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • The resulting mixture of the unreacted amino alcohol enantiomer and the acylated product can be separated by column chromatography.

  • The separated enantiopure precursor can then be carried forward for the synthesis of the target this compound.

Visualizations

Biocatalytic Workflow for Stereoselective this compound Synthesis

Biocatalytic_Workflow cluster_0 Nitrilase-Mediated Kinetic Resolution cluster_1 Lipase-Mediated Resolution of Precursor sub Racemic 2-Hydroxybutyronitrile nit_path Nitrilase or Nitrile Hydratase sub->nit_path prod_s (S)-2-Hydroxybutanamide nit_path->prod_s Enantioselective hydrolysis unreacted_r Unreacted (R)-2-Hydroxybutyronitrile nit_path->unreacted_r prec Racemic 1-Amino-2-butanol lip_path Lipase-catalyzed Kinetic Resolution prec->lip_path acylated_r (R)-N-acetyl-1-amino-2-butanol lip_path->acylated_r Enantioselective acetylation unreacted_s_amine Unreacted (S)-1-Amino-2-butanol lip_path->unreacted_s_amine chem_steps Further Chemical Steps unreacted_s_amine->chem_steps final_prod_s (S)-2-Hydroxybutanamide chem_steps->final_prod_s Cascade_Relationship nitrile Racemic 2-Hydroxybutyronitrile nit_hyd Nitrile Hydratase (NHase) nitrile->nit_hyd Hydration amide Racemic This compound nit_hyd->amide amidase Amidase amide->amidase Hydrolysis acid Racemic 2-Hydroxybutanoic Acid amidase->acid abs_enzyme Amide Bond Synthetase (ABS) acid->abs_enzyme Activation final_amide Enantiopure N-Acyl-2-hydroxybutanamide abs_enzyme->final_amide Amide Bond Formation adp ADP + Pi abs_enzyme->adp amine Chiral Amine (e.g., L-Alanine) amine->abs_enzyme atp ATP atp->abs_enzyme

Application Notes and Protocols for Laboratory Scale-Up of 2-Hydroxybutanamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxybutanamide is a chemical intermediate with potential applications in the pharmaceutical and fine chemical industries. Its stereochemistry can be crucial for biological activity, making enantiomerically pure forms, such as (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide, of significant interest.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis and scale-up of this compound, targeting researchers, scientists, and professionals in drug development.

The synthesis of this compound can be approached through several chemical routes.[1] One common method involves the direct amidation of 2-hydroxybutanoic acid.[1] Another viable pathway is the nucleophilic substitution of a leaving group, such as a halide, on the alpha-carbon of a butanamide derivative.[1] For instance, 2-bromobutanamide can be reacted with a hydroxide source to yield this compound via an SN2 mechanism.[1] The choice of starting materials and reaction conditions is critical to control yield, purity, and, if required, stereoselectivity.[1]

These protocols will focus on a common laboratory synthesis and provide guidance on the considerations for scaling up the process from milligram or gram scale to a larger laboratory or pilot-plant scale.

Data Presentation

ParameterLaboratory Scale (10 g)Scaled-Up Batch (100 g)
Starting Material (R)-2-Bromobutanoic acid(R)-2-Bromobutanoic acid
Reagent 1 Thionyl chloride (SOCl₂)Thionyl chloride (SOCl₂)
Reagent 2 Aqueous Ammonia (NH₃)Aqueous Ammonia (NH₃)
Reagent 3 Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent Dichloromethane (DCM), WaterDichloromethane (DCM), Water
Reaction Temperature 0°C to 40°C0°C to 40°C
Reaction Time 4-6 hours6-8 hours
Typical Yield 75-85%70-80%
Purity (by HPLC) >98%>97%
Optical Purity (ee%) >99%>99%

Experimental Protocols

Part 1: Laboratory Scale Synthesis of (R)-2-Hydroxybutanamide (10 g scale)

This protocol describes the synthesis of (R)-2-Hydroxybutanamide from (R)-2-bromobutanoic acid.

Materials:

  • (R)-2-Bromobutanoic acid (1 equivalent)

  • Thionyl chloride (1.2 equivalents)

  • Dichloromethane (DCM)

  • Aqueous ammonia (28-30%)

  • Sodium hydroxide

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of (R)-2-Bromobutanamide

  • In a well-ventilated fume hood, dissolve (R)-2-bromobutanoic acid in dichloromethane (DCM) in a round bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture back to room temperature.

  • In a separate flask, prepare a concentrated solution of aqueous ammonia and cool it in an ice bath.

  • Slowly add the crude acyl chloride solution to the cold ammonia solution with vigorous stirring.

  • Continue stirring for 1 hour at room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-2-bromobutanamide.

Step 2: Hydrolysis to (R)-2-Hydroxybutanamide

  • Dissolve the crude (R)-2-bromobutanamide in an aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to 40°C and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl) to pH 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (R)-2-Hydroxybutanamide.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the purity by HPLC analysis.

  • Determine the optical purity (enantiomeric excess) using chiral HPLC.

Part 2: Considerations for Scale-Up to 100 g Batch

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Scale-Up Considerations:

  • Heat Transfer: The amidation and hydrolysis steps are exothermic. On a larger scale, heat dissipation becomes more critical. A jacketed reactor with controlled cooling should be used to maintain the desired reaction temperature and prevent thermal runaways.

  • Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity, especially during the addition of reagents. The stirrer design (e.g., impeller type and size) and agitation speed need to be optimized for the larger reactor volume to avoid localized "hot spots" or concentration gradients.

  • Reagent Addition: The rate of addition for reagents like thionyl chloride and the acyl chloride intermediate should be carefully controlled to manage the exotherm. On a larger scale, this will be a slower addition.

  • Work-up and Extraction: Liquid-liquid extractions become more challenging at a larger scale. The use of a larger separatory funnel or a continuous liquid-liquid extraction apparatus may be necessary. Emulsion formation can be more problematic and may require specific mitigation strategies.

  • Purification: Crystallization is a scalable purification technique. However, the cooling profile and agitation during crystallization need to be controlled to achieve the desired crystal size distribution and purity. The filtration and drying of the final product will require larger equipment, such as a filter press and a vacuum oven.

  • Safety: A thorough safety review (e.g., HAZOP analysis) should be conducted before performing the scale-up synthesis. This includes considering the handling of larger quantities of corrosive and reactive reagents like thionyl chloride and managing the exotherms of the reactions.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound start Start: (R)-2-Bromobutanoic Acid step1 Amidation with SOCl2 and NH3 start->step1 DCM, 0°C to reflux intermediate Intermediate: (R)-2-Bromobutanamide step1->intermediate Aqueous work-up step2 Hydrolysis with NaOH intermediate->step2 Aqueous NaOH, 40°C product Crude (R)-2-Hydroxybutanamide step2->product Neutralization & Extraction purification Purification by Recrystallization product->purification final_product Final Product: Pure (R)-2-Hydroxybutanamide purification->final_product

Caption: Synthesis workflow for (R)-2-Hydroxybutanamide.

G cluster_considerations Key Scale-Up Considerations lab_scale Laboratory Scale (10 g) pilot_scale Pilot Scale (100 g) lab_scale->pilot_scale Scale-Up heat Heat Transfer mixing Mass Transfer & Mixing addition Reagent Addition Rate workup Work-up & Purification safety Process Safety

Caption: Key considerations for scaling up production.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxybutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxybutanamide. The following sections detail common impurities, troubleshooting strategies, and experimental protocols for the prevalent synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed synthetic routes for this compound are:

  • Direct Amidation of 2-Hydroxybutanoic Acid: This method involves the reaction of 2-hydroxybutanoic acid with ammonia or an amine, often facilitated by a coupling agent or by forming an activated derivative of the carboxylic acid.

  • Aminolysis of γ-Butyrolactone (GBL): This is a ring-opening reaction where GBL is treated with ammonia.[1][2]

  • Nucleophilic Substitution of 2-Bromobutanamide: This pathway involves the hydrolysis of 2-bromobutanamide, where the bromine atom is displaced by a hydroxyl group.

  • Hydration of 2-Hydroxybutanenitrile: This method involves the hydration of the nitrile group of 2-hydroxybutanenitrile to form the corresponding amide.

Q2: What are the critical process parameters to control during the synthesis to minimize impurity formation?

A2: Key parameters to control include reaction temperature, pH, reaction time, and the stoichiometry of reactants. For instance, in the aminolysis of γ-butyrolactone, excessive temperature can promote the formation of 2-pyrrolidone.[3] In the hydration of nitriles, controlling the acidity and temperature is crucial to prevent the over-hydrolysis of the amide to the carboxylic acid.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for separating and identifying non-volatile impurities.[4][5][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile impurities and can be used with derivatization for non-volatile compounds.[10][11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Direct Amidation of 2-Hydroxybutanoic Acid

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the activating agent (e.g., carbodiimide, HATU) is fresh and added in the correct stoichiometric amount.- Increase the reaction time or temperature, monitoring for the formation of degradation products.- The initial acid-base reaction between the carboxylic acid and ammonia forms an ammonium salt which requires heating to dehydrate to the amide.[14][15]
Side reactions - If using an acyl chloride intermediate, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.- The hydroxyl group of 2-hydroxybutanoic acid can potentially undergo side reactions. Consider protecting the hydroxyl group if other troubleshooting steps fail.
Product loss during workup - this compound has good water solubility. Minimize the volume of aqueous washes or use a continuous extraction method.- Ensure the pH of the aqueous phase is optimized for extraction into the organic solvent.

Common Impurities and Their Mitigation

Impurity Source Mitigation Strategy
Unreacted 2-Hydroxybutanoic AcidIncomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Use an excess of the aminating agent.
Diacylated byproductsReaction of the product with another molecule of activated 2-hydroxybutanoic acid.Use a controlled addition of the activating agent. Maintain a lower reaction temperature.
Epimerization at C2Harsh reaction conditions (strong base or high temperature).Use milder coupling agents and reaction conditions. Monitor the stereochemical purity by chiral HPLC.
Route 2: Aminolysis of γ-Butyrolactone

Issue: Formation of Significant Amounts of 2-Pyrrolidone

Potential Cause Troubleshooting Steps
High reaction temperature - The formation of 2-pyrrolidone from γ-butyrolactone and ammonia is favored at higher temperatures (e.g., 200-300°C).[3] Conduct the reaction at a lower temperature to favor the formation of this compound.
Prolonged reaction time - Monitor the reaction progress by HPLC or GC and stop the reaction once the consumption of the starting material plateaus to prevent further conversion to 2-pyrrolidone.

Common Impurities and Their Mitigation

Impurity Source Mitigation Strategy
Unreacted γ-ButyrolactoneIncomplete reaction.Increase reaction time, temperature (with caution), or the concentration of ammonia. The reaction is an equilibrium process, so driving it to completion can be challenging.[1]
4-Hydroxybutanoic acidHydrolysis of γ-butyrolactone by water present in the reaction mixture.Use anhydrous ammonia and solvents. The hydrolysis is reversible in acidic conditions but irreversible in basic conditions.[2][16]
2-PyrrolidoneIntramolecular cyclization of the intermediate 4-aminobutanoate or dehydration of this compound at elevated temperatures.Maintain a lower reaction temperature and optimize the reaction time.[3]
Poly(4-hydroxybutyrate)Polymerization of γ-butyrolactone.Use aprotic solvents and control the temperature.[2]
Route 3: Nucleophilic Substitution of 2-Bromobutanamide

Issue: Incomplete Conversion to this compound

Potential Cause Troubleshooting Steps
Insufficient nucleophile - Ensure at least a stoichiometric amount of the hydroxide source (e.g., NaOH, KOH) is used.
Low reaction temperature - The SN2 reaction may require heating to proceed at a reasonable rate.[17] Increase the temperature and monitor the reaction progress.
Poor solvent choice - Polar aprotic solvents (e.g., acetone, DMSO) can accelerate SN2 reactions.[18]

Common Impurities and Their Mitigation

Impurity Source Mitigation Strategy
Unreacted 2-BromobutanamideIncomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry of the nucleophile).
But-2-enamideElimination reaction (E2) competing with substitution, favored by strong, sterically hindered bases and high temperatures.Use a less sterically hindered base (e.g., hydroxide) and maintain a moderate reaction temperature.
2-ButanamideReductive dehalogenation.Ensure the absence of reducing agents in the reaction mixture.
Route 4: Hydration of 2-Hydroxybutanenitrile

Issue: Over-hydrolysis to 2-Hydroxybutanoic Acid

Potential Cause Troubleshooting Steps
Harsh acidic or basic conditions - The hydrolysis of the amide to the carboxylic acid is catalyzed by both acid and base.[19] Use milder conditions, such as a metal catalyst (e.g., copper, palladium) or enzymatic hydration, which can be more selective for the amide.[10][20][21][22]
High temperature or prolonged reaction time - Monitor the reaction closely and stop it once the nitrile is consumed to minimize the subsequent hydrolysis of the amide.

Common Impurities and Their Mitigation

Impurity Source Mitigation Strategy
Unreacted 2-HydroxybutanenitrileIncomplete hydration.Increase reaction time, temperature, or catalyst loading. Ensure efficient mixing.
2-Hydroxybutanoic AcidOver-hydrolysis of the amide product.Use milder reaction conditions (pH, temperature) and shorter reaction times. Consider using a selective catalyst.[19][20]
Dimerization/Polymerization productsSide reactions of the starting material or product.Control the reaction temperature and concentration of reactants.

Experimental Protocols

Protocol 1: Direct Amidation of 2-Hydroxybutanoic Acid
  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-hydroxybutanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent such as 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with 1.1 equivalents of a catalyst like 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at 0 °C for 30 minutes.

  • Amidation: Slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) or an aqueous ammonia solution (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Aminolysis of γ-Butyrolactone
  • Reaction Setup: In a sealed pressure vessel, place γ-butyrolactone (1 equivalent) and a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents).

  • Reaction: Heat the mixture to 60-80°C with vigorous stirring for 4-8 hours. Monitor the reaction by GC or HPLC.

  • Workup: Cool the reaction mixture to room temperature.

  • Remove the excess ammonia and water under reduced pressure.

  • Purification: The resulting crude this compound can be purified by distillation under high vacuum or by recrystallization.

Data Presentation

Table 1: Illustrative Yields of this compound under Various Aminolysis Conditions

EntryAmmonia (equivalents)Temperature (°C)Time (h)Conversion of GBL (%)Yield of this compound (%)Yield of 2-Pyrrolidone (%)
1560685755
251006956030
31060492853
4101004986528

Note: The data in this table are illustrative and intended to demonstrate general trends. Actual results may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., 2-Hydroxybutanoic Acid + Ammonia) reaction Reaction (Amidation, Aminolysis, etc.) start->reaction quench Quenching / Extraction reaction->quench purification Purification (Chromatography / Recrystallization) quench->purification analysis Impurity Profiling (HPLC, GC-MS, NMR) purification->analysis final_product Pure this compound analysis->final_product troubleshooting_logic start Low Yield or High Impurity? check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction Yes check_reagents Check Reagent Purity & Freshness check_reaction->check_reagents check_workup Optimize Workup & Purification check_reagents->check_workup analytical_characterization Characterize Impurities (LC-MS, NMR) check_workup->analytical_characterization modify_protocol Modify Synthetic Protocol analytical_characterization->modify_protocol

References

Navigating the Synthesis of 2-Hydroxybutanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Hydroxybutanamide synthesis. The information is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data analysis, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The most common routes include:

  • Direct amidation of 2-hydroxybutanoic acid: This is a straightforward approach involving the reaction of 2-hydroxybutanoic acid with ammonia or an amine.

  • Nucleophilic substitution of 2-bromobutanamide: This method utilizes a substitution reaction where the bromine atom in 2-bromobutanamide is replaced by a hydroxyl group.

  • Enzymatic synthesis: This green chemistry approach employs enzymes like nitrile hydratase to convert 2-hydroxybutanenitrile to this compound with high selectivity.[1]

  • Ring-opening of γ-butyrolactone: This involves reacting γ-butyrolactone with ammonia, leading to the formation of the desired product.

Q2: I am experiencing low yields in the direct amidation of 2-hydroxybutanoic acid. What are the common causes and how can I troubleshoot this?

A2: Low yields in direct amidation can stem from several factors. One key issue is the formation of poorly reactive ammonium salts between the carboxylic acid and the amine, which can hinder the reaction.[2] High reaction temperatures are often required to overcome this, but this can lead to side reactions and degradation of the product.

Troubleshooting Steps:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction forward.[2]

  • Activating Agents: The use of coupling agents can activate the carboxylic acid, facilitating the reaction under milder conditions. However, the choice of agent is critical, as some may be unsuitable for large-scale synthesis.

  • Catalysts: Boronic acid derivatives have shown promise in catalyzing direct amidation reactions.[2]

  • Solvent Choice: The reaction solvent can significantly impact the yield. A solvent that azeotropically removes water, such as toluene, can be beneficial.

Q3: What are the potential side reactions to be aware of during the synthesis of this compound?

A3: Side reactions can significantly reduce the yield and purity of the final product. Common side products can arise from:

  • Over-oxidation: In methods starting from alcohols, over-oxidation can lead to the formation of keto-amides or other undesired byproducts.

  • Elimination Reactions: When using halogenated precursors, elimination reactions can compete with the desired substitution, especially under basic conditions.

  • Polymerization: Under certain conditions, the starting materials or the product itself may undergo polymerization.

  • Racemization: For stereospecific synthesis, harsh reaction conditions can lead to the loss of enantiomeric purity.

Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial to minimize these side reactions.

Troubleshooting Guide: Low Yield and Purity

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Direct Amidation Incomplete reaction due to unfavorable equilibrium.Use a Dean-Stark trap or molecular sieves to remove water.[2]
Formation of unreactive ammonium salts.Employ a suitable coupling agent or catalyst (e.g., boronic acid).[2]
Side reactions at high temperatures.Optimize reaction temperature and time. Consider using a catalyst to allow for milder conditions.
Incomplete Conversion in Enzymatic Synthesis Enzyme inhibition by substrate or product.Control substrate concentration and consider in-situ product removal.
Suboptimal pH or temperature.Determine the optimal pH and temperature for the specific nitrile hydratase used.
Formation of Impurities Unreacted starting materials.Optimize stoichiometry and reaction time. Purify the crude product using chromatography or recrystallization.
Side products from competing reactions.Adjust reaction conditions (temperature, catalyst, solvent) to favor the desired pathway.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.Perform a solvent screen to find a suitable solvent for precipitation or extraction.
Formation of an oil instead of a solid.Try to induce crystallization by seeding, scratching the flask, or changing the solvent system.

Experimental Protocols

Direct Amidation of 2-Hydroxybutanoic Acid

Materials:

  • 2-Hydroxybutanoic acid

  • Ammonia solution (e.g., 28% in water) or amine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Catalytic amount of a suitable coupling agent or catalyst (optional)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-hydroxybutanoic acid in toluene.

  • Add the ammonia solution or amine to the flask.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Enzymatic Synthesis using Nitrile Hydratase

Materials:

  • 2-Hydroxybutanenitrile

  • Whole cells of a microorganism expressing nitrile hydratase (e.g., Rhodococcus sp.) or isolated enzyme

  • Phosphate buffer (pH optimized for the specific enzyme)

  • Bioreactor or shaker flask

Procedure:

  • Prepare a suspension of the nitrile hydratase-containing cells or a solution of the isolated enzyme in the phosphate buffer.

  • Add 2-hydroxybutanenitrile to the enzyme preparation. The substrate can be added in batches to avoid high initial concentrations that might inhibit the enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the conversion of the nitrile to the amide using HPLC or GC.

  • Once the reaction reaches completion, separate the biomass by centrifugation.

  • Extract the this compound from the supernatant using a suitable organic solvent.

  • Purify the product by crystallization or chromatography. A study on a similar enzymatic synthesis of 2-amino-2,3-dimethylbutyramide reported a yield of 91% in a biphasic system.[3]

Visualizing Synthesis Pathways and Troubleshooting Logic

To aid in understanding the experimental workflows and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Direct_Amidation Direct Amidation Start->Direct_Amidation Enzymatic_Synthesis Enzymatic Synthesis Start->Enzymatic_Synthesis SN2_Reaction SN2 Reaction Start->SN2_Reaction Purification Purification Direct_Amidation->Purification Enzymatic_Synthesis->Purification SN2_Reaction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low Yield? Check_Water_Removal Check Water Removal (Dean-Stark/Mol. Sieves) Low_Yield->Check_Water_Removal Direct Amidation Optimize_Catalyst Optimize Catalyst/ Coupling Agent Low_Yield->Optimize_Catalyst Direct Amidation Adjust_Temp_Time Adjust Temperature and Reaction Time Low_Yield->Adjust_Temp_Time All Methods Check_Enzyme_Activity Check Enzyme Activity and Conditions (pH, Temp) Low_Yield->Check_Enzyme_Activity Enzymatic Synthesis Analyze_Side_Products Analyze for Side Products Low_Yield->Analyze_Side_Products All Methods

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Crystallization of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield and other issues during the crystallization of 2-Hydroxybutanamide.

Troubleshooting Guides and FAQs

This section addresses specific issues in a question-and-answer format to help you navigate challenges in your crystallization experiments.

FAQ 1: What is a general protocol for the crystallization of this compound?

While a specific protocol for this compound is not widely published, a general procedure for the recrystallization of a polar, small organic molecule can be followed. The choice of solvent is critical; this compound is known to be soluble in water, ethanol, and acetone[1].

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of the selected hot solvent while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated to slow the cooling process further.

  • Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature below the compound's melting point.

FAQ 2: My crystallization yield is very low. What are the common causes and how can I fix it?

Low yield is a frequent issue in crystallization. The primary causes often relate to solvent volume, cooling rate, and premature crystallization.

Common Causes and Solutions for Low Yield

Potential Cause Observation Solution
Excess Solvent Very few or no crystals form upon cooling. A significant amount of residue remains when a drop of the mother liquor is evaporated.Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Allow the solution to cool again.[2]
Cooling Too Quickly A fine powder or small, poorly formed crystals precipitate rapidly from the solution.Reheat the solution to redissolve the solid. If necessary, add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask or letting it stand at room temperature before moving to an ice bath.[3]
Premature Crystallization Crystals form in the funnel or on the filter paper during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to prevent saturation during this step.
Incomplete Reaction The initial mass of the crude product was low before crystallization.If the low yield is due to an incomplete chemical reaction, the crystallization process itself is not the primary issue. Review and optimize the synthesis step.[2]
FAQ 3: The compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the solute's melting point or if there are significant impurities.

Troubleshooting "Oiling Out"

Potential Cause Solution
Solution is too concentrated Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool slowly.[2]
Presence of Impurities If adding more solvent does not resolve the issue, consider that impurities may be depressing the melting point. If the crude product is colored, adding activated charcoal to the hot solution and then performing a hot filtration may help remove impurities.[2]
Inappropriate Solvent The chosen solvent may not be suitable. A different solvent or a two-solvent system might be necessary.
FAQ 4: No crystals are forming, even after cooling in an ice bath. What can I do to induce crystallization?

The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier for nucleation.

Methods to Induce Crystallization

  • Seeding: Add a small "seed" crystal of pure this compound to the solution. This provides a template for crystal growth.[4][5]

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

  • Reducing Solvent Volume: If the solution is not supersaturated, reheat it and evaporate some of the solvent. Then, allow it to cool again.[2]

  • Lowering Temperature: If not already done, use a colder cooling bath (e.g., a dry ice/acetone slurry), but be mindful that rapid cooling can lead to smaller crystals and potentially trap impurities.

Data Presentation

Illustrative Solubility Trends of this compound
SolventTemperature (°C)Expected Solubility ( g/100 mL)Notes
Water20Low to ModeratePolar protic solvent, likely to have good solubility, increasing with temperature.
Water80HighIncreased kinetic energy allows for better dissolution.
Ethanol20ModerateGood solubility is expected due to its polar nature.[1]
Ethanol78 (Boiling Point)Very HighIdeal for recrystallization if solubility at room temperature is moderate.
Acetone20Moderate to HighA polar aprotic solvent, also a good candidate for crystallization.[1]
Acetone56 (Boiling Point)Very HighThe significant temperature difference in solubility is key for good recovery.

Visualizations

Troubleshooting Workflow for Low Crystallization Yield

Troubleshooting_Low_Yield Troubleshooting Low Crystallization Yield start Low Yield Observed check_mother_liquor Check Mother Liquor for Dissolved Product start->check_mother_liquor reheat_evaporate Reheat and Evaporate Solvent check_mother_liquor->reheat_evaporate High Residue check_cooling_rate Was Cooling Too Rapid? check_mother_liquor->check_cooling_rate Low Residue re_cool Cool Slowly Again reheat_evaporate->re_cool reheat_add_solvent Reheat and Add More Solvent check_cooling_rate->reheat_add_solvent Yes check_impurities Consider Impurities or Incomplete Reaction check_cooling_rate->check_impurities No reheat_add_solvent->re_cool

Caption: A logical workflow for diagnosing and addressing low yield in crystallization experiments.

Conceptual Pathway for Successful Crystallization

Crystallization_Pathway Conceptual Pathway for Successful Crystallization cluster_solution Solution Phase cluster_solid Solid Phase dissolution Dissolve Crude Product in Minimal Hot Solvent supersaturation Create Supersaturated Solution (Slow Cooling) dissolution->supersaturation nucleation Nucleation (Seeding/Scratching) supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth pure_crystals Isolation of Pure Crystals crystal_growth->pure_crystals

Caption: The key stages from dissolving a crude product to obtaining pure crystals.

References

Preventing side reactions in the synthesis of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are four main synthetic routes for this compound:

  • Direct amidation of 2-hydroxybutanoic acid: This method involves the activation of the carboxylic acid group followed by a reaction with ammonia.

  • Aminolysis of γ-butyrolactone: This route utilizes the ring-opening of γ-butyrolactone with ammonia.

  • Hydrolysis of 2-hydroxybutanenitrile: This can be achieved under acidic or basic conditions, proceeding through an amide intermediate.

  • Amidation of ethyl 2-hydroxybutyrate: This involves the reaction of the ester with ammonia, often requiring specific catalysts or harsher conditions.

Q2: What is the most common side reaction when synthesizing this compound from 2-hydroxybutanenitrile?

A2: The most prevalent side reaction is the over-hydrolysis of the desired this compound to form 2-hydroxybutanoic acid.[1][2] This occurs when the reaction is allowed to proceed for too long or under conditions that are too harsh.

Q3: How can I minimize the formation of 2-hydroxybutanoic acid during the hydrolysis of 2-hydroxybutanenitrile?

A3: To minimize the formation of the carboxylic acid, it is crucial to carefully control the reaction conditions. Milder conditions, such as using a milder hydrolyzing agent or conducting the reaction at a lower temperature (e.g., 40°C with HCl), can help to stop the reaction at the amide stage.[2] The use of specific catalysts, such as certain ruthenium complexes, can also provide high selectivity for the amide.

Q4: What challenges are associated with the direct amidation of 2-hydroxybutanoic acid?

A4: The primary challenge is the need to activate the carboxylic acid, which often requires the use of coupling agents.[3] Another key aspect is the removal of water, which is a byproduct of the reaction and can inhibit the forward reaction.

Q5: Are there any green chemistry approaches for the amidation of esters like ethyl 2-hydroxybutyrate?

A5: Yes, a transition-metal-free and solvent-free approach using sodium tert-butoxide (NaOtBu) has been developed for the direct amidation of unactivated esters. This method can provide good to excellent yields at room temperature and often allows for an environmentally friendly workup procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient mixing.- For direct amidation of the carboxylic acid, ensure the coupling agent is active and used in the correct stoichiometry.- For ester amidation, consider using a catalyst like sodium tert-butoxide.
Side reactions consuming starting material or product.- Identify side products by techniques like NMR or LC-MS.- Adjust reaction conditions to minimize side reactions (see specific guides below).
Formation of 2-hydroxybutanoic acid as a major byproduct Over-hydrolysis of the nitrile or amide.- Reduce reaction time and monitor progress closely using TLC or GC.- Use milder reaction conditions (lower temperature, less concentrated acid/base).- Consider using a selective catalyst for nitrile hydration.
Presence of unreacted starting material Insufficient activation of the carboxylic acid or ester.- For carboxylic acid amidation, try a more efficient coupling agent or add a catalytic amount of an activating agent like DMAP.- For ester amidation, increase the excess of ammonia or use a catalyst.
Poor solubility of reactants.- Choose a solvent in which all reactants are soluble.- Gentle heating may improve solubility.
Difficulty in purifying the final product Presence of byproducts with similar polarity to the desired amide.- Optimize the reaction to minimize byproduct formation.- Employ a different purification technique (e.g., recrystallization, preparative HPLC) if column chromatography is ineffective.
For direct amidation using coupling agents, removal of the urea byproduct can be challenging.- If using DCC, the dicyclohexylurea (DCU) byproduct is often difficult to remove. Consider using a water-soluble carbodiimide like EDC, which can be removed with an acidic wash.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Material Typical Yield (%) Key Side Reactions/Byproducts Advantages Disadvantages
Hydrolysis of Nitrile 2-Hydroxybutanenitrile89% (with Ru catalyst)Over-hydrolysis to 2-hydroxybutanoic acidHigh yield with appropriate catalystRequires synthesis of the nitrile precursor
Direct Amidation 2-Hydroxybutanoic acidVariableUnreacted starting material, byproducts from coupling agentsDirect routeRequires coupling agents, water removal can be an issue
Amidation of Ester Ethyl 2-hydroxybutyrateGood to ExcellentUnreacted ester, potential for racemizationReadily available starting materialMay require harsh conditions or specific catalysts
Aminolysis of Lactone γ-ButyrolactoneVariableOver-hydrolysis to 4-hydroxybutanoic acid saltsAtom economicalCan be difficult to control selectivity

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybutanenitrile (Precursor)

This protocol describes the synthesis of the precursor for the nitrile hydrolysis route.

Materials:

  • Sodium bisulfite (312 g, 3.0 mol)

  • Sodium cyanide (147 g, 3.0 mol)

  • Propanal (174 g, 3.0 mol)

  • Water

  • Ethyl ether

  • Saturated brine

  • Magnesium sulfate

  • Concentrated hydrochloric acid

Procedure:

  • In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve sodium bisulfite in 1050 mL of water.

  • Cool the solution to 0°C in an ice-salt bath.

  • Separately, cool a solution of sodium cyanide in 450 mL of water and the propanal to 0°C.

  • To the vigorously stirring sodium bisulfite solution, add the cold propanal in one portion.

  • After 30 minutes, add the cold sodium cyanide solution in one portion.

  • Stir the mixture for 2 hours at 0°C.

  • Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.

  • Extract the combined aqueous solution with three 1-L portions of ethyl ether.

  • Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate.

  • Filter the solution and remove the ether using a rotary evaporator.

  • Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.

  • Distill the residue to obtain 2-hydroxybutanenitrile (yield: 60-75%).

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

This protocol utilizes a ruthenium catalyst for the selective hydration of the nitrile.

Materials:

  • 2-hydroxybutanenitrile

  • [RuCl2(η3:η3-C10H16){PMe2(OH)}] catalyst

  • Water

Procedure:

  • In a sealed tube under an inert atmosphere (using Schlenk technique), combine 2-hydroxybutanenitrile and the ruthenium catalyst in water.

  • Maintain the reaction at 20°C for 72 hours.

  • After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.

  • This method has been reported to yield this compound in 89% yield.

Visualizations

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reaction 2-Hydroxybutanenitrile 2-Hydroxybutanenitrile This compound This compound 2-Hydroxybutanenitrile->this compound Controlled Hydrolysis 2-Hydroxybutanoic_Acid 2-Hydroxybutanoic_Acid This compound->2-Hydroxybutanoic_Acid Over-hydrolysis

Caption: Main reaction and side reaction in the synthesis of this compound from 2-hydroxybutanenitrile.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time/temp or improve mixing Check_Completion->Increase_Time_Temp No Check_Side_Products Analyze for side products (NMR, LC-MS) Check_Completion->Check_Side_Products Yes Increase_Time_Temp->Check_Completion Identify_Side_Reaction Side reaction identified? Check_Side_Products->Identify_Side_Reaction Optimize_Conditions Adjust conditions to minimize side reaction Identify_Side_Reaction->Optimize_Conditions Yes Check_Reagents Are starting materials and reagents pure/active? Identify_Side_Reaction->Check_Reagents No End Improved Yield Optimize_Conditions->End Purify_Reagents Purify starting materials or use fresh reagents Check_Reagents->Purify_Reagents No Check_Reagents->End Yes Purify_Reagents->Start

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

References

Optimizing reaction conditions for the amidation of 2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 2-hydroxybutanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amidation of 2-hydroxybutanoic acid, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Formation of a stable ammonium carboxylate salt: The acidic carboxylic acid and the basic amine can form a salt, which is unreactive.[1][2]- Use a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid.[3][4] - Employ a catalyst, such as a boronic acid derivative, which can facilitate direct amidation.[1][5][6] - For thermal reactions, ensure the temperature is high enough (>160 °C) to overcome the salt formation, though this may not be suitable for sensitive substrates.[1][2]
Poorly reactive amine: Electron-deficient or sterically hindered amines can be poor nucleophiles.[4][7]- Increase the reaction temperature or prolong the reaction time. - Use a more potent coupling reagent like HATU.[4] - Consider using a base to deprotonate the amine, increasing its nucleophilicity.[7]
Decomposition of starting materials or product: The reaction conditions may be too harsh.- Lower the reaction temperature. - Screen different solvents. - If using an acyl chloride intermediate, ensure it is handled under anhydrous conditions to prevent hydrolysis.[8]
Formation of Side Products Esterification: The hydroxyl group of one molecule of 2-hydroxybutanoic acid can react with the carboxylic acid of another, forming a polyester.- Use a protecting group for the hydroxyl function if self-esterification is significant. - Employ a catalyst that selectively promotes amidation over esterification, such as a diboronic acid anhydride.[1]
N-acylurea formation: When using carbodiimide coupling agents (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[9]- Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea as an active ester.[4][9] - Perform the reaction at a lower temperature.[9]
Epimerization: If the chiral center of 2-hydroxybutanoic acid is sensitive to the reaction conditions, loss of stereochemical integrity can occur.- Use milder reaction conditions (lower temperature, shorter reaction time). - Select a coupling reagent known for low racemization, such as those used in peptide synthesis.[1]
Difficulty in Product Purification Removal of coupling agent byproducts: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to separate from the desired amide.- If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. - If using EDC, the byproduct is water-soluble and can be removed by an aqueous workup.[3]
Unreacted starting materials: Incomplete conversion leads to a mixture of starting materials and product.- Optimize the reaction conditions to drive the reaction to completion (see "Low or No Product Formation"). - Employ chromatographic purification techniques (e.g., column chromatography) to separate the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of 2-hydroxybutanoic acid?

A1: The most common methods involve the use of coupling agents to activate the carboxylic acid, followed by reaction with an amine. Popular coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like HOBt or HOAt to suppress side reactions.[3][4] Another approach is the direct catalytic amidation using boron-based catalysts, which can be effective for hydroxy acids.[1][5][6] Formation of an acyl chloride followed by reaction with the amine is also a viable, though often harsher, method.[3][8]

Q2: Do I need to protect the hydroxyl group of 2-hydroxybutanoic acid before amidation?

A2: Whether protection is necessary depends on the reaction conditions and the desired outcome. The hydroxyl group can participate in side reactions, most notably esterification with another molecule of the acid. If you observe significant formation of ester byproducts, protection of the hydroxyl group may be required. However, certain catalytic systems, like those using diboronic acid anhydrides, have been shown to selectively promote amidation in the presence of hydroxyl groups.[1]

Q3: My reaction is not proceeding to completion. What can I do to improve the yield?

A3: To improve the yield, you can try several strategies. Increasing the reaction temperature or time can help. Using a more efficient coupling reagent, such as HATU, may also improve conversion.[4] Ensure that your reagents are pure and your solvent is anhydrous, as water can hydrolyze activated intermediates. If a salt is forming between your acid and amine, using a non-polar solvent might disfavor this. The removal of water as a byproduct, for instance by using a Dean-Stark apparatus or molecular sieves, can also drive the equilibrium towards product formation in direct thermal or catalytic amidations.[1][2]

Q4: I am observing a significant amount of an insoluble white precipitate in my reaction with DCC. What is it and how can I remove it?

A4: The insoluble white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. DCU is poorly soluble in most common organic solvents, so it can often be removed by simple filtration of the reaction mixture.

Q5: How can I minimize racemization at the chiral center of 2-hydroxybutanoic acid during the amidation?

A5: Racemization can be minimized by using milder reaction conditions. This includes lower reaction temperatures and shorter reaction times. The choice of coupling reagent is also critical; reagents commonly used in peptide synthesis, such as HATU or EDC/HOAt, are designed to minimize racemization.[1][4] It is advisable to monitor the enantiomeric excess of your product using chiral chromatography.

Experimental Protocols

General Protocol for Amidation using EDC/HOBt
  • Dissolve 2-hydroxybutanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution and stir for 15-30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a dilute aqueous base (e.g., saturated NaHCO₃ solution) and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Protocol for Boron-Catalyzed Direct Amidation
  • To a reaction vessel, add 2-hydroxybutanoic acid (1.0 eq), the amine (1.0-1.2 eq), and the boronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 5-10 mol%).[6]

  • Add a solvent such as toluene or acetonitrile.[1][10]

  • If required by the specific catalytic system, add a dehydrating agent like molecular sieves.[1]

  • Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for the required time (typically several hours).[1][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst and/or molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by a suitable method, such as column chromatography or recrystallization.

Visualizations

Amidation_Workflow cluster_reactants Reactants cluster_methods Amidation Methods cluster_process Process 2-Hydroxybutanoic_Acid 2-Hydroxybutanoic_Acid Coupling_Agent Coupling Agent Activation (e.g., EDC, DCC, HATU) 2-Hydroxybutanoic_Acid->Coupling_Agent Acyl_Chloride Acyl Chloride Formation (e.g., SOCl2, (COCl)2) 2-Hydroxybutanoic_Acid->Acyl_Chloride Catalytic_Amidation Direct Catalytic Amidation (e.g., Boron Catalysts) 2-Hydroxybutanoic_Acid->Catalytic_Amidation Amine Amine Reaction Reaction Amine->Reaction Coupling_Agent->Reaction Activated Intermediate Acyl_Chloride->Reaction Acyl Chloride Catalytic_Amidation->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Product Amide Product Workup_Purification->Product

Caption: General workflow for the amidation of 2-hydroxybutanoic acid.

Troubleshooting_Logic Start Experiment Start Problem Low/No Product? Start->Problem Check_Salt Check for Salt Formation Problem->Check_Salt Yes Check_Reactivity Assess Amine Reactivity Problem->Check_Reactivity Yes Side_Products Side Products Observed? Problem->Side_Products No Use_Coupling_Agent Use Coupling Agent Check_Salt->Use_Coupling_Agent Use_Coupling_Agent->Side_Products Modify_Conditions Increase Temp/Time Use Stronger Reagent Check_Reactivity->Modify_Conditions Modify_Conditions->Side_Products Esterification Esterification? Side_Products->Esterification Yes Success Successful Reaction Side_Products->Success No Protect_OH Protect Hydroxyl Group Esterification->Protect_OH Yes N_Acylurea N-Acylurea? Esterification->N_Acylurea No Protect_OH->Success Add_Additive Add HOBt/HOAt N_Acylurea->Add_Additive Yes N_Acylurea->Success No Add_Additive->Success

Caption: Troubleshooting decision tree for amidation reactions.

References

Technical Support Center: Purification of 2-Hydroxybutanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Hydroxybutanamide by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, crude this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at both high and low temperatures or not at all.

  • Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".

Q3: Which solvents are commonly used for the recrystallization of this compound?

This compound is a polar molecule due to the presence of hydroxyl and amide functional groups. Therefore, polar solvents are generally suitable for its recrystallization. Based on available data, this compound is soluble in water, ethanol, and acetone.[1] A solvent screening is recommended to find the optimal solvent or solvent mixture for your specific sample and purity requirements.

Q4: How can I induce crystallization if no crystals form upon cooling?

If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a small, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for crystal formation.

  • Cooling: Further cool the solution in an ice bath to significantly decrease the solubility.

  • Solvent Evaporation: If too much solvent was added, you can heat the solution to evaporate some of the solvent to reach saturation.

Q5: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high. To prevent this:

  • Add more solvent to the solution to decrease the concentration.

  • Ensure the cooling process is slow to allow for proper crystal lattice formation.

  • Consider using a lower-boiling point solvent or a solvent mixture.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent by gently heating the solution.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
The compound "oils out" (separates as a liquid). - The melting point of the compound is lower than the temperature of the solution.- The solution is cooling too rapidly.- The concentration of the compound is too high.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a solvent with a lower boiling point.
Low recovery of purified crystals. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold, leading to dissolution.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Use a pre-heated funnel for hot filtration and add a small amount of extra hot solvent before filtering.- Always wash the crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. - Colored impurities are present in the original sample.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
The melting point of the purified crystals is broad or lower than the literature value. - The crystals are not completely dry and contain residual solvent.- The compound is still impure.- Dry the crystals thoroughly under vacuum.- Repeat the recrystallization process, ensuring slow cooling for better purification.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may require optimization based on the specific impurities present and the desired purity level.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 50 mg) into several test tubes.

  • Add a small volume (approx. 1 mL) of different test solvents (e.g., water, ethanol, acetone, ethyl acetate, or mixtures) to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath and observe the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

3. Decoloration (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

8. Analysis:

  • Determine the melting point of the purified this compound to assess its purity. A sharp melting point close to the literature value indicates high purity.

  • Calculate the percent recovery.

Quantitative Data

Due to the limited availability of specific experimental data for the solubility of this compound in various solvents, the following table is an illustrative example based on general principles of solubility for polar amides. It is strongly recommended to perform solvent screening experiments to determine the optimal solvent for your specific application.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water~ 10-15> 50
Ethanol~ 5-10> 40
Acetone~ 1-5> 30
Ethyl Acetate< 1~ 10-15
Toluene< 0.1~ 1-2
HexaneInsolubleInsoluble

Experimental Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure this compound drying->end

Caption: Recrystallization workflow for this compound.

References

How to resolve issues with oily precipitates in crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during crystallization experiments, with a specific focus on the formation of oily precipitates, also known as "oiling out."

Frequently Asked Questions (FAQs)

What is "oiling out" in crystallization?

"Oiling out," also referred to as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an oil) instead of a solid crystalline phase during crystallization.[1][2][3] This typically occurs when the concentration of the solute surpasses its solubility limit, creating a state of supersaturation.[2] The resulting oily phase is rich in the solute but lacks the ordered structure of a crystal.[2] This can be an undesirable outcome as it often leads to products with low purity and can complicate further processing.[4][5]

What causes oiling out?

Several factors can contribute to the oiling out phenomenon:

  • High Supersaturation: When a solution becomes too supersaturated, the solute may precipitate out as a liquid if the rate of oiling out is faster than the rate of crystallization.[1][2]

  • Kinetically Hindered Crystallization: Oiling out can occur when the integration of solute molecules into the crystal lattice is slow or delayed.[1]

  • Low Melting Point of the Solute: If the melting point of the solute is lower than the temperature of the solution, it may separate as a liquid.[4]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oily phase by interfering with crystal nucleation and growth.[2][4]

  • Solvent Properties: The choice of solvent plays a crucial role.[2] A solvent that is too different in nature from the solute can lead to oiling out.[6] The polarity, dielectric constant, and the solvent's ability to dissolve the solute are all important factors.[2]

  • Temperature: Rapid cooling can lead to a sudden increase in supersaturation, favoring oiling out.[2] Temperature also influences the solubility of the solute.[2][7]

  • Molecular Properties of the Solute: Compounds with low melting points, high molecular weights, flexible structures (like long carbon chains), polypeptides, and sugars are more prone to oiling out.[3]

Troubleshooting Guide: Resolving Oily Precipitates

My compound has oiled out. What are the immediate steps I can take to resolve this?

If you observe the formation of an oily precipitate, you can try the following troubleshooting steps:

  • Re-dissolve and Dilute: Return the solution to the heat source and add more of the primary solvent to redissolve the oil.[4] This reduces the level of supersaturation.

  • Slow Cooling: Once the oil is redissolved, allow the solution to cool much more slowly.[2] This provides more time for proper crystal nucleation and growth.

  • Seeding: Introduce seed crystals into the solution at a temperature where it is supersaturated but before oiling out occurs.[1] This can encourage crystallization over oil formation.

  • Solvent Modification: If using a mixed solvent system, adding more of the "good" solvent (the one in which the compound is more soluble) can help prevent oiling out.[4]

G start Oily Precipitate Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Introduce Seed Crystals slow_cool->seed success Crystals Form seed->success fail Oiling Out Persists seed->fail If oiling still occurs

How can I prevent oiling out in future crystallization experiments?

Proactive prevention is key to avoiding oiling out. Consider the following strategies when designing your crystallization protocol:

  • Control Supersaturation: Generate supersaturation slowly by reducing the cooling rate or the addition rate of an anti-solvent.[1] Understanding the solubility curve and the metastable zone width (MSZW) of your compound in the chosen solvent system is crucial to avoid high supersaturation levels.[1]

  • Solvent Selection: Choose a solvent system where the solute has moderate solubility at high temperatures and low solubility at low temperatures.[8] Avoid solvents that are vastly different in polarity from your compound.[6] Sometimes, a mixed solvent system can provide better control.[6]

  • Seeding Strategy: A robust seeding strategy is one of the most effective ways to prevent oiling out.[1] Add seed crystals when the solution is in the metastable zone to promote controlled crystal growth.[1]

  • Purity of Starting Material: Ensure your starting material is as pure as possible, as impurities can significantly impact crystallization behavior.[2][4]

  • Agitation: Proper mixing can help to avoid localized areas of high supersaturation.[1]

G prevention Preventing Oiling Out supersaturation Control Supersaturation prevention->supersaturation solvent Optimize Solvent System prevention->solvent seeding Implement Seeding prevention->seeding purity Ensure High Purity prevention->purity agitation Maintain Proper Agitation prevention->agitation

Data Presentation

The following table summarizes the key experimental parameters and their influence on the propensity for oiling out.

ParameterEffect on Oiling Out PropensityRecommended Action to Avoid Oiling Out
Cooling Rate High cooling rates increase the risk of oiling out.[2]Employ a slow and controlled cooling profile.[2]
Solute Concentration Higher initial concentrations increase the likelihood of oiling out.[2][9]Work at lower, optimized concentrations.[9]
Solvent Polarity A large mismatch in polarity between the solute and solvent can promote oiling out.[6]Select a solvent with a polarity similar to the solute.
Anti-solvent Addition Rate Rapid addition of an anti-solvent can induce oiling out.Add the anti-solvent slowly and with good mixing.[1]
Seeding The absence of seed crystals can lead to spontaneous oiling out.[1]Introduce seed crystals within the metastable zone.[1]
Impurity Level Higher impurity levels can inhibit crystallization and promote oiling.[2][4]Use starting material with the highest possible purity.[1]

Experimental Protocols

Protocol 1: Determining the Metastable Zone Width (MSZW)

Objective: To determine the temperature range between the clear point (dissolution) and the cloud point (nucleation) at different solute concentrations. This information is critical for designing a cooling crystallization process that avoids excessive supersaturation.

Methodology:

  • Prepare a series of solutions with known concentrations of the solute in the chosen solvent.

  • Heat each solution at a controlled rate until all the solid has dissolved (the clear point). Record this temperature.

  • Cool each solution at a controlled rate and record the temperature at which the first sign of turbidity or solid precipitation appears (the cloud point).

  • The difference between the clear point and the cloud point at a given concentration is the MSZW.

  • Plot the clear points and cloud points against concentration to generate a solubility curve and a metastable zone boundary.

Protocol 2: A Seeding Strategy to Mitigate Oiling Out

Objective: To use seed crystals to induce crystallization and prevent the formation of an oily phase.

Methodology:

  • Based on the MSZW data, determine a target seeding temperature that is within the metastable zone.

  • Prepare a saturated solution of the compound at an elevated temperature.

  • Cool the solution at a controlled rate to the predetermined seeding temperature.

  • Introduce a small quantity (typically 1-5% by weight of the solute) of finely ground seed crystals of the desired polymorphic form.

  • Continue to cool the solution at a slow, controlled rate to allow for crystal growth on the added seeds.

  • Monitor the process to ensure that crystal growth is occurring and that no oiling out is observed.

References

2-Hydroxybutanamide stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and proper storage conditions for 2-Hydroxybutanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 2-hydroxybutyramide, is an organic compound with the molecular formula C4H9NO2.[1] It is a derivative of butanamide with a hydroxyl group on the alpha-carbon. It is primarily used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

Q2: What are the primary stability concerns for this compound?

A2: As an alpha-hydroxy amide, this compound is susceptible to degradation through hydrolysis, particularly at non-neutral pH, and thermal degradation at elevated temperatures. The presence of both a hydroxyl and an amide group makes it reactive, and its stability can be influenced by environmental factors such as light and oxygen.[2]

Q3: What are the recommended general storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and air. One supplier suggests a storage temperature of 4°C.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in solution?

A5: The amide and hydroxyl groups in this compound can be susceptible to acid or base-catalyzed hydrolysis. At low or high pH, the amide bond can be cleaved to form 2-hydroxybutanoic acid and ammonia, or the corresponding carboxylate and ammonium ions. The stability of related N-hydroxy amides has been noted to be pH-dependent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of potency Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check Solution Age and pH: If using a stock solution, prepare it fresh. Ensure the pH of the experimental medium is within a stable range for the compound (ideally near neutral). 3. Perform Purity Analysis: Use a suitable analytical method (e.g., HPLC, NMR) to check the purity of the compound.
Discoloration or change in physical appearance of the solid compound Possible degradation due to exposure to air, light, or contaminants.1. Inspect Storage Container: Check for any breaches in the container seal. 2. Review Handling Procedures: Ensure that the compound was handled in a clean and dry environment. 3. Consider Chemical Incompatibility: Review the list of incompatible chemicals to ensure no reactive substances have come into contact with the compound.
Inconsistent results between different batches Variation in purity or stability of different lots of this compound.1. Request Certificate of Analysis (CoA): Obtain the CoA for each batch to compare purity and other specifications. 2. Perform Comparative Analysis: Analyze the different batches side-by-side using a validated analytical method.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[3][4]

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)[5]

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Withdraw samples at different time points, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Withdraw samples at different time points, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at different time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Monitor for any physical changes.

    • At specified time points, dissolve a sample and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC and compare them to a control sample kept in the dark.

3. Data Analysis:

  • Quantify the amount of undegraded this compound and any degradation products at each time point using HPLC.

  • Determine the rate of degradation under each stress condition.

  • Characterize the major degradation products using techniques like LC-MS or NMR.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare solutions of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid, 70°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradants (LC-MS, NMR) hplc->characterization

Caption: Workflow for the forced degradation study of this compound.

logical_relationship Troubleshooting Logic for Unexpected Results cluster_outcomes Potential Outcomes start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Check Solution (Age, pH) start->check_solution check_purity Perform Purity Analysis (HPLC, NMR) start->check_purity degradation Compound Degraded check_storage->degradation check_solution->degradation impure Compound Impure check_purity->impure stable Compound Stable and Pure check_purity->stable re_evaluate Re-evaluate Experimental Protocol degradation->re_evaluate impure->re_evaluate stable->re_evaluate

Caption: Troubleshooting logic for unexpected experimental results.

References

Overcoming challenges in the scale-up of 2-Hydroxybutanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 2-Hydroxybutanamide.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis and scale-up of this compound, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor reaction progress using TLC or HPLC to ensure completion. - Increase reaction time or temperature, but be cautious of side-product formation. - Ensure stoichiometric ratios of reactants are correct; for scale-up, re-optimize reagent stoichiometry.[1]
Side Reactions/By-product Formation - Analyze crude product to identify by-products (e.g., over-hydrolysis, rearrangements).[1] - Adjust reaction temperature; exothermic reactions may require better heat management at scale.[1] - Select a more specific synthetic route or catalyst to minimize unwanted reactions.
Product Loss During Work-up/Purification - this compound is soluble in water and various organic solvents; minimize extraction steps or use continuous extraction methods.[2] - Optimize crystallization conditions (solvent, temperature, cooling rate) to maximize recovery and ensure consistent particle size.[3]
Catalyst Deactivation or Inefficiency - For catalytic routes (e.g., nitrile hydration), ensure the catalyst is not poisoned by impurities in the starting materials. - Optimize catalyst loading for large-scale batches.[1]

Issue 2: Product Purity is Below Target Specifications

Potential Cause Troubleshooting Action
Presence of Starting Materials - Drive the reaction to completion as described in "Issue 1". - Choose a purification method that effectively separates the product from starting materials (e.g., chromatography, recrystallization).
Formation of Isomeric or Structural By-products - The Lossen rearrangement can occur with hydroxamic acid derivatives, leading to chain-shortened impurities like propyl isocyanate.[1] - Control reaction conditions carefully, especially when converting from precursor compounds.
Inconsistent Crystal Form (Polymorphism) - Polymorphism can significantly affect the properties of the final product.[3] - Develop a robust crystallization process that consistently produces the desired polymorph. This involves strict control over solvent, temperature, and agitation.[3]
Residual Solvents - Ensure adequate drying of the final product under vacuum and appropriate temperature.

Issue 3: Difficulty in Achieving Desired Stereochemistry (for Chiral Synthesis)

Potential Cause Troubleshooting Action
Racemization During Reaction - Use milder reaction conditions to avoid racemization of chiral centers. - Employ enantiomerically pure starting materials, such as (R)- or (S)-2-hydroxybutanoic acid, to preserve stereochemistry.[1]
Inefficient Chiral Resolution - For kinetic resolution of racemic mixtures, optimize the biocatalyst (e.g., nitrile hydratase) and reaction conditions for higher enantioselectivity.[1]
Poor Diastereoselectivity - When using chiral auxiliaries like Oppolzer's sultam, ensure reaction conditions are optimized to achieve high diastereoselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: For industrial production, scalability, cost-effectiveness, and efficiency are critical.[1] Key routes include:

  • Aminolysis of γ-butyrolactone: A direct method involving the ring-opening of the lactone with ammonia.[1]

  • Direct Amidation of 2-Hydroxybutanoic Acid: This involves activating the carboxylic acid and then reacting it with ammonia.[1]

  • Hydrolysis of 2-Bromobutanamide: This route involves an SN2 reaction where a hydroxide ion displaces the bromide. Careful control is needed to prevent side reactions.[1]

  • Hydration of 2-Hydroxybutanenitrile: This can be achieved using catalysts, with biocatalysts like nitrile hydratases offering high enantioselectivity for producing chiral amides.[1]

Q2: How can I choose the best synthetic route for my application?

A2: The choice depends on several factors:

  • Stereochemistry: If an enantiomerically pure product is required, routes using chiral precursors or enantioselective biocatalysis are preferred.[1]

  • Precursor Availability and Cost: The cost and availability of starting materials like γ-butyrolactone or 2-hydroxybutanoic acid will influence the economic viability of the process.

  • Scale: For large-scale synthesis, continuous flow reactors can offer better control over reaction parameters and improve safety and yield.[1]

  • Safety: Some routes may involve hazardous reagents (e.g., hydrogen cyanide as a precursor for 2-hydroxybutanenitrile) and require stringent safety protocols.[2]

Q3: What are the key challenges when scaling up the synthesis from the lab to a pilot plant?

A3: Scaling up is not a linear process and presents several challenges.[3] Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous at scale. Efficient heat management is crucial.

  • Mixing: Ensuring homogenous mixing in large reactors is difficult and can affect reaction kinetics and impurity profiles.

  • Reaction Time: Reactions often take longer to heat up and cool down at scale, which can lead to different outcomes or increased by-product formation.[3]

  • Crystallization and Isolation: Achieving consistent particle size and polymorphs during crystallization is a major challenge that impacts downstream processing and product stability.[3]

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product quality?

A4: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

  • Purity Analysis: HPLC, GC, and Elemental Analysis.

  • Chiral Purity: Chiral HPLC.

Visualizing Workflows and Logic

Synthesis_Pathways cluster_precursors Starting Materials cluster_reactions Reaction Types gamma-Butyrolactone gamma-Butyrolactone Aminolysis Lactam Ring Opening gamma-Butyrolactone->Aminolysis 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Amidation Direct Amidation 2-Hydroxybutanoic Acid->Amidation 2-Bromobutanamide 2-Bromobutanamide Hydrolysis SN2 Hydrolysis 2-Bromobutanamide->Hydrolysis 2-Hydroxybutanenitrile 2-Hydroxybutanenitrile Hydration Nitrile Hydration 2-Hydroxybutanenitrile->Hydration Product This compound Aminolysis->Product Amidation->Product Hydrolysis->Product Hydration->Product

Caption: Key synthetic pathways to this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Low Purity) Cause Identify Potential Cause Start->Cause Incomplete_Rxn Incomplete Reaction? Cause->Incomplete_Rxn Side_Products Side Products Formed? Cause->Side_Products Purification_Loss Loss During Purification? Cause->Purification_Loss Action_Rxn Optimize Reaction Time/Temp Verify Stoichiometry Incomplete_Rxn->Action_Rxn Yes Action_Side Adjust Conditions Use Milder Reagents Improve Selectivity Side_Products->Action_Side Yes Action_Purify Optimize Extraction Refine Crystallization Check Solvent Polarity Purification_Loss->Action_Purify Yes End Problem Resolved Action_Rxn->End Action_Side->End Action_Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

The following are generalized protocols for common synthesis routes. These should be adapted and optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis via Direct Amidation of 2-Hydroxybutanoic Acid

This method uses a coupling agent to facilitate the formation of the amide bond.

  • Reactant Preparation: Dissolve 1 equivalent of 2-hydroxybutanoic acid in a suitable aprotic solvent (e.g., Dichloromethane, DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of a coupling agent (e.g., DCC or EDC) and 1.1 equivalents of an activator (e.g., HOBt). Stir for 30 minutes.

  • Amidation: Add a solution of ammonia (e.g., ammonia in dioxane or aqueous ammonium hydroxide, 2-3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea by-product (if using DCC/EDC). Wash the filtrate with a dilute acid (e.g., 1M HCl) followed by a dilute base (e.g., saturated NaHCO₃ solution) and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Synthesis via Aminolysis of γ-Butyrolactone

This is a direct approach involving the opening of the lactone ring.[1]

  • Reactant Preparation: Charge a high-pressure reactor with γ-butyrolactone and a significant excess of aqueous or anhydrous ammonia.

  • Reaction: Seal the reactor and heat the mixture to a temperature between 150-250°C. The high pressure generated by the ammonia and heating drives the reaction.

  • Monitoring: The reaction is typically run for a set time (e.g., 4-8 hours) based on prior optimization studies.

  • Work-up: Carefully cool the reactor and vent the excess ammonia in a fume hood.

  • Isolation: Transfer the aqueous solution and concentrate it under reduced pressure to remove water and residual ammonia. This will yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization. Due to the high water solubility of the product, extraction can be challenging.

References

Identifying and characterizing byproducts in 2-Hydroxybutanamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in 2-Hydroxybutanamide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the potential byproducts for each?

A1: The two primary synthetic routes for this compound are the direct amidation of 2-hydroxybutanoic acid and the aminolysis of γ-butyrolactone. Each route has a unique byproduct profile.

  • Direct Amidation of 2-Hydroxybutanoic Acid: This method involves reacting 2-hydroxybutanoic acid with ammonia. While seemingly straightforward, side reactions can occur. A potential byproduct is the formation of a homobislactone, which can be more prevalent when using activating agents and a base.[1] Unreacted 2-hydroxybutanoic acid can also be a significant impurity if the reaction does not go to completion.

  • Aminolysis of γ-Butyrolactone: This route involves the ring-opening of γ-butyrolactone with ammonia.[2] Incomplete reaction can lead to residual γ-butyrolactone in the final product. Additionally, the potential for the formation of oligomeric species exists, though this is less common under controlled conditions.

Q2: My this compound synthesis via direct amidation has a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the direct amidation of 2-hydroxybutanoic acid can stem from several factors. One of the primary causes can be the formation of a homobislactone byproduct, which reduces the amount of the desired amide product.[1] Another common issue is an incomplete reaction, leaving a significant amount of the starting carboxylic acid unreacted.

To troubleshoot low yields, consider the following:

  • Reaction Conditions: High temperatures can sometimes lead to degradation. Optimization of temperature and reaction time is crucial.

  • Activating Agents: If using an activating agent, its choice and stoichiometry can significantly impact the reaction outcome.

  • pH Control: The pH of the reaction mixture can influence the reactivity of both the carboxylic acid and ammonia.

  • Water Removal: In direct amidation, the removal of water can drive the reaction towards the product.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound reaction mixtures.

Problem Potential Cause Solution
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a different column chemistry if tailing persists. 2. Reduce the sample concentration or injection volume.
Ghost Peaks 1. Contamination from the sample, solvent, or system. 2. Carryover from a previous injection.1. Use high-purity solvents and filter samples before injection. 2. Implement a robust needle wash protocol and inject a blank solvent run to identify the source of carryover.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation.1. Optimize the mobile phase gradient and composition to improve the separation of this compound from its byproducts. 2. Replace the column if it has exceeded its lifetime or shows signs of performance loss.
Baseline Drift 1. Column temperature fluctuations. 2. Mobile phase not properly degassed.1. Use a column oven to maintain a stable temperature. 2. Ensure the mobile phase is adequately degassed before and during the run.[3]
Guide 2: GC-MS Analysis Issues

This guide provides solutions for common issues during the GC-MS analysis of this compound reaction mixtures. Note that derivatization is often required for the analysis of polar analytes like this compound by GC-MS.

Problem Potential Cause Solution
Peak Broadening 1. Suboptimal injector temperature. 2. Inefficient derivatization.1. Optimize the injector temperature to ensure rapid and complete vaporization of the derivatized analyte. 2. Ensure the derivatization reaction goes to completion. Use fresh derivatizing reagents.
No Peaks Detected 1. Analyte not reaching the detector. 2. Inappropriate ionization mode.1. Check for leaks in the system. Ensure the column is properly installed in the injector and detector. 2. Verify that the chosen ionization mode (e.g., Electron Ionization) is suitable for the derivatized analyte.
Poor Reproducibility 1. Inconsistent injection volume. 2. Degradation of the analyte in the injector.1. Use an autosampler for precise and reproducible injections. 2. Use a deactivated inlet liner to minimize analyte degradation.[4]
Tailing Peaks for Polar Analytes 1. Active sites in the GC system (liner, column).1. Use a deactivated liner and a column specifically designed for polar analytes. Consider silylating the liner.[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol outlines a general method for the analysis of this compound and its potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Retention Times (Relative):

Compound Expected Relative Retention Time
2-Hydroxybutanoic AcidEarly eluting
This compoundIntermediate
γ-ButyrolactoneIntermediate
HomobislactoneLater eluting
Protocol 2: GC-MS Method for Impurity Identification

This protocol provides a general method for the identification of volatile and semi-volatile impurities after derivatization.

  • Derivatization:

    • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Mode: Split (1:20).

  • Injection Volume: 1 µL.

  • MS Scan Range: m/z 40-500.

Expected Mass Spectra Fragments (for TMS derivatives):

Compound Key m/z Fragments
This compound (di-TMS)Characteristic fragments from the silylated hydroxyl and amide groups.
2-Hydroxybutanoic Acid (di-TMS)Fragments corresponding to the loss of a methyl group and the silylated carboxyl group.
γ-ButyrolactoneWill not derivatize under these conditions and will have a characteristic mass spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization synthesis This compound Synthesis (Direct Amidation or Aminolysis) sample_prep Sample Preparation (Dilution/Derivatization) synthesis->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Peak Integration, Mass Spectra Interpretation) hplc->data_analysis gcms->data_analysis byproduct_id Byproduct Identification data_analysis->byproduct_id nmr NMR Spectroscopy (Structure Confirmation) byproduct_id->nmr

Caption: Experimental workflow for byproduct identification.

troubleshooting_logic start Problem Encountered (e.g., Low Yield, Extra Peaks) check_reaction Review Synthesis Protocol (Reagents, Conditions) start->check_reaction check_analytical Review Analytical Method (HPLC/GC-MS Parameters) start->check_analytical identify_byproduct Identify Unknown Peaks (MS, NMR) check_reaction->identify_byproduct check_analytical->identify_byproduct optimize_synthesis Optimize Reaction Conditions (Temperature, Time, Stoichiometry) identify_byproduct->optimize_synthesis optimize_analytical Optimize Analytical Method (Gradient, Column, Temperature) identify_byproduct->optimize_analytical solution Problem Resolved optimize_synthesis->solution optimize_analytical->solution

Caption: Logical flow for troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

The successful separation of enantiomers is a critical step in the development and quality control of chiral pharmaceuticals. 2-Hydroxybutanamide, a chiral molecule, requires robust analytical methods to distinguish between its (R) and (S) enantiomers. This guide provides a comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of this compound, based on established strategies for analogous compounds. The information presented is intended for researchers, scientists, and drug development professionals seeking to develop or optimize such separations.

The primary approach for chiral separation via HPLC involves the use of a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the enantiomers.[1][2] The choice of CSP and the mobile phase composition are paramount for achieving successful enantioseparation.

Comparison of Potential Chiral HPLC Methods

Based on the separation of structurally similar compounds, such as those containing hydroxyl and amide functional groups, polysaccharide-based and crown ether-based CSPs are promising candidates for the enantioseparation of this compound. Below is a comparative summary of hypothetical methods utilizing these stationary phases.

Parameter Method A: Polysaccharide-Based CSP Method B: Crown Ether-Based CSP
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)Chiral Crown Ether (e.g., CROWNPAK CR(+))
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm150 x 4.0 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)0.05 M Perchloric Acid in Water
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature 25°C15°C
Detection UV at 210 nmUV at 200 nm
Expected Resolution (Rs) > 2.0> 1.5
Anticipated Elution Order Dependent on specific enantiomer interaction(R)-enantiomer may elute before (S)
Key Advantages Broad applicability, good resolution for a wide range of compounds.Excellent for primary amines and amino alcohols, high selectivity.[3]
Potential Considerations May require screening of different polysaccharide derivatives and mobile phases.More specific in its application, sensitive to mobile phase pH and temperature.

Experimental Protocols

Method A: Polysaccharide-Based Chiral Stationary Phase

This method is based on a common approach for the separation of a variety of chiral molecules using a polysaccharide-based CSP.[4]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is used.

  • Chiral Column: An Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm) is employed.

  • Mobile Phase Preparation: The mobile phase consists of a mixture of n-hexane and isopropanol in a 90:10 volume-to-volume ratio. The solvents should be HPLC grade and degassed prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV absorbance at 210 nm.

  • Sample Preparation: A standard solution of racemic this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. Samples of the individual enantiomers, if available, should also be prepared to determine the elution order.

Method B: Crown Ether-Based Chiral Stationary Phase

This method is adapted from a validated procedure for the chiral separation of 2-aminobutanamide, a structurally related compound.[5] Crown ether-based CSPs are particularly effective for the separation of compounds with primary amine groups, and can also show selectivity for other small polar molecules.[3]

  • HPLC System: A standard HPLC system as described in Method A.

  • Chiral Column: A crown ether-based column (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm) is used.

  • Mobile Phase Preparation: The mobile phase is a 0.05 M aqueous solution of perchloric acid. The solution should be prepared with HPLC grade water and filtered through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 15°C

    • Injection Volume: 20 µL

    • Detection: UV absorbance at 200 nm.

  • Sample Preparation: A standard solution of racemic this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

Experimental Workflow

The general workflow for developing and running a chiral HPLC method is depicted below. This process begins with the preparation of the sample and mobile phase, followed by the chromatographic separation and data analysis to determine the enantiomeric purity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation (Racemate & Enantiomers) Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation (Degassing & Filtration) MobilePhase->Injection Column Chiral Column (CSP) Injection->Column Separation Enantiomeric Separation in Column Column->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Integration->Calculation

Caption: General workflow for chiral HPLC analysis.

Conclusion

The selection of an appropriate chiral HPLC method is crucial for the accurate analysis of this compound enantiomers. Both polysaccharide-based and crown ether-based CSPs present viable options. Method A, utilizing a polysaccharide CSP, offers broad applicability and is a common starting point for chiral method development. Method B, with a crown ether CSP, provides a more specialized approach that has proven effective for similar molecules and may offer high selectivity. The optimal method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and robustness. The experimental protocols provided herein serve as a foundation for the development and validation of a suitable chiral separation method for this compound.

References

Structural Confirmation of 2-Hydroxybutanamide using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxybutanamide, contrasting it with related compounds to unequivocally confirm its structure. The data presented herein is a combination of predicted values for the target molecule and experimental data for analogous structures, offering a comprehensive framework for spectral interpretation.

¹H and ¹³C NMR Spectral Data for this compound

The predicted NMR data for this compound provides characteristic signals that are crucial for its identification. The presence of a hydroxyl group at the C2 position significantly influences the chemical shifts of neighboring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Atom Chemical Shift (ppm) Atom Chemical Shift (ppm)
H1 (CH₃)0.95 (t, 3H, J = 7.4 Hz)C1 (CH₃)10.2
H3 (CH₂)1.65 (m, 2H)C3 (CH₂)28.5
H2 (CH)4.10 (t, 1H, J = 5.5 Hz)C2 (CH)71.8
OHVariableC4 (C=O)176.5
NH₂Variable (broad s, 2H)

Note: Predicted data was obtained from online NMR prediction tools. Actual experimental values may vary based on solvent and other experimental conditions.

Comparative NMR Analysis for Structural Confirmation

To confirm the identity of this compound, a comparison with the NMR spectra of structurally similar compounds, such as butanamide and 2-butanol, is highly instructive. This comparison highlights the key spectral features arising from the hydroxyl group at the C2 position.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm)

Proton This compound (Predicted) Butanamide (Experimental) 2-Butanol (Experimental)
CH₃ (terminal) 0.95~0.9~0.9
CH₂ 1.65~1.6~1.4-1.5
CH (adjacent to functionality) 4.10~2.1 (adjacent to C=O)~3.8 (adjacent to OH)
OH Variable-Variable
NH₂ Variable~6.5-7.5-

Table 3: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon This compound (Predicted) Butanamide (Experimental) 2-Butanol (Experimental)
CH₃ (terminal) 10.2~13.7~10.0
CH₂ 28.5~19.2~32.0
CH (adjacent to functionality) 71.8~38.0 (adjacent to C=O)~69.0 (adjacent to OH)
C=O 176.5~178.0-

The key takeaway from this comparative analysis is the significant downfield shift of the C2 proton (H2) to approximately 4.10 ppm and the C2 carbon to around 71.8 ppm in this compound. This is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. In contrast, the corresponding α-proton in butanamide appears at a much higher field (~2.1 ppm), and the α-carbon is also significantly upfield (~38.0 ppm). The chemical shifts for the C2 proton and carbon in this compound are, however, very similar to those observed for the corresponding positions in 2-butanol, further corroborating the presence of the hydroxyl group at this position. The presence of the amide functional group is confirmed by the characteristic carbonyl carbon signal at ~176.5 ppm and the signals for the amide protons.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • The data should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Typically 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Standard single-pulse experiment with proton decoupling.

    • Spectral width: Typically 0-220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of scans: 128 or more, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to determine the connectivity of the protons.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

Structural_Confirmation_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) Sample_Prep->NMR_Acquisition Process_Spectra Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Process_Spectra Analyze_1H Analyze 1H NMR (Chemical Shift, Integration, Multiplicity) Process_Spectra->Analyze_1H Analyze_13C Analyze 13C NMR (Chemical Shift) Process_Spectra->Analyze_13C Compare_Data Compare with Predicted and Analog Data (Butanamide, 2-Butanol) Analyze_1H->Compare_Data Analyze_13C->Compare_Data Confirm_Structure Structural Confirmation of This compound Compare_Data->Confirm_Structure

The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals constantly seek methodologies to control stereochemistry in chemical reactions, a critical aspect of synthesizing enantiomerically pure compounds. Chiral auxiliaries represent a powerful and widely adopted strategy to achieve high levels of stereoselectivity. This guide provides a comparative overview of the efficacy of several well-established chiral auxiliaries, supported by experimental data. While the initial intent was to compare these auxiliaries to 2-Hydroxybutanamide, an extensive literature search revealed no evidence of this compound being utilized as a chiral auxiliary in asymmetric synthesis.

Therefore, this guide will focus on comparing the performance of prominent chiral auxiliaries that have been instrumental in the advancement of asymmetric synthesis.[1] These auxiliaries are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved and often recovered for reuse. The effectiveness of a chiral auxiliary is primarily evaluated based on the diastereoselectivity it imparts, typically expressed as diastereomeric excess (d.e.), and the chemical yield of the desired stereoisomer.

Prominent Chiral Auxiliaries and Their Performance

Several classes of chiral auxiliaries have gained widespread use due to their reliability and high stereochemical control in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. Below is a summary of the performance of some of the most successful chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most versatile and effective chiral auxiliaries.[2] They are particularly renowned for their high diastereofacial selectivity in enolate reactions. The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring effectively shields one face of the enolate, leading to highly predictable stereochemical outcomes.[2]

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary.[3] Its rigid bicyclic structure provides excellent stereochemical control. Camphorsultam has been successfully applied in a wide range of asymmetric transformations, including Michael additions and cycloadditions.[2]

Pseudoephedrine and Pseudoephenamine

Pseudoephedrine and its analog pseudoephenamine serve as efficient and practical chiral auxiliaries, particularly for the asymmetric alkylation of enolates.[4][5] A key advantage of these auxiliaries is that the amide products are often crystalline, facilitating purification by recrystallization.[4]

Quantitative Comparison of Chiral Auxiliary Performance

The following table summarizes the typical performance of these chiral auxiliaries in asymmetric alkylation and aldol reactions, highlighting the high diastereoselectivities and yields commonly achieved.

Chiral AuxiliaryReaction TypeElectrophile/SubstrateDiastereomeric Excess (d.e.) (%)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone AlkylationBenzyl bromide>9890-95[2]
(4S)-4-Benzyl-2-oxazolidinone Aldol ReactionIsobutyraldehyde>9985[2]
(1S)-(-)-2,10-Camphorsultam Michael AdditionMethyl acrylate95-9980-90[2]
(1S,2S)-(+)-Pseudoephedrine AlkylationMethyl iodide>9885-95[4][5]
(1R,2R)-(-)-Pseudoephenamine AlkylationEthyl iodide≥99:1 (dr)92[4]

Note: The presented data are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are generalized protocols for the use of Evans' oxazolidinone and pseudoephedrine auxiliaries in asymmetric alkylation.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.

  • Enolate Formation: The resulting N-acyloxazolidinone is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the crude product. The product is then purified by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.

General Procedure for Asymmetric Alkylation using a Pseudoephedrine Auxiliary
  • Amide Formation: The desired carboxylic acid is coupled with pseudoephedrine using a standard coupling reagent (e.g., DCC or EDC) to form the corresponding amide.

  • Enolate Formation: The pseudoephedrine amide is dissolved in anhydrous THF and cooled to -78 °C. A slight excess of a lithium amide base (e.g., LDA) is added to form the lithium enolate.

  • Alkylation: The alkylating agent is added to the enolate solution, and the reaction is stirred at low temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted. The crude product can often be purified by recrystallization to afford the major diastereomer in high purity.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to provide the corresponding enantiomerically enriched carboxylic acid.

Logical Workflow for Chiral Auxiliary Selection and Application

The process of utilizing a chiral auxiliary in asymmetric synthesis follows a logical progression, from selection to cleavage and recovery.

G cluster_0 Auxiliary Selection & Attachment cluster_1 Asymmetric Transformation cluster_2 Purification & Cleavage Prochiral_Substrate Prochiral Substrate Attachment Covalent Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Selection (e.g., Evans', Oppolzer's) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Mixture Diastereoselective_Reaction->Diastereomeric_Product Purification Purification (Chromatography/Recrystallization) Diastereomeric_Product->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product

Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway for Diastereoselection

The stereochemical outcome of a reaction controlled by a chiral auxiliary is dictated by the formation of a rigid, chelated transition state. This transition state orients the incoming reagent to attack one face of the prochiral substrate preferentially.

G cluster_0 Pre-Reaction Complex cluster_1 Transition State cluster_2 Product Formation Substrate_Auxiliary Substrate-Auxiliary Conjugate Chelated_Intermediate Rigid Chelated Intermediate Substrate_Auxiliary->Chelated_Intermediate Coordination Lewis_Acid Lewis Acid / Base Lewis_Acid->Chelated_Intermediate Reagent_Approach Facial-Selective Reagent Approach Chelated_Intermediate->Reagent_Approach Major_Diastereomer Major Diastereomer Reagent_Approach->Major_Diastereomer Favored Pathway Minor_Diastereomer Minor Diastereomer Reagent_Approach->Minor_Diastereomer Disfavored Pathway

Figure 2. Conceptual pathway for achieving diastereoselectivity.

References

2-Hydroxybutanamide versus other chiral building blocks in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving desired stereochemical outcomes. While a host of chiral auxiliaries have been developed and are widely employed, an objective comparison of their performance is crucial for informed decision-making in synthetic strategy. This guide provides a comparative overview of 2-Hydroxybutanamide against other well-established chiral building blocks, supported by available experimental data and detailed methodologies.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic route to introduce chirality. The ideal chiral auxiliary should be readily available in both enantiomeric forms, induce high levels of stereocontrol, and be easily removable under mild conditions. Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and various chiral amino alcohols.

This compound, a chiral α-hydroxy amide, presents an alternative scaffold for asymmetric induction. Its potential lies in the stereodirecting influence of the hydroxyl and amide functionalities. This guide will explore the available data on its application and compare its performance characteristics with other widely used chiral auxiliaries.

Comparative Performance Data

Note: Data for this compound as a chiral auxiliary in these specific, widely-cited asymmetric reactions is not available in the reviewed literature. The tables below showcase the performance of established chiral auxiliaries for comparative context.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral auxiliaries are frequently used to control the stereochemistry of the resulting β-hydroxy carbonyl compound.

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) BenzaldehydePropionyl Imide>99:185[1][2]
(1R,2S)-Norephedrine derivative IsobutyraldehydePropionyl Imide97:378[3]
Oppolzer's Camphorsultam BenzaldehydeThioacetate-derived enolate98:291[4]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (% de)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Acryloyl ImideCyclopentadiene9985[5]
Oppolzer's Camphorsultam Acryloyl SultamCyclopentadiene9890[6]
(-)-Menthyl Acrylate Menthyl AcrylateCyclopentadiene9080[7]
Asymmetric Alkylation

The alkylation of enolates derived from chiral auxiliaries is a common strategy for the synthesis of enantiomerically enriched α-substituted carbonyl compounds.

Chiral AuxiliaryEnolate SourceAlkylating AgentDiastereomeric RatioYield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Propionyl ImideBenzyl bromide>99:194[8]
Oppolzer's Camphorsultam Propionyl SultamMethyl iodide>98:285
SAMP/RAMP Hydrazones Cyclohexanone HydrazoneMethyl iodide>98:295[9]

Experimental Protocols

Detailed experimental protocols for the use of the aforementioned established chiral auxiliaries are widely available in the cited literature. Due to the lack of specific published applications of this compound as a chiral auxiliary in these standard asymmetric transformations, a detailed protocol for its use cannot be provided at this time.

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is outlined below.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage start Achiral Substrate step1 Coupling Reaction start->step1 auxiliary Chiral Auxiliary auxiliary->step1 product1 Chiral Substrate-Auxiliary Adduct step1->product1 step2 Asymmetric Transformation (e.g., Aldol, Diels-Alder, Alkylation) product1->step2 reagent Reagent reagent->step2 product2 Diastereomerically Enriched Product step2->product2 step3 Cleavage Reaction product2->step3 final_product Enantiomerically Enriched Product step3->final_product recovered_auxiliary Recovered Chiral Auxiliary step3->recovered_auxiliary Evans_Auxiliary_Mechanism cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Aldol Addition acyl_oxazolidinone N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate acyl_oxazolidinone->enolate Deprotonation base Base (e.g., LDA) base->enolate lewis_acid Lewis Acid (e.g., Bu2BOTf) lewis_acid->enolate Chelation transition_state Chair-like Transition State enolate->transition_state electrophile Aldehyde (R'CHO) electrophile->transition_state Facial Bias from Auxiliary aldol_adduct Diastereomerically Enriched Aldol Adduct transition_state->aldol_adduct

References

In Vitro Biological Activity of 2-Hydroxybutanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro biological activity of novel 2-hydroxybutanamide derivatives, with a focus on their efficacy as inhibitors of Matrix Metalloproteinases (MMPs) and their cytotoxic effects on various cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as therapeutic agents.

Comparative Analysis of Biological Activity

Recent research has focused on synthesizing and evaluating new N-hydroxybutanamide derivatives for their potential as anti-cancer agents.[1][2] A key mechanism of action for these compounds is the inhibition of Matrix Metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis.[1][3]

Matrix Metalloproteinase (MMP) Inhibition

A study published in 2023 detailed the synthesis of several new N-hydroxybutanamide derivatives and evaluated their inhibitory activity against four MMPs: MMP-2, MMP-3, MMP-9, and MMP-14.[1][2][4] The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (referred to as compound 4 in the study) demonstrated notable inhibitory activity against MMP-2, MMP-9, and MMP-14.[1][2][4] The half-maximal inhibitory concentration (IC₅₀) values for this compound were determined to be in the range of 1-1.5 μM for these MMPs.[2] In contrast, other synthesized derivatives with a diacylated hydrazine fragment did not show significant MMP inhibition at a concentration of 10 μM.[1]

Table 1: MMP Inhibition by N-hydroxybutanamide Derivatives

CompoundTarget MMPsIC₅₀ (μM)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2, MMP-9, MMP-141 - 1.5[2]
Derivatives with diacylated hydrazine fragmentMMP-2, MMP-3, MMP-9, MMP-14> 10[1]
Cytotoxicity Analysis

The in vitro cytotoxicity of the newly synthesized N-hydroxybutanamide derivatives was assessed against a panel of cancerous and non-cancerous cell lines.[1][2] Generally, the compounds exhibited low toxicity towards carcinoma cell lines such as HeLa and HepG2.[2] The iodoaniline derivative also showed slight toxicity towards glioma cell lines A-172 and U-251 MG.[2] Non-cancerous cell lines, FetMSC and Vero, were the least sensitive to all tested compounds.[2] This selective cytotoxicity profile suggests a favorable therapeutic window for these compounds.

Table 2: Cytotoxicity (IC₅₀, μM) of N-hydroxybutanamide Derivatives after 72h Exposure

CompoundA-172 (Glioma)U-251 MG (Glioma)HeLa (Cervical Cancer)HepG2 (Liver Cancer)FetMSC (Non-cancerous)Vero (Non-cancerous)
1 (ortho-nitro)>100>100>100>100>100>100
2 (meta-nitro)>100>100~80~90>100>100
3 (para-nitro)>100>100~70~85>100>100
4 (iodoaniline)~80~70>100>100>100>100
5 (ortho-methoxy)>100>100~60~75>100>100

Data adapted from a 2023 study on new N-hydroxybutanamide derivatives.[2] The study notes that compounds with a meta- or para-nitro group (2 and 3) and an ortho-methoxy group (5) were more toxic to carcinoma cells compared to the ortho-nitro derivative (1).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental procedures described in the cited literature.[1]

MMP Inhibitory Activity Assay

The inhibitory activity of the N-hydroxybutanamide derivatives against MMP-2, MMP-3, MMP-9, and MMP-14 was determined using a fluorometric assay.

  • Enzyme Activation: Pro-MMPs were activated according to the manufacturer's instructions.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.

  • Substrate: A fluorescent substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, was used.

  • Procedure:

    • The activated MMP enzyme was incubated with varying concentrations of the test compound for 1 hour at 37°C.

    • The fluorescent substrate was added to the mixture.

    • The fluorescence intensity was measured over time using a fluorometer with excitation and emission wavelengths appropriate for the substrate.

    • The rate of substrate cleavage was calculated from the linear portion of the fluorescence curve.

  • Data Analysis: The IC₅₀ values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A-172, U-251 MG, HeLa, HepG2) and non-cancerous cell lines (FetMSC, Vero) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the N-hydroxybutanamide derivatives for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were determined from the dose-response curves.

Visualizing the Mechanism of Action

To understand the therapeutic rationale for using this compound derivatives as anti-cancer agents, it is helpful to visualize their role in inhibiting MMP-mediated processes.

MMP_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_intervention Therapeutic Intervention Tumor_Cell Tumor Cell Pro_MMP Pro-MMPs Tumor_Cell->Pro_MMP secretes Active_MMP Active MMPs Pro_MMP->Active_MMP activated ECM Extracellular Matrix (ECM) Active_MMP->ECM degrades Degraded_ECM Degraded ECM Metastasis Invasion and Metastasis Degraded_ECM->Metastasis promotes Hydroxybutanamide This compound Derivatives Hydroxybutanamide->Active_MMP inhibit

Caption: Inhibition of MMP-mediated tumor progression by this compound derivatives.

This guide provides a snapshot of the current understanding of the in vitro biological activity of novel this compound derivatives. The data suggests that specific derivatives hold promise as selective inhibitors of MMPs with a favorable cytotoxicity profile, warranting further investigation in preclinical and clinical settings.

References

N-hydroxybutanamide Derivatives Show Potent Inhibition of Cancer-Associated Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

A recent study has demonstrated that novel N-hydroxybutanamide derivatives are effective inhibitors of several matrix metalloproteinases (MMPs), enzymes that play a critical role in cancer progression and metastasis. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, in particular, exhibited significant inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range.[1][2] These findings position this compound as a promising lead for the development of new anticancer therapies.

Matrix metalloproteinases are a family of zinc-dependent enzymes responsible for the breakdown of the extracellular matrix, a key process in physiological and pathological tissue remodeling.[3] In the context of cancer, MMPs are overexpressed and facilitate tumor growth, invasion, and the formation of new blood vessels (angiogenesis) that supply the tumor.[3][4] Therefore, inhibiting MMP activity is a key strategy in cancer drug development.

This guide provides a comparative analysis of the inhibitory activity of newly synthesized N-hydroxybutanamide derivatives against key MMPs, details the experimental methodology used for this determination, and illustrates the signaling pathways involved.

Comparative Inhibitory Activity (IC50) of N-hydroxybutanamide Derivatives

The inhibitory potency of five novel N-hydroxybutanamide derivatives was evaluated against four different MMPs: MMP-2, MMP-3, MMP-9, and MMP-14. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined for each compound. The results are summarized in the table below.

CompoundMMP-2 IC50 (µM)MMP-3 IC50 (µM)MMP-9 IC50 (µM)MMP-14 IC50 (µM)
1 (ortho-nitro benzohydrazide derivative)> 10> 10> 10> 10
2 (meta-nitro benzohydrazide derivative)> 10> 10> 10> 10
3 (para-nitro benzohydrazide derivative)> 10> 10> 10> 10
4 (iodoaniline derivative) ~1.0 - 1.5 ~10 ~1.0 - 1.5 ~1.0 - 1.5
5 (ortho-methoxy benzohydrazide derivative)> 10> 10> 10> 10

Data sourced from "New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity"[1].

As the data indicates, the iodoaniline derivative (Compound 4) was the only compound to show significant inhibitory activity against the tested MMPs.[1] Notably, it displayed potent inhibition of MMP-2, MMP-9, and MMP-14, all of which are strongly implicated in cancer progression.[1][4] The other derivatives, which feature a diacylated hydrazine fragment, did not exhibit significant MMP inhibition at a concentration of 10 µM.[1]

Experimental Protocols

The determination of IC50 values for the N-hydroxybutanamide derivatives was performed using a fluorogenic substrate assay. This method measures the enzymatic activity of MMPs by detecting the fluorescence generated from the cleavage of a specific substrate.

Materials:
  • Recombinant human MMP-2, MMP-3, MMP-9, and MMP-14

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • N-hydroxybutanamide derivatives (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:
  • Enzyme Preparation: Recombinant MMP enzymes are activated according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: A dilution series of each N-hydroxybutanamide derivative is prepared in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the diluted N-hydroxybutanamide derivatives to the appropriate wells.

    • Add the activated MMP enzyme to all wells except the blank controls.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitors to interact with the enzymes.

  • Substrate Addition: The fluorogenic MMP substrate is added to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., every minute for 10-20 minutes) using a fluorometric microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm for Mca-containing substrates).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell cluster_effects Cellular Effects ECM_Components ECM Components (e.g., Collagen, Gelatin) Growth_Factors Growth Factors (e.g., VEGF, TGF-β) ECM_Components->Growth_Factors releases Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors activates Pro_MMPs Pro-MMPs (Inactive) Transcription_Factors->Pro_MMPs upregulates transcription Active_MMPs Active MMPs (MMP-2, MMP-9, MMP-14) Pro_MMPs->Active_MMPs activated by other proteases (e.g., MMP-14 activates MMP-2) Active_MMPs->ECM_Components degrades Invasion Invasion Active_MMPs->Invasion Angiogenesis Angiogenesis Active_MMPs->Angiogenesis Inhibitor N-hydroxybutanamide Derivative Inhibitor->Active_MMPs inhibits Metastasis Metastasis Invasion->Metastasis

Caption: Simplified signaling pathway of MMP activation and its role in cancer progression.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Activate_MMP Activate Recombinant MMP Enzyme Dispense_Reagents Dispense Buffer, Inhibitor, and Enzyme into 96-well Plate Activate_MMP->Dispense_Reagents Prepare_Inhibitor Prepare Serial Dilutions of N-hydroxybutanamide Derivatives Prepare_Inhibitor->Dispense_Reagents Incubate Incubate at 37°C Dispense_Reagents->Incubate Add_Substrate Add Fluorogenic MMP Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Calculate Percent Inhibition Calculate_Rates->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Determine IC50 Value Plot_Curve->Calculate_IC50

Caption: Experimental workflow for the determination of IC50 values.

References

Comparative study of chemical versus enzymatic synthesis of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Valuable Chiral Building Block.

The synthesis of 2-Hydroxybutanamide, a chiral amide with applications as a building block in the development of pharmaceuticals and other fine chemicals, can be approached through both traditional chemical catalysis and modern biocatalytic methods. This guide provides a comparative analysis of these two synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs. The comparison focuses on key performance indicators such as yield, reaction conditions, and potential for stereoselectivity.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of this compound, providing a clear comparison of their performance.

ParameterChemical Synthesis (Ruthenium-catalyzed Hydration)Enzymatic Synthesis (Nitrile Hydratase-catalyzed Hydration)
Catalyst Ruthenium Pincer ComplexNitrile Hydratase (from Rhodococcus rhodochrous)
Substrate 2-Hydroxybutanenitrile2-Hydroxybutanenitrile
Solvent tert-ButanolPotassium Phosphate Buffer (0.1 M, pH 7.0)
Temperature Room Temperature30°C
Reaction Time 24 hours1 - 2 hours
Yield Quantitative (>95% for similar aliphatic nitriles)High (often approaching 100% conversion)[1]
Purity High (product isolated by column chromatography)High (product extracted and isolated)
Stereoselectivity Achiral catalyst, produces racemic productPotential for high enantioselectivity with specific enzyme variants
Byproducts Minimal, catalyst is recycledPrimarily water and unreacted substrate
Environmental Impact Use of organic solvents and heavy metal catalystAqueous-based, biodegradable catalyst, considered "greener"

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Chemical Synthesis: Ruthenium-Catalyzed Hydration of 2-Hydroxybutanenitrile

This protocol is adapted from the procedure for the hydration of nitriles using a ruthenium pincer complex.[2][3]

Materials:

  • 2-Hydroxybutanenitrile

  • Ruthenium Pincer Complex (catalyst)

  • tert-Butanol (solvent)

  • Water (deionized)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-Hydroxybutanenitrile in tert-Butanol.

  • Add the Ruthenium Pincer Complex catalyst to the solution (typically 1-3 mol%).

  • Add 5 equivalents of deionized water to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Enzymatic Synthesis: Nitrile Hydratase-Catalyzed Hydration of 2-Hydroxybutanenitrile

This protocol is based on the use of resting cells of Rhodococcus sp. containing nitrile hydratase activity.[1]

Materials:

  • 2-Hydroxybutanenitrile

  • Resting cells of Rhodococcus rhodochrous (containing nitrile hydratase)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Standard laboratory glassware and shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Prepare a suspension of resting Rhodococcus rhodochrous cells in 0.1 M potassium phosphate buffer (pH 7.0).

  • Activate the resting cells by incubating the suspension at 30°C for 30 minutes with orbital shaking.[1]

  • Add 2-Hydroxybutanenitrile to the activated cell suspension.

  • Incubate the reaction mixture at 30°C with orbital shaking (e.g., 200 rpm) for 1-2 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Once the reaction is complete, terminate the reaction by centrifuging the mixture to pellet the cells.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve 2-Hydroxybutanenitrile in tert-Butanol Start->Dissolve Substrate Add Catalyst Add Ruthenium Pincer Complex Dissolve Substrate->Add Catalyst Add Water Add Water Add Catalyst->Add Water Stir Stir at Room Temperature for 24h Add Water->Stir Solvent Removal Remove Solvent Stir->Solvent Removal Purification Purify by Column Chromatography Solvent Removal->Purification End End Purification->End

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_setup Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation Start Start Cell Suspension Suspend Rhodococcus Cells in Buffer Start->Cell Suspension Activation Activate Cells at 30°C Cell Suspension->Activation Add Substrate Add 2-Hydroxybutanenitrile Activation->Add Substrate Incubate Incubate with Shaking for 1-2h Add Substrate->Incubate Centrifuge Centrifuge to Remove Cells Incubate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Solvent Removal Remove Solvent Extract->Solvent Removal End End Solvent Removal->End

References

A Comparative Guide to Assessing the Enantiomeric Excess of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of two primary analytical techniques for assessing the enantiomeric excess of 2-Hydroxybutanamide: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published data specific to this compound, this guide utilizes experimental data from closely related structural analogs to provide representative methodologies.

Method 1: Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of polar molecules like this compound, a derivatization step is typically required to increase volatility and improve chromatographic resolution. The following protocol is based on the established method for the enantiomeric separation of 2-hydroxybutyric acid, a close structural analog.[1][2]

1. Derivatization:

  • Esterification: The enantiomers of 2-hydroxybutyric acid are first converted to their (S)-(+)-3-methyl-2-butyl esters. This is achieved by reacting the acid with (S)-(+)-3-methyl-2-butanol in the presence of an acid catalyst.

  • Acetylation: The hydroxyl group is then acetylated using a suitable acetylating agent, such as trifluoroacetic anhydride, to form the O-trifluoroacetylated diastereomeric esters.[1]

2. Gas Chromatography Conditions:

  • Columns: A dual-capillary column setup is employed for robust separation, typically using a nonpolar column (e.g., DB-5) and a more polar column (e.g., DB-17) for confirmation.[1]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injection: A split injection mode is utilized to introduce a small, precise volume of the derivatized sample.

  • Temperature Program: A programmed temperature gradient is applied to the oven to ensure optimal separation of the diastereomers. The program typically starts at a lower temperature and ramps up to a higher temperature at a controlled rate.

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of the separated enantiomers.

ParameterValueReference
Analyte 2-Hydroxybutyric Acid (as diastereomeric derivatives)[1]
GC Columns DB-5 and DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
Oven Temperature Program 80°C (2 min hold), then ramp to 200°C at 3°C/min[1]
Injector Temperature 250°C
Detector Temperature (FID) 270°C
Resolution (Rs) ≥ 1.4 on both columns[1]
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and widely used method for the separation of enantiomers without the need for derivatization. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The following protocol is based on a method for the enantiomeric separation of lactic acid, a representative alpha-hydroxy acid.[3][4][5][6]

1. Sample Preparation:

  • The sample containing the lactic acid enantiomers is dissolved in the mobile phase to a suitable concentration.

2. HPLC Conditions:

  • Column: A chiral column with a macrocyclic glycopeptide selector, such as an Astec CHIROBIOTIC R, is effective for this separation.[3][4]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typically used.[5][6] The exact composition is optimized to achieve the best resolution.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).[3][4]

ParameterValueReference
Analyte Lactic Acid Enantiomers[3][4]
HPLC Column Astec CHIROBIOTIC® R (25 cm x 4.6 mm, 5 µm)[3][4]
Mobile Phase Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 25°C[5][6]
Detection UV at 210 nm or MS/MS[3][4][5][6]
Resolution (Rs) 1.7 - 1.9[5][6]

Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the enantiomeric excess of a chiral compound like this compound using the two primary methods discussed.

General Workflow for Enantiomeric Excess Assessment cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_gc_workflow GC Workflow cluster_hplc_workflow HPLC Workflow cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Sample GC_Method Gas Chromatography (GC) Sample->GC_Method Indirect Method HPLC_Method High-Performance Liquid Chromatography (HPLC) Sample->HPLC_Method Direct Method Derivatization Derivatization to form Diastereomers GC_Method->Derivatization Direct_Injection Direct Injection HPLC_Method->Direct_Injection GC_Separation Separation on Achiral Column Derivatization->GC_Separation GC_Detection Detection (FID) GC_Separation->GC_Detection Chromatogram Chromatogram Generation GC_Detection->Chromatogram HPLC_Separation Separation on Chiral Stationary Phase (CSP) Direct_Injection->HPLC_Separation HPLC_Detection Detection (UV or MS/MS) HPLC_Separation->HPLC_Detection HPLC_Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration EE_Calculation Enantiomeric Excess (ee) Calculation: ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100 Peak_Integration->EE_Calculation

Caption: Workflow for assessing enantiomeric excess.

Signaling Pathway Analogy: Chiral Recognition cluster_analyte Analyte Enantiomers cluster_selector Chiral Selector (Stationary Phase) cluster_interaction Diastereomeric Interaction cluster_outcome Separation Outcome R_Enantiomer R-Enantiomer Chiral_Selector Chiral Environment (e.g., CSP in HPLC) R_Enantiomer->Chiral_Selector Interaction S_Enantiomer S-Enantiomer S_Enantiomer->Chiral_Selector Interaction R_Complex R-Enantiomer Complex (Lower Energy / Stronger Interaction) Chiral_Selector->R_Complex Forms stable complex S_Complex S-Enantiomer Complex (Higher Energy / Weaker Interaction) Chiral_Selector->S_Complex Forms less stable complex Separation Differential Retention Times (Separated Peaks in Chromatogram) R_Complex->Separation Longer Retention S_Complex->Separation Shorter Retention

Caption: Chiral recognition signaling pathway analogy.

References

A Comparative Guide to Cytotoxicity Assays for Novel N-hydroxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of novel N-hydroxybutanamide derivatives against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key cytotoxicity assays are presented to facilitate the replication and validation of these findings.

Comparative Cytotoxicity of N-hydroxybutanamide Derivatives

N-hydroxybutanamide derivatives, a class of hydroxamic acids, have garnered significant interest as potential anticancer agents, primarily through their action as histone deacetylase (HDAC) inhibitors.[1][2] Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that can reactivate the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[3][4] The following table summarizes the cytotoxic activity (IC50 values) of various recently developed N-hydroxybutanamide and other hydroxamic acid derivatives across a range of cancer cell lines.

Derivative ClassCompoundCell LineCell TypeIC50 (µM)Reference
N-hydroxybutanamide Derivatives Compound 1 (ortho-nitro benzohydrazide)HeLaCervical Carcinoma> 281[5]
HepG2Hepatocellular Carcinoma> 281[5]
Compound 2 (meta-nitro benzohydrazide)HeLaCervical Carcinoma134[5]
HepG2Hepatocellular Carcinoma155[5]
Compound 3 (para-nitro benzohydrazide)HeLaCervical Carcinoma162[5]
HepG2Hepatocellular Carcinoma165[5]
Compound 4 (iodoaniline)A-172Glioblastoma> 205[5][6]
U-251 MGGlioblastoma> 205[5]
HeLaCervical Carcinoma> 205[5][7]
HepG2Hepatocellular Carcinoma> 205[5][7]
Compound 5 (ortho-methoxy benzohydrazide)HeLaCervical Carcinoma114[5]
HepG2Hepatocellular Carcinoma118[5]
Benzohydroxamic Acid Derivatives 4-amino-3-methyl benzohydroxamic acidHeLaCervical Carcinoma0.54[1]
3-amino-5-methyl benzohydroxamic acidA549Lung Carcinoma0.78[1]
HeLaCervical Carcinoma0.25[1]
Bicyclic Hydroxamic Acids Compound 3ePC-3Prostate Cancer23.38[8]
SKLU-1Lung Cancer9.31[8]
Compound 3fPC-3Prostate Cancer22.89[8]
SKLU-1Lung Cancer15.3[8]
Hydroxamic Acid-Indole Hybrid Compound 16MCF-7Breast Cancer0.46[9]
N-hydroxycinnamamide Derivatives Compound 7dTHP-1LeukemiaComparable to Vorinostat (potent)[10]
Compound 7pTHP-1LeukemiaPotent[10]

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for the evaluation of novel therapeutic compounds. The following are detailed protocols for standard assays used to determine the cytotoxic effects of N-hydroxybutanamide derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the N-hydroxybutanamide derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Stop the reaction by adding a stop solution (e.g., 1 M acetic acid). Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum release control, after subtracting the background from the spontaneous release control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be measured.

Protocol:

  • Cell Lysis: Following treatment with the N-hydroxybutanamide derivatives, harvest and lyse the cells using a chilled lysis buffer.

  • Lysate Collection: Centrifuge the cell lysate to pellet the cellular debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm for the fluorometric assay.

  • Data Analysis: The level of caspase-3 activity is proportional to the signal generated and can be compared between treated and untreated samples.

Visualizing the Mechanism of Action

To illustrate the experimental processes and the underlying molecular mechanisms of N-hydroxybutanamide derivatives, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3 Assay cluster_analysis 3. Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with N-hydroxybutanamide Derivatives cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add Viability get_supernatant Collect Supernatant incubation->get_supernatant Membrane Integrity cell_lysis Cell Lysis incubation->cell_lysis Apoptosis formazan_formation Formazan Crystal Formation mtt_add->formazan_formation solubilization Solubilize Crystals formazan_formation->solubilization mtt_read Read Absorbance (570nm) solubilization->mtt_read data_analysis Calculate % Viability / % Cytotoxicity / Caspase Activity mtt_read->data_analysis ldh_reaction LDH Reaction get_supernatant->ldh_reaction ldh_read Read Absorbance (490nm) ldh_reaction->ldh_read ldh_read->data_analysis add_substrate Add Caspase-3 Substrate cell_lysis->add_substrate caspase_read Read Signal (405nm or Fluorescence) add_substrate->caspase_read caspase_read->data_analysis

Caption: Workflow of common cytotoxicity assays.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_apoptosis Apoptotic Pathway drug N-hydroxybutanamide Derivative hdac HDAC drug->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21, p53) chromatin->gene_expression bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax/Bak) gene_expression->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: HDAC inhibition pathway to apoptosis.

References

In Vivo Antitumor Activity of 2-Hydroxybutanamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of two novel 2-Hydroxybutanamide compounds, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide and an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide. The performance of these compounds is evaluated against relevant alternative and standard-of-care antitumor agents, supported by experimental data on tumor growth and metastasis inhibition.

Executive Summary

Recent preclinical studies have demonstrated the potential of this compound derivatives as effective antitumor agents. This guide synthesizes in vivo data for two promising compounds, highlighting their efficacy in well-established murine cancer models. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown significant inhibition of both tumor growth and metastasis in a B16 melanoma model, with performance comparable to or exceeding that of standard chemotherapeutic agents. While quantitative in vivo data for 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide in the Lewis lung carcinoma model is not yet fully available in the public domain, initial findings indicate a significant inhibitory effect on the metastatic process. The primary mechanism of action for these compounds appears to be the inhibition of matrix metalloproteinases (MMPs), key enzymes involved in tumor invasion and metastasis.

Comparative Performance Data

The antitumor activities of the this compound compounds and their respective comparators are summarized below.

Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide vs. Standard Chemotherapeutics in B16 Melanoma Model
Compound/AgentDoseAdministration RouteTumor Growth InhibitionMetastasis Inhibition
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide 300 mg/kgIntraperitoneal61.5%[1][2]88.6%[1][2]
Cisplatin4 mg/kgIntraperitoneal~75% (tumor volume reduction)[3]Data not available
CyclophosphamideLow dose (with Bleomycin)Not specified80% (tumor weight decrease, combination therapy)Modest (as monotherapy)[4]

Note: The data for Cisplatin and Cyclophosphamide are sourced from separate studies but utilize the same B16 melanoma model, providing a relevant, albeit indirect, comparison.

4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide vs. Metalloenzyme and p53 Inhibitors in Lewis Lung Carcinoma Model

Quantitative in vivo performance data for 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide and its direct comparators, GM6001 and Pifithrin-μ, in the Lewis lung carcinoma model are not detailed in the reviewed literature. However, the compound has been reported to significantly inhibit the metastasizing process in this model.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

B16 Melanoma Mouse Model
  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: B16-F10 melanoma cells.

  • Tumor Induction: Subcutaneous injection of B16-F10 cells (typically 5 x 10^5 cells) into the flank of the mice.

  • Treatment Regimen:

    • Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide: Intraperitoneal administration at a dose of 300 mg/kg.

    • Cisplatin: Intraperitoneal administration at a dose of 4 mg/kg for three consecutive days each week for two weeks, starting 10 days after tumor cell injection.[3]

    • Cyclophosphamide: Administered as part of a combination therapy regimen.

  • Efficacy Evaluation:

    • Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study by comparing the tumor volumes in treated groups to the control group.

    • Metastasis: Lungs are harvested at the end of the study, and the number of metastatic nodules is counted. Metastasis inhibition is calculated by comparing the number of nodules in treated groups to the control group.

Lewis Lung Carcinoma (LLC) Mouse Model
  • Animal Model: Syngeneic C57BL/6 mice.

  • Tumor Cell Line: Lewis lung carcinoma cells.

  • Tumor Induction: Subcutaneous or intramuscular injection of LLC cells.

  • Treatment Regimen:

    • 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide and comparator agents (GM6001, Pifithrin-μ): Specific dosing and administration routes were not detailed in the available literature.

  • Efficacy Evaluation:

    • Metastasis: The number and volume of metastases in the lungs are assessed at the end of the study to determine the inhibitory effect of the treatment.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the in vivo evaluation and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis animal_model C57BL/6 Mice tumor_induction Tumor Cell Implantation (Subcutaneous) animal_model->tumor_induction tumor_cells Tumor Cell Culture (B16 Melanoma or Lewis Lung Carcinoma) tumor_cells->tumor_induction grouping Randomization into Treatment Groups (Test Compound, Comparator, Control) tumor_induction->grouping treatment Drug Administration (e.g., Intraperitoneal Injection) grouping->treatment monitoring Tumor Growth Monitoring (Calipers) & Animal Health treatment->monitoring euthanasia Euthanasia & Tissue Collection (Primary Tumor, Lungs) monitoring->euthanasia tumor_analysis Tumor Volume/Weight Measurement euthanasia->tumor_analysis metastasis_analysis Metastatic Nodule Counting euthanasia->metastasis_analysis data_evaluation Calculation of Tumor Growth & Metastasis Inhibition tumor_analysis->data_evaluation metastasis_analysis->data_evaluation

In Vivo Antitumor Activity Experimental Workflow

signaling_pathway cluster_mmp Matrix Metalloproteinases (MMPs) cluster_ecm Extracellular Matrix (ECM) Degradation cluster_metastasis Metastatic Cascade compound Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanamide mmp2 MMP-2 compound->mmp2 Inhibits (IC50: 1-1.5 µM) mmp9 MMP-9 compound->mmp9 Inhibits (IC50: 1-1.5 µM) mmp14 MMP-14 compound->mmp14 Inhibits (IC50: 1-1.5 µM) ecm_degradation ECM Component Breakdown (e.g., Collagen, Gelatin) mmp2->ecm_degradation Promotes mmp9->ecm_degradation Promotes mmp14->ecm_degradation Promotes invasion Tumor Cell Invasion ecm_degradation->invasion intravasation Intravasation invasion->intravasation extravasation Extravasation intravasation->extravasation metastasis Metastasis Formation extravasation->metastasis

References

Benchmarking 2-Hydroxybutanamide: A Comparative Guide to its Performance in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the optimal reagents and reaction pathways is paramount to achieving desired synthetic outcomes efficiently and selectively. 2-Hydroxybutanamide, a versatile chiral building block, presents a unique combination of hydroxyl and amide functionalities, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] This guide provides an objective comparison of this compound's performance in two of its most common reaction types: oxidation and acylation. While direct quantitative comparative data for this compound against other substrates is limited in publicly available literature, this document synthesizes existing knowledge on relevant reagents and methodologies to provide a clear framework for its application.

Oxidation of the Hydroxyl Group

A primary transformation for this compound is the oxidation of its secondary hydroxyl group to a ketone, yielding 2-oxobutanamide.[1] The choice of oxidant is critical and depends on the desired reaction conditions, substrate sensitivity, and scalability. Below is a comparison of common oxidation reagents applicable to this transformation.

Table 1: Comparison of Common Oxidizing Agents for this compound

Oxidizing AgentTypical ReagentsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild reaction conditions (often room temperature), high efficiency, and broad functional group tolerance.[1]Reagent can be sensitive to moisture; preparation of DMP can be hazardous.
Swern Oxidation Oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., triethylamine)Mild, avoids toxic chromium reagents, and generally gives high yields.Requires low temperatures (-78 °C), can have an unpleasant odor, and requires careful control of reagent addition.
Chromium-Based Oxidation Pyridinium chlorochromate (PCC)Relatively simple to perform and effective for many substrates.Chromium reagents are toxic and pose environmental concerns; can be acidic, potentially affecting sensitive functional groups.
Manganese-Based Oxidation Potassium permanganate (KMnO₄)Strong and inexpensive oxidant.Conditions must be carefully controlled to prevent over-oxidation or cleavage of other bonds.[1]
Experimental Protocol: Representative Oxidation of this compound

The following is a generalized protocol for the Dess-Martin oxidation of this compound, based on standard procedures for secondary alcohols.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (typically 1.1 to 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-oxobutanamide.

  • Purify the product by column chromatography on silica gel.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product This compound This compound Reaction Stir at Room Temp This compound->Reaction Add DMP & DCM DMP Dess-Martin Periodinane DCM Dichloromethane (Solvent) Quench Quench (NaHCO3/Na2S2O3) Reaction->Quench Extraction Extraction with DCM Quench->Extraction Purification Purification Extraction->Purification 2-Oxobutanamide 2-Oxobutanamide Purification->2-Oxobutanamide Acylation_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product This compound This compound Reaction Reaction at 0°C to RT This compound->Reaction Add Acid Chloride, Base, Solvent AcidChloride Acid Chloride Base Base (e.g., Pyridine) Solvent Aprotic Solvent Wash Aqueous Wash Reaction->Wash Extraction Extraction Wash->Extraction Purification Purification Extraction->Purification Ester Acylated Product Purification->Ester Mitochondrial_Pathway Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH2 ATP ATP (Cellular Energy) ETC->ATP Oxidative Phosphorylation Derivative 4-(p-quinonyl)-2- hydroxybutanamide Derivative Derivative->ETC Modulates

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxybutanamide (CAS No. 1113-58-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks[1]:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Therefore, immediate and appropriate safety measures are paramount. All personnel handling this compound waste must wear standard personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound. Note that these values are primarily computed and should be used as a reference for handling and disposal.

PropertyValueSource
Molecular Formula C4H9NO2PubChem[1]
Molecular Weight 103.12 g/mol PubChem[1]
Physical State Solid or colorless liquidLookChem[2]
Solubility Soluble in water, ethanol, and acetoneLookChem[2]
logP -0.6PubChem[1]
Hazard Class Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3PubChem[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal:

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including contaminated materials (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Crucially, do not mix this compound waste with incompatible materials. A Safety Data Sheet for this compound specifies that it is incompatible with:

    • Acids

    • Bases

    • Strong oxidizing agents

    • Strong reducing agents[3]

  • Separate waste streams must be maintained for these chemical classes to prevent dangerous reactions.

Step 2: Labeling and Storage

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • The label should also indicate the hazards associated with the chemical (e.g., "Harmful," "Irritant").

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from sources of ignition.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • All waste must be disposed of at an approved waste disposal plant.[4]

Step 4: Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Waste Collection - Use designated, compatible container - Segregate from acids, bases, oxidizers, reducers B Step 2: Labeling - 'Hazardous Waste' - 'this compound' - Indicate hazards A->B Properly Collected C Step 3: Storage - Seal container tightly - Store in designated Satellite Accumulation Area B->C Correctly Labeled D Step 4: Professional Disposal - Contact EHS or licensed contractor - Do NOT dispose in sink or trash C->D Ready for Pickup E Spill Occurs F Spill Management - Evacuate and alert - Contain with inert absorbent - Collect and containerize as hazardous waste E->F F->A Contaminated material

Caption: A flowchart outlining the key stages of this compound waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Hydroxybutanamide, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research.

This compound is a chemical compound utilized in various research and synthesis applications.[1] While a valuable reagent, it is classified as a hazardous substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Ingestion of this compound is also harmful.[2] This guide will provide the essential information for its safe handling, from initial preparation to final disposal.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, which should be donned before handling the substance and only removed after safely completing the procedure and cleaning the work area.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldTight-sealing safety goggles.[3] Full-face shield.[3][4]Protects against splashes and airborne particles, preventing serious eye irritation.[2]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves.[4][5]Prevents skin contact, which can cause irritation.[2]
Body Protection Laboratory Coat & Protective ClothingStandard laboratory coat. Additional protective clothing to prevent skin exposure as needed.[3]Minimizes the risk of skin contact with spills or splashes.
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[3]To be used in case of exceeding exposure limits, or if experiencing irritation.[3] Essential for preventing respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Follow this procedural workflow to ensure the safe handling of this compound at every stage of your experiment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is strongly recommended.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Material Preparation: Before starting, gather all necessary equipment and reagents. Ensure your workspace is clean and uncluttered.

2. Handling the Compound:

  • Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[3]

  • Avoid Inhalation and Ingestion: Take measures to avoid inhaling dust, fumes, or vapors.[3] Do not eat, drink, or smoke in the handling area.[6]

  • Transferring: When transferring the solid, use appropriate tools (e.g., a spatula) to minimize dust generation. If working with a solution, use a pipette or other suitable liquid handling device.

3. In Case of Exposure:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical advice.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[6]

  • Ingestion: If swallowed, rinse the mouth with water and drink plenty of water afterward.[3] Call a poison center or doctor if you feel unwell.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any spilled solid material by soaking it up with an inert absorbent material (e.g., vermiculite, sand).[3]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials, and any other items that have come into contact with this compound should be considered hazardous waste.

  • Containers: Place all waste into suitable, clearly labeled, and closed containers for disposal.[3]

2. Disposal Procedure:

  • Consult Regulations: Dispose of the waste material at an approved waste disposal plant.[6] Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the name "this compound" and relevant hazard symbols.

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Ventilation (Fume Hood) B Check Emergency Equipment (Eyewash, Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Transfer/Weigh This compound C->D E Perform Experimental Procedure D->E J Spill D->J K Personal Exposure D->K F Clean Work Area E->F E->J E->K G Segregate & Label Waste (Solid & Contaminated PPE) F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I J->G Contain & Clean Spill K->B Use Emergency Equipment

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.